molecular formula C6H8N2O B111802 (4-Aminopyridin-3-yl)methanol CAS No. 138116-34-4

(4-Aminopyridin-3-yl)methanol

Katalognummer: B111802
CAS-Nummer: 138116-34-4
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: WNBVEYMTVDMSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Aminopyridin-3-yl)methanol is a versatile aminopyridine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The 4-aminopyridine structure is a privileged scaffold in medicinal chemistry. Research into related 4-aminopyridine derivatives has shown their significance in developing cardiovascular drugs, with compounds like the vasodilator Pinacidil being prominent examples . Furthermore, fluorinated analogs of 4-aminopyridine are investigated for their potential in therapeutics and medical imaging, particularly in relation to demyelinating diseases and central nervous system targets . This highlights the potential of the 4-aminopyridine core for developing novel bioactive molecules. This product is provided for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling and refer to the Safety Data Sheet (SDS) for detailed hazard and storage information. The compound requires cold-chain transportation and should be stored in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVEYMTVDMSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444916
Record name (4-aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138116-34-4
Record name (4-aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138116-34-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (4-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-3-yl)methanol, a pyridine derivative, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, including its basicity, solubility, and spectroscopic profile. Detailed experimental protocols for the determination of these properties are also presented, alongside an examination of its primary known biological activity as a potassium channel blocker. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.

Chemical and Physical Properties

This compound (C₆H₈N₂O) is a solid at room temperature with a molecular weight of 124.14 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1][2]
Melting Point 167-169 °C
Boiling Point 273 °C at 760 mmHg
pKa (Predicted) 13.54
Solubility Slightly soluble in water, DMSO, and methanol.[3]
Appearance Solid

Basicity and pKa

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard and reliable method for the experimental determination of pKa values.

Objective: To experimentally determine the pKa value(s) of this compound in an aqueous solution.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM). Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa value can be determined from the Henderson-Hasselbalch equation at the half-equivalence point, which corresponds to the point of inflection on the titration curve.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Solution C Add Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH and Volume C->D Stabilize D->C E Plot Titration Curve D->E F Determine pKa E->F

Caption: Workflow for solubility determination.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route would involve the reduction of a suitable precursor such as 4-amino-3-cyanopyridine or 4-aminopyridine-3-carboxylic acid and its derivatives.

Hypothetical Synthesis Protocol via Reduction of 4-Amino-3-cyanopyridine

Objective: To synthesize this compound by the reduction of 4-amino-3-cyanopyridine.

Materials:

  • 4-Amino-3-cyanopyridine

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Reagents for work-up (e.g., water, ethyl acetate, sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-amino-3-cyanopyridine in the appropriate anhydrous solvent.

  • Reduction: Cool the solution in an ice bath and slowly add the reducing agent. The choice of reducing agent and solvent will dictate the reaction conditions. For example, with LiAlH₄, anhydrous THF would be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by an aqueous base (e.g., NaOH solution).

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Logical Flow of Synthesis:

Synthesis_Flow Start 4-Amino-3-cyanopyridine Process Reduction (e.g., LiAlH₄ in THF) Start->Process Product This compound Process->Product

Caption: Synthetic pathway to the target molecule.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

  • Methylene Protons: A signal for the -CH₂- group of the methanol substituent.

  • Hydroxyl Proton: A broad singlet for the -OH group.

  • Amine Protons: A broad signal for the -NH₂ group.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.

  • Methylene Carbon: A signal for the -CH₂- carbon.

FTIR Spectroscopy
  • N-H Stretching: Bands corresponding to the primary amine.

  • O-H Stretching: A broad band for the hydroxyl group.

  • C-N Stretching: Absorption in the fingerprint region.

  • C-O Stretching: A band for the primary alcohol.

  • Aromatic C=C and C=N Stretching: Characteristic absorptions for the pyridine ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.14 g/mol ).

Biological Activity and Signaling Pathway

This compound is known to act as a potassium channel blocker. This activity is the basis for its potential therapeutic effects, particularly in conditions where neuronal conduction is impaired, such as in spinal cord injury.

Mechanism of Action

In healthy myelinated axons, voltage-gated potassium channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. In demyelinated axons, these channels become exposed. The resulting increase in potassium efflux can lead to a failure of action potential propagation. This compound blocks these exposed potassium channels, thereby reducing the repolarizing potassium current. This prolongation of the action potential allows for the depolarization to spread more effectively along the demyelinated axon, restoring nerve impulse conduction.

Signaling Pathway of this compound:

Signaling_Pathway cluster_neuron Demyelinated Axon AP Action Potential Propagation Failure K_Channel Exposed Voltage-Gated Potassium Channels K_Efflux Increased K+ Efflux K_Channel->K_Efflux K_Efflux->AP Compound This compound Block Blocks K+ Channels Compound->Block Block->K_Channel Restore Restored Action Potential Propagation Block->Restore

Caption: Mechanism of action of the compound.

Conclusion

This compound presents as a promising molecule with significant therapeutic potential, primarily attributed to its potassium channel blocking activity. This technical guide has summarized its known basic properties and provided standardized protocols for further experimental characterization. The lack of comprehensive experimental data, particularly for its pKa, quantitative solubility, and detailed synthesis, highlights areas for future research that are critical for its advancement in drug development pipelines. The information and protocols provided herein are intended to facilitate these future investigations.

References

An In-depth Technical Guide to 4-Aminopyridine-3-methanol: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Aminopyridine-3-methanol. This compound, a derivative of 4-aminopyridine, is of significant interest to the scientific community, particularly for its activity as a potassium channel blocker and its potential therapeutic applications in neurological disorders.[1][2][3][4]

Chemical Structure and Properties

4-Aminopyridine-3-methanol, with the IUPAC name (4-aminopyridin-3-yl)methanol, is a heterocyclic compound containing a pyridine ring substituted with an amino group at position 4 and a hydroxymethyl group at position 3.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][5]
Molecular Weight 124.14 g/mol [1][5]
CAS Number 138116-34-4[1][5]
Appearance White to off-white crystalline powder-
Purity ≥95% to 99% (Commercially available)[5][6]
Synonyms (4-Amino-pyridin-3-yl)-methanol, 4-Amino-3-hydroxymethylpyridine, 4-AP-3-MeOH[1]

Below is a 2D representation of the chemical structure of 4-Aminopyridine-3-methanol.

Figure 1: Chemical structure of 4-Aminopyridine-3-methanol.

Synthesis of 4-Aminopyridine-3-methanol

The overall synthetic scheme can be visualized as a two-step process starting from 4-aminonicotinic acid (also known as 4-amino-3-pyridinecarboxylic acid).

G cluster_0 Synthesis Pathway A 4-Aminonicotinic Acid B Methyl 4-aminopyridine-3-carboxylate A->B Esterification (MeOH, H+) C 4-Aminopyridine-3-methanol B->C Reduction (LiAlH4, THF)

Figure 2: Proposed synthesis pathway for 4-Aminopyridine-3-methanol.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of 4-Aminopyridine-3-methanol.

Step 1: Esterification of 4-Aminonicotinic Acid to Methyl 4-aminopyridine-3-carboxylate

This procedure is based on standard esterification methods for carboxylic acids.

  • Materials:

    • 4-Aminonicotinic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Procedure:

    • Suspend 4-aminonicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminopyridine-3-carboxylate.

Step 2: Reduction of Methyl 4-aminopyridine-3-carboxylate to 4-Aminopyridine-3-methanol

This protocol is a general procedure for the reduction of esters using lithium aluminum hydride.[7][8]

  • Materials:

    • Methyl 4-aminopyridine-3-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve methyl 4-aminopyridine-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Aminopyridine-3-methanol.

    • The crude product may be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical yields for the synthesis of related aminopyridines, which can serve as a benchmark for the synthesis of 4-Aminopyridine-3-methanol.

Reaction StepStarting MaterialProductTypical YieldReference
Hofmann RearrangementIsonicotinamide4-Aminopyridine>90%[9]
Reduction of 4-Nitropyridine-N-Oxide4-Nitropyridine-N-Oxide4-Aminopyridine85-90%[10]
One-step from 4-cyanopyridine4-Cyanopyridine4-Aminopyridine>85%[11]

Mechanism of Action: Potassium Channel Blockade

4-Aminopyridine-3-methanol functions as a potassium channel blocker.[2][3][4] In demyelinated neurons, the exposure of voltage-gated potassium channels in the axonal membrane leads to an excessive outward potassium current during action potential propagation. This current can shunt the depolarizing current, leading to conduction failure. By blocking these channels, 4-Aminopyridine-3-methanol reduces the repolarizing potassium current, thereby prolonging the action potential and allowing for the restoration of nerve impulse conduction.[2][4]

The following diagram illustrates the proposed mechanism of action.

G cluster_0 Mechanism of Action A Demyelinated Axon B Exposed K+ Channels A->B C Increased K+ Efflux B->C D Conduction Failure C->D E 4-Aminopyridine-3-methanol F K+ Channel Blockade E->F F->B Inhibits G Restored Action Potential F->G H Restored Conduction G->H

Figure 3: Signaling pathway of 4-Aminopyridine-3-methanol.

Conclusion

References

(4-Amino-3-pyridinyl)methanol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-amino-3-pyridinyl)methanol, also known as 4-AP-3-MeOH, is a potent voltage-gated potassium (Kv) channel blocker with significant therapeutic potential for neurological disorders characterized by demyelination, such as spinal cord injury and multiple sclerosis. As a structural analog of 4-aminopyridine (4-AP), it shares a primary mechanism of action centered on the inhibition of fast potassium channels. This technical guide provides an in-depth overview of the core mechanism of action of (4-amino-3-pyridinyl)methanol, detailing its effects on neuronal excitability, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The primary mechanism of action of (4-amino-3-pyridinyl)methanol is the blockade of voltage-gated potassium channels in neurons. In healthy myelinated axons, these channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. However, in cases of demyelination due to injury or disease, these channels become exposed.

The efflux of potassium ions (K+) through these exposed channels leads to a hyperpolarization of the axonal membrane, which can shunt the action potential and lead to conduction block. (4-amino-3-pyridinyl)methanol acts by physically occluding the pore of these channels, thereby reducing the outward potassium current during an action potential. This inhibition of K+ efflux results in a prolongation of the action potential depolarization, allowing for the recruitment of downstream sodium channels and the restoration of nerve impulse conduction across the demyelinated segment.

Specifically, (4-amino-3-pyridinyl)methanol has been demonstrated to be an effective blocker of the transient outward potassium current, known as the A-current or I(A)[1][2]. This current is critical in regulating the repolarization phase of the action potential and neuronal firing frequency.

Signaling Pathway Diagram

Mechanism_of_Action Mechanism of Action of (4-amino-3-pyridinyl)methanol cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Exposed_Kv_Channels Exposed Voltage-Gated Potassium Channels (Kv) K_Efflux Increased K+ Efflux Exposed_Kv_Channels->K_Efflux Conduction_Block Action Potential Conduction Block K_Efflux->Conduction_Block 4AP3MeOH (4-amino-3-pyridinyl)methanol Blockade Blockade of Kv Channels 4AP3MeOH->Blockade Blockade->K_Efflux Inhibits AP_Prolongation Action Potential Prolongation Blockade->AP_Prolongation Conduction_Restoration Restoration of Axonal Conduction AP_Prolongation->Conduction_Restoration

Mechanism of (4-amino-3-pyridinyl)methanol Action

Quantitative Data

(4-amino-3-pyridinyl)methanol has been shown to be more potent than its parent compound, 4-aminopyridine. The following tables summarize the available quantitative data regarding its efficacy.

Table 1: Effective Concentrations for Axonal Conduction Restoration

ParameterConcentration RangeModel SystemReference
Lowest Effective Concentration0.01 µM - 0.1 µMEAE mouse model of multiple sclerosis[3]
Significant CAP Amplitude Enhancement0.1 µM - 100 µMStretched guinea pig spinal cord[2]

Table 2: Comparison with 4-Aminopyridine (4-AP)

CompoundLowest Effective Concentration for Axonal Conduction RestorationReference
(4-amino-3-pyridinyl)methanol0.01 µM - 0.1 µM[3]
4-Aminopyridine (4-AP)0.1 µM - 1 µM[3]

Note: Specific IC50 values for (4-amino-3-pyridinyl)methanol against individual potassium channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4) are not yet fully characterized in publicly available literature.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for I(A) Current Measurement

This protocol is adapted from Sun et al., 2010 and is used to measure the effect of (4-amino-3-pyridinyl)methanol on the transient outward potassium current (I(A)) in dorsal root ganglion (DRG) neurons.

Experimental Workflow Diagram

Patch_Clamp_Workflow Workflow for Patch-Clamp Electrophysiology Cell_Culture Culture Guinea Pig DRG Neurons Whole_Cell_Config Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell_Config Voltage_Protocol Apply Voltage-Step Protocol to Elicit I(A) Whole_Cell_Config->Voltage_Protocol Baseline_Recording Record Baseline I(A) Current Voltage_Protocol->Baseline_Recording Drug_Application Perfuse with (4-amino-3-pyridinyl)methanol Baseline_Recording->Drug_Application Post_Drug_Recording Record I(A) Current in presence of compound Drug_Application->Post_Drug_Recording Data_Analysis Analyze Current Amplitude and Kinetics Post_Drug_Recording->Data_Analysis

Patch-Clamp Experimental Workflow

Methodology:

  • Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons from adult guinea pigs.

  • Electrophysiological Recording:

    • Use an amplifier in the whole-cell patch-clamp configuration.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with intracellular solution.

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.3 with KOH).

    • Extracellular Solution (in mM): 145 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). To isolate potassium currents, add 0.5 µM tetrodotoxin (TTX) to block sodium channels and 100 µM CdCl2 to block calcium channels.

  • Voltage-Clamp Protocol for I(A):

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a 500 ms prepulse to -110 mV to remove steady-state inactivation of I(A).

    • Apply a series of 500 ms test pulses from -80 mV to +60 mV in 10 mV increments.

  • Data Acquisition and Analysis:

    • Record currents before and after perfusion of varying concentrations of (4-amino-3-pyridinyl)methanol.

    • Measure the peak outward current to determine the amplitude of I(A).

    • Analyze the data to determine the concentration-dependent block of the I(A) current.

Double Sucrose Gap Recording for Compound Action Potential (CAP) Measurement

This protocol, based on the work of Jensen and Shi (2003), is used to assess the ability of (4-amino-3-pyridinyl)methanol to restore axonal conduction in an ex vivo model of spinal cord injury.

Methodology:

  • Tissue Preparation:

    • Isolate the spinal cord from an adult guinea pig.

    • Dissect a strip of ventral white matter of approximately 4 cm in length.

  • Recording Chamber Setup:

    • Mount the white matter strip in a double sucrose gap recording chamber.

    • The chamber consists of five compartments: a central compartment for the recording/treatment solution, two adjacent compartments for isotonic sucrose solution, and two outer compartments for isotonic KCl.

  • Solutions:

    • Krebs' Solution (in mM): 124 NaCl, 2 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2.4 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2 and 5% CO2.

    • Isotonic Sucrose Solution: 320 mM sucrose.

    • Isotonic KCl Solution: 120 mM KCl.

  • Electrophysiological Recording:

    • Stimulate one end of the spinal cord strip with a suction electrode.

    • Record the compound action potential (CAP) from the other end using Ag-AgCl electrodes.

  • Spinal Cord Injury Model:

    • Induce a stretch injury to the central portion of the spinal cord strip using a custom-made device.

  • Drug Application and Data Analysis:

    • Record the baseline CAP after the injury.

    • Perfuse the central chamber with Krebs' solution containing various concentrations of (4-amino-3-pyridinyl)methanol.

    • Record the CAP at different time points after drug application.

    • Measure the amplitude of the CAP to quantify the extent of conduction restoration.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol, as described by Leung et al. (2011), is used to create an in vivo model of multiple sclerosis to test the efficacy of (4-amino-3-pyridinyl)methanol.

Methodology:

  • Induction of EAE:

    • Use C57BL/6 mice.

    • Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Ex Vivo Axonal Conduction Studies:

    • At the peak of the disease, sacrifice the mice and isolate the spinal cords.

    • Use the double sucrose gap recording technique as described in section 3.2 to measure the effect of (4-amino-3-pyridinyl)methanol on CAP in the EAE spinal cord.

Downstream Signaling and Pharmacokinetics

Currently, there is limited information in the public domain regarding the specific downstream signaling pathways modulated by (4-amino-3-pyridinyl)methanol beyond the immediate restoration of action potential propagation. Further research is needed to elucidate potential effects on gene expression, protein synthesis, or intracellular signaling cascades resulting from the restored neuronal activity.

Similarly, detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of (4-amino-3-pyridinyl)methanol are not extensively reported. For its parent compound, 4-aminopyridine, it is known to be rapidly absorbed and primarily excreted unchanged in the urine. Future studies are required to characterize the full pharmacokinetic profile of (4-amino-3-pyridinyl)methanol to support its clinical development.

Conclusion

(4-amino-3-pyridinyl)methanol is a promising therapeutic agent that acts as a potent blocker of voltage-gated potassium channels. Its ability to restore axonal conduction in preclinical models of spinal cord injury and multiple sclerosis highlights its potential for treating demyelinating disorders. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches for its evaluation. Further research into its selectivity for potassium channel subtypes, downstream signaling effects, and pharmacokinetic properties will be crucial for its translation into a clinical setting.

References

The Potassium Channel Blocker 4-AP-3-MeOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminopyridine-3-methanol (4-AP-3-MeOH) is a derivative of 4-aminopyridine (4-AP) that has demonstrated significant potential as a potassium channel blocker. It has garnered interest in the scientific community for its ability to restore axonal conduction in the context of neuronal injury and demyelinating diseases. This technical guide provides an in-depth overview of the core scientific principles underlying the potassium channel blocking activity of 4-AP-3-MeOH, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

4-AP-3-MeOH primarily functions as a blocker of fast voltage-gated potassium channels.[1][2] In demyelinated or injured axons, the exposure of these channels leads to an excessive potassium ion (K+) efflux during action potential propagation. This leakage of positive charge can prevent the axonal membrane from reaching the threshold required for depolarization at the next node of Ranvier, leading to conduction block. By obstructing these exposed potassium channels, 4-AP-3-MeOH reduces the repolarizing K+ current, thereby prolonging the depolarization phase of the action potential and allowing it to successfully propagate along the axon.[3]

A key advantage of 4-AP-3-MeOH over its parent compound, 4-AP, is its reported higher potency and its ability to restore axonal conduction without significantly altering the electrophysiological properties of the nerve fibers.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of 4-AP-3-MeOH on potassium channel activity and axonal conduction. While direct IC50 values for 4-AP-3-MeOH on specific potassium channel subtypes are not extensively reported in the literature, its functional effects and comparative potency have been documented. For context, reported IC50 values for the parent compound, 4-aminopyridine (4-AP), are included.

Table 1: Functional Effects of 4-AP-3-MeOH on Axonal Conduction and Potassium Currents

Experimental ModelParameter MeasuredConcentration of 4-AP-3-MeOHObserved EffectReference
Injured Guinea Pig Spinal CordCompound Action Potential (CAP) Amplitude0.1 µM - 100 µMSignificant increase in CAP amplitude--INVALID-LINK--
Guinea Pig Dorsal Root Ganglion (DRG) NeuronsFast Activated Potassium Current5 mMDecrease from 3,501.08 ± 592.5 pA to 2,434.20 ± 543.4 pA at +30 mV--INVALID-LINK--
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Spinal CordCompound Action Potential (CAP) Amplitude100 µMIncrease from 0.11 ± 0.01 mV to 0.17 ± 0.02 mV--INVALID-LINK--

Table 2: Comparative Potency of 4-AP-3-MeOH and 4-Aminopyridine (4-AP)

CompoundComparative Potency MetricObservationReference
4-AP-3-MeOHLowest Effective Concentration (Axonal Conduction Restoration)0.01 µM - 0.1 µM--INVALID-LINK--
4-APLowest Effective Concentration (Axonal Conduction Restoration)0.1 µM - 1 µM--INVALID-LINK--
4-AP-3-MeOH vs. 4-APRelative PotencyApproximately 10 times more potent than 4-AP in restoring axonal conduction.--INVALID-LINK--

Table 3: IC50 Values of 4-Aminopyridine (4-AP) on Voltage-Gated Potassium (Kv) Channels (for reference)

Channel SubtypeIC50 of 4-APReference
Kv1.189 µM - 242 µM--INVALID-LINK--; --INVALID-LINK--
Kv1.2399 µM--INVALID-LINK--
Kv1.4399 µM--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 4-AP-3-MeOH.

Whole-Cell Patch-Clamp Recording on Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies used to assess the effect of 4-AP-3-MeOH on potassium currents in sensory neurons.

a. DRG Neuron Culture:

  • Isolate dorsal root ganglia from guinea pigs.

  • Treat the ganglia with an enzymatic solution (e.g., collagenase and trypsin) to dissociate the neurons.

  • Plate the dissociated neurons on coated coverslips (e.g., poly-L-lysine and laminin).

  • Culture the neurons in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor) in a humidified incubator at 37°C and 5% CO2.

b. Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • The internal pipette solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.3.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Record voltage-gated potassium currents using a patch-clamp amplifier and data acquisition software.

  • To isolate the fast, transient A-type potassium current (I(A)), use a voltage protocol where the cell is held at a hyperpolarized potential (e.g., -100 mV) to remove inactivation of the channels, followed by depolarizing steps (e.g., to +30 mV).

  • Apply 4-AP-3-MeOH at the desired concentration to the external solution and record the changes in the potassium current.

Sucrose-Gap Recording on Isolated Spinal Cord White Matter Strips

This ex vivo protocol is used to assess the effects of 4-AP-3-MeOH on compound action potentials (CAPs) in a model of spinal cord injury.

a. Spinal Cord Slice Preparation:

  • Euthanize a guinea pig and perform a laminectomy to expose the spinal cord.

  • Carefully dissect the spinal cord and isolate a strip of ventral white matter.

  • Maintain the spinal cord strip in chilled and oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF). A typical aCSF solution contains (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

b. Sucrose-Gap Recording:

  • Mount the isolated white matter strip in a double sucrose-gap recording chamber.

  • The central compartment of the chamber is perfused with aCSF, while the two outer compartments are perfused with an isotonic sucrose solution to electrically isolate the central region.

  • Use Ag/AgCl electrodes to stimulate one end of the strip and record the evoked CAP from the other end.

  • Induce a stretch injury to the spinal cord strip to create a model of traumatic axonal damage, which typically results in a significant reduction of the CAP amplitude.

  • After the injury, perfuse the central compartment with aCSF containing 4-AP-3-MeOH at various concentrations.

  • Record the CAP amplitude before, during, and after the application of the compound to assess its ability to restore axonal conduction.

Visualizations

Signaling Pathway

G cluster_0 Axonal Membrane in Demyelination/Injury cluster_1 Therapeutic Intervention Kv_channel Exposed Voltage-Gated Potassium Channel (Kv) K_efflux Excessive K+ Efflux Kv_channel->K_efflux Opening Conduction_Restored Restored Axonal Conduction Kv_channel->Conduction_Restored Reduced K+ Efflux Allows Propagation Action_Potential Action Potential Propagation Action_Potential->Kv_channel Depolarization Conduction_Block Conduction Block K_efflux->Conduction_Block Leads to Four_AP_3_MeOH 4-AP-3-MeOH Four_AP_3_MeOH->Kv_channel Blocks

Caption: Mechanism of 4-AP-3-MeOH in restoring axonal conduction.

Experimental Workflow

G cluster_0 Patch-Clamp Experiment on DRG Neurons cluster_1 Sucrose-Gap Recording on Spinal Cord Slices A1 Isolate and Culture DRG Neurons A2 Establish Whole-Cell Patch-Clamp Configuration A1->A2 A3 Record Baseline Potassium Currents A2->A3 A4 Apply 4-AP-3-MeOH A3->A4 A5 Record Potassium Currents in Presence of Compound A4->A5 A6 Data Analysis: Compare Currents A5->A6 B1 Isolate Spinal Cord White Matter Strip B2 Mount in Sucrose-Gap Chamber B1->B2 B3 Induce Stretch Injury B2->B3 B4 Record Baseline Compound Action Potential (CAP) B3->B4 B5 Apply 4-AP-3-MeOH B4->B5 B6 Record CAP in Presence of Compound B5->B6 B7 Data Analysis: Assess CAP Restoration B6->B7

Caption: Workflow for key electrophysiological experiments.

Logical Relationship

G Demyelination Demyelination / Axonal Injury Kv_Exposure Exposure of Juxtaparanodal Kv Channels Demyelination->Kv_Exposure K_Leakage Increased K+ Conductance Kv_Exposure->K_Leakage Conduction_Failure Action Potential Conduction Failure K_Leakage->Conduction_Failure Four_AP_3_MeOH 4-AP-3-MeOH Application Kv_Block Blockade of Exposed Kv Channels Four_AP_3_MeOH->Kv_Block Kv_Block->K_Leakage Reduced_K_Leakage Reduced K+ Conductance Kv_Block->Reduced_K_Leakage Conduction_Restoration Restoration of Action Potential Conduction Reduced_K_Leakage->Conduction_Restoration Functional_Recovery Potential for Functional Recovery Conduction_Restoration->Functional_Recovery

Caption: Logical flow from pathology to therapeutic intervention.

Conclusion

4-AP-3-MeOH represents a promising advancement in the development of potassium channel blockers for the treatment of neurological conditions characterized by conduction block. Its increased potency and favorable electrophysiological profile compared to 4-AP make it a compelling candidate for further investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute their own studies into the therapeutic potential of this and similar compounds. Further research is warranted to fully elucidate its binding characteristics on specific potassium channel subtypes and to translate its preclinical efficacy into clinical applications.

References

In-Depth Technical Guide to the Characterization of (4-Aminopyridin-3-yl)methanol (CAS 138116-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (4-Aminopyridin-3-yl)methanol, a pyridine derivative with significant interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, detailed experimental protocols for its analytical characterization, and a plausible synthetic route.

Core Compound Information

This compound is a substituted aminopyridine that has been identified as a potassium channel blocker.[1][2] This activity suggests its potential for restoring axonal conduction, particularly in the context of spinal cord injury.[1][2] It is functionally related to 4-aminopyridine and is also used as an intermediate in organic synthesis.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 138116-34-4[3][4]
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [1][4]
Appearance White to off-white crystalline powder or solidN/A
Purity ≥97% (commercially available)[4]
Boiling Point 273 °C at 760 mmHg (Predicted)[3]
Storage Temperature Room temperature or refrigerated (2-8 °C)[4]
Solubility Slightly soluble in water[2]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unequivocal identification and purity assessment of this compound. While publicly available spectra for this specific compound are limited, the following sections provide predicted spectral data based on its structure and data from analogous compounds, along with detailed experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Predicted chemical shifts for ¹H and ¹³C NMR are provided in Tables 2 and 3, respectively. These predictions are based on the known chemical shifts of 4-aminopyridine and related substituted pyridines.[5][6]

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.0s1H
H-5~6.6d1H
H-6~7.8d1H
-CH₂-~4.5s2H
-NH₂~5.0-6.0br s2H
-OHVariablebr s1H

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148
C-3~125
C-4~150
C-5~109
C-6~148
-CH₂-~60

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak.

    • ¹³C NMR:

      • Acquire the spectrum using proton decoupling.

      • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

      • Reference the spectrum to the solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Up Experiment (1H, 13C) load->setup acquire Acquire Data setup->acquire process Process FID acquire->process analyze Analyze Spectrum process->analyze GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect Synthesis_Workflow Precursor 4-Amino-3-pyridinecarboxaldehyde Reaction Reduction Reaction Precursor->Reaction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product This compound Purification->Product K_Channel_Blockade cluster_axon Neuronal Axon cluster_drug_action Drug Action AP_Prop Action Potential Propagation Demyelination Demyelination AP_Prop->Demyelination K_Channel_Exposure K+ Channel Exposure Demyelination->K_Channel_Exposure K_Efflux Increased K+ Efflux K_Channel_Exposure->K_Efflux K_Channel_Blockade K+ Channel Blockade K_Channel_Exposure->K_Channel_Blockade Conduction_Block Conduction Block K_Efflux->Conduction_Block Compound This compound Compound->K_Channel_Blockade Repolarization_Delay Delayed Repolarization K_Channel_Blockade->Repolarization_Delay Conduction_Restore Restored Conduction Repolarization_Delay->Conduction_Restore

References

(4-Aminopyridin-3-yl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-3-yl)methanol, a substituted aminopyridine, is a compound of interest in pharmaceutical research.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is fundamental for its development as a potential therapeutic agent. This technical guide provides an overview of the available data and outlines detailed experimental protocols for determining these critical parameters. While extensive quantitative data for this compound is not widely published, this document serves as a comprehensive resource for researchers to generate and interpret essential solubility and stability data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 115-120 °C[3]
Water Solubility Slightly soluble[2]
Storage Conditions Room temperature, protected from light[4][5]

Solubility Data

Currently, only qualitative solubility data for this compound in water is publicly available.[2] To facilitate further research and formulation development, the following tables are presented as templates for organizing experimentally determined solubility data.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSlightly soluble[2]
EthanolData not available
MethanolData not available
Dimethyl Sulfoxide (DMSO)Data not available
AcetoneData not available

Table 2: Quantitative Solubility of this compound (Illustrative)

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25[Insert Experimental Data][Insert Calculated Data]
0.1 N HCl25[Insert Experimental Data][Insert Calculated Data]
PBS (pH 7.4)25[Insert Experimental Data][Insert Calculated Data]
Ethanol25[Insert Experimental Data][Insert Calculated Data]
Propylene Glycol25[Insert Experimental Data][Insert Calculated Data]

Stability Data

Specific stability data for this compound is not currently available in the public domain. However, studies on the related compound, 4-aminopyridine, have shown it to be chemically stable in capsule form for up to a year at room temperature when protected from light.[5][6] To guide the stability assessment of this compound, the following tables are provided as templates for presenting data from forced degradation studies.

Table 3: Stability of this compound under Forced Degradation Conditions (Illustrative)

Stress ConditionTimeAssay (%)Degradation Products Observed
0.1 N HCl (aq)24h[Insert Data][Insert Data]
0.1 N NaOH (aq)24h[Insert Data][Insert Data]
3% H₂O₂ (aq)24h[Insert Data][Insert Data]
Thermal (80°C)48h[Insert Data][Insert Data]
Photolytic (ICH Q1B)24h[Insert Data][Insert Data]

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the vial to sediment the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter.

  • Dilute the filtrate with a suitable solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility based on the concentration and dilution factor.

G Workflow for Shake-Flask Solubility Assay A Add excess compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature B->C D Centrifuge to sediment solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[10][11][12][13]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber for thermal stability

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in an environmental chamber.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.

  • At appropriate time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Use the PDA detector to assess peak purity.

  • Characterize significant degradation products using LC-MS.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Purity Peak Purity Assessment HPLC->Purity LCMS LC-MS for Identification Purity->LCMS End Identify Degradation Pathways LCMS->End Start Prepare Samples of this compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is limited in current literature, the outlined experimental protocols offer a clear path for researchers to generate the necessary data for advancing the development of this compound. The provided templates for data presentation will aid in the organized reporting of findings, contributing to a more comprehensive understanding of the physicochemical profile of this compound within the scientific community.

References

Spectroscopic and Spectrometric Characterization of 4-Amino-3-Methoxyphenol (4-AP-3-MeOH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 4-Amino-3-Methoxyphenol (4-AP-3-MeOH), a compound of interest in various research domains. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: 4-Amino-3-methoxyphenol

  • Molecular Formula: C₇H₉NO₂[1]

  • Molecular Weight: 139.15 g/mol [1]

  • CAS Number: 61638-01-5[1][2][3][4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-AP-3-MeOH. These predictions are based on the analysis of its functional groups and aromatic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5 - 9.5Singlet (broad)1HPhenolic -OH
~6.5 - 6.7Multiplet1HAr-H
~6.3 - 6.5Multiplet1HAr-H
~6.1 - 6.3Multiplet1HAr-H
~4.5 - 5.5Singlet (broad)2HAmino -NH₂
~3.7 - 3.9Singlet3HMethoxy -OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~145 - 150C-OH
~140 - 145C-OCH₃
~135 - 140C-NH₂
~115 - 120Ar C-H
~110 - 115Ar C-H
~100 - 105Ar C-H
~55 - 60-OCH₃

Note: Chemical shifts are referenced to the residual solvent peak. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200Strong, BroadO-H (phenolic) and N-H (amino) stretching
3100 - 3000MediumAromatic C-H stretching
2950 - 2850Medium to WeakAliphatic C-H stretching (-OCH₃)
1620 - 1580Medium to StrongC=C aromatic ring stretching
1520 - 1480Medium to StrongC=C aromatic ring stretching
1280 - 1200StrongAryl C-O stretching
1100 - 1000StrongC-O-C asymmetric stretching (methoxy)
900 - 675Medium to StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)Ion
140.0706[M+H]⁺ (protonated molecule)
162.0525[M+Na]⁺ (sodium adduct)
138.0560[M-H]⁻ (deprotonated molecule)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric analyses of 4-AP-3-MeOH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 5-20 mg of the 4-AP-3-MeOH sample. For ¹³C NMR, a higher concentration of 20-50 mg may be required.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]

    • Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-AP-3-MeOH.

Methodology (Thin Solid Film Method): [6]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid 4-AP-3-MeOH sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.[6]

    • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[6]

    • Apply a drop of the sample solution to the surface of the salt plate.[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant absorption bands with their corresponding wavenumbers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and confirm its molecular formula.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the 4-AP-3-MeOH sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[7]

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

    • If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument.[7]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and ion desolvation.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and any adducts (e.g., [M+Na]⁺).

    • Use high-resolution mass spectrometry to determine the accurate mass of the molecular ion and confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a newly synthesized batch of 4-AP-3-MeOH.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of 4-AP-3-MeOH Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Verification Final Structure & Purity Verification Structure_Elucidation->Final_Verification Purity_Assessment->Final_Verification

Caption: Experimental workflow for the synthesis and characterization of 4-AP-3-MeOH.

References

(4-Aminopyridin-3-yl)methanol: A Technical Guide to its Function in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-3-yl)methanol, a derivative of 4-aminopyridine (4-AP), is emerging as a promising therapeutic agent for neurological disorders characterized by axonal dysfunction. This technical guide provides an in-depth overview of its core functions within the central nervous system (CNS), focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects.

This compound, also known as 4-AP-3-MeOH, primarily functions as a potassium channel blocker.[1] Its therapeutic potential lies in its ability to restore axonal conduction in demyelinated or damaged neurons, a pathological hallmark of conditions such as spinal cord injury and multiple sclerosis.[2][3] Preclinical studies have demonstrated its superior potency and potentially favorable safety profile compared to its parent compound, 4-aminopyridine.[3]

Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated potassium channels. In healthy myelinated axons, these channels are typically concealed under the myelin sheath. However, in cases of demyelination due to injury or disease, these channels become exposed. The subsequent efflux of potassium ions through these exposed channels can lead to a failure of action potential propagation and a loss of neurological function.[2]

This compound blocks these exposed potassium channels, thereby preventing the leakage of potassium ions and prolonging the repolarization phase of the action potential. This allows for the successful propagation of the nerve impulse across the demyelinated segment, ultimately restoring axonal conduction.[2][3] It has been shown to be an effective blocker of the fast potassium current, I(A).[3]

cluster_0 Healthy Axon cluster_1 Demyelinated Axon cluster_2 Treatment with this compound Myelin Myelin Sheath K_channel_hidden K+ Channels (Covered) Action_Potential_Healthy Action Potential Propagation Demyelination Demyelination K_channel_exposed Exposed K+ Channels Demyelination->K_channel_exposed AP3M This compound K_efflux K+ Efflux K_channel_exposed->K_efflux Conduction_Block Conduction Block K_efflux->Conduction_Block K_channel_blocked Blocked K+ Channels AP3M->K_channel_blocked Conduction_Restored Conduction Restored K_channel_blocked->Conduction_Restored

Signaling pathway of this compound in demyelinated axons.

Preclinical Efficacy: Quantitative Data

Preclinical studies have provided quantitative evidence for the efficacy of this compound in restoring axonal function. These studies have primarily utilized animal models of spinal cord injury and multiple sclerosis.

ParameterValueModel SystemReference
Potency Comparison ~10 times more potent than 4-aminopyridineInjured guinea pig spinal cord white matter[3]
Lowest Effective Concentration 0.01 - 0.1 µMStretched spinal cords[2]
Efficacy in MS Model 55% increase in Compound Action Potential (CAP) amplitude at 100 µMEx vivo experimental autoimmune encephalomyelitis (EAE) mouse spinal cord[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Electrophysiological Recording using a Double Sucrose Gap Chamber

This technique is used to assess compound action potentials (CAPs) in isolated spinal cord white matter strips.

1. Tissue Preparation:

  • Anesthetize the animal (e.g., guinea pig, mouse) and perform a laminectomy to expose the spinal cord.

  • Carefully dissect the spinal cord and isolate a strip of white matter (e.g., dorsal columns).

  • Place the tissue in a recording chamber containing oxygenated artificial cerebrospinal fluid (aCSF).

2. Recording Setup:

  • The double sucrose gap chamber consists of five compartments separated by seals. The central compartment is perfused with aCSF, while the two adjacent compartments are perfused with an isotonic sucrose solution to isolate the central recording area electrically. The two outer compartments contain a high-potassium solution for stimulation and recording.

  • Place the spinal cord strip across the compartments.

3. Stimulation and Recording:

  • Deliver a stimulus to one end of the tissue using a stimulating electrode.

  • Record the resulting compound action potential from the other end using a recording electrode.

  • Amplify and digitize the signal for analysis.

4. Drug Application:

  • After establishing a baseline recording, perfuse the central compartment with aCSF containing the desired concentration of this compound.

  • Record the changes in CAP amplitude and other parameters to assess the drug's effect on axonal conduction.

cluster_0 Experimental Workflow Tissue_Prep Spinal Cord White Matter Dissection Mounting Mount in Double Sucrose Gap Chamber Tissue_Prep->Mounting Baseline Record Baseline Compound Action Potential Mounting->Baseline Drug_Application Apply this compound Baseline->Drug_Application Post_Drug_Recording Record Post-Treatment Compound Action Potential Drug_Application->Post_Drug_Recording Analysis Data Analysis Post_Drug_Recording->Analysis

Workflow for assessing axonal conduction using a double sucrose gap chamber.
Patch-Clamp Electrophysiology

Patch-clamp is used to study the effect of this compound on specific ion channels in individual neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from an appropriate animal model.

  • Culture the neurons on coverslips until they are suitable for recording.

2. Recording Setup:

  • Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution.

  • Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an internal solution.

3. Gigaseal Formation and Whole-Cell Configuration:

  • Under microscopic guidance, carefully approach a neuron with the micropipette.

  • Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.

4. Voltage-Clamp Recording:

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of voltage steps to elicit voltage-gated potassium currents.

  • Record the resulting currents.

5. Drug Application:

  • After obtaining a stable baseline recording of potassium currents, apply this compound to the bath.

  • Record the changes in the potassium current amplitude and kinetics to determine the inhibitory effect of the compound.

Synthesis

Conclusion

This compound represents a significant advancement in the development of potassium channel blockers for the treatment of neurological disorders. Its increased potency and potential for a wider therapeutic window compared to 4-aminopyridine make it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this promising compound. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, as well as elucidating its effects on a broader range of potassium channel subtypes to fully characterize its mechanism of action and clinical potential.

References

(4-Aminopyridin-3-yl)methanol vs 4-Aminopyridine differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Aminopyridin-3-yl)methanol and 4-Aminopyridine

Executive Summary

4-Aminopyridine (4-AP) is a well-established voltage-gated potassium (Kv) channel blocker used clinically to improve walking in patients with multiple sclerosis (MS).[1][2] Its derivative, this compound, also known as 4-AP-3-MeOH, is a newer compound that demonstrates enhanced potency in restoring axonal conduction.[3] This document provides a comprehensive technical comparison of these two molecules, detailing their chemical properties, synthesis, mechanisms of action, and pharmacological profiles. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of aminopyridine-based potassium channel blockers and their therapeutic potential.

Chemical and Physical Properties

The primary structural difference between 4-Aminopyridine and this compound is the addition of a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. This substitution significantly impacts the molecule's physical and pharmacological properties.

Table 1: Comparison of Chemical and Physical Properties

Property4-AminopyridineThis compound
IUPAC Name Pyridin-4-amine[4]This compound[5]
Synonyms 4-AP, Fampridine, Dalfampridine[1][4]4-AP-3-MeOH[5]
CAS Number 504-24-5[1]138116-34-4[5][6]
Molecular Formula C₅H₆N₂[1]C₆H₈N₂O[5][6]
Molecular Weight 94.11 g/mol [4][7]124.14 g/mol [5][6]
Appearance White to off-white crystalline solid[4][7][8]Solid
Melting Point 155-158 °C[8]Not specified
Boiling Point 273 °C[8]Not specified
Solubility Soluble in water (112 g/L at 20°C), ethanol, methanol, acetone.[8]Slightly soluble in water.[9]
pKa 9.17[4]Not specified
LogP 0.76[4]-0.2 (Computed)[5]

Synthesis Overview

The synthesis of these compounds involves standard pyridine chemistry. 4-Aminopyridine can be produced through several established routes, while its derivatives are often created by functionalizing the core pyridine structure.

Synthesis of 4-Aminopyridine

Common industrial methods for synthesizing 4-Aminopyridine include:

  • From Pyridine: A multi-step process starting with the oxidation of pyridine to pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and finally, reduction to yield 4-aminopyridine.[10]

  • From Isonicotinamide: A method involving the Hofmann degradation of isonicotinamide.[11] More recent improvements to this method use catalysts to increase the yield to over 90%.[11]

  • From 4-Cyanopyridine: A one-step synthesis using 4-cyanopyridine as the raw material with sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution.[12]

Synthesis of this compound

The synthesis of this compound typically starts with a functionalized 4-aminopyridine precursor, such as 4-aminopyridine-3-carboxylic acid or its methyl ester, which is then reduced to the corresponding alcohol.[9]

General Experimental Protocol: Ring Transformation Synthesis of Functionalized 4-Aminopyridines

This protocol describes a versatile method for preparing functionalized 4-aminopyridines from a nitropyrimidinone precursor.[13]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-5-nitropyrimidin-4(3H)-one (1 mmol) in methanol (20 mL).

  • Addition of Reagents: Add an active methylene compound (e.g., ethyl 3-oxobutanoate, 2 mmol) and ammonium acetate (2 mmol) to the solution.[13]

  • Reflux: Heat the reaction mixture under reflux for the appropriate time (e.g., 3 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue using column chromatography on silica gel to isolate the target 4-aminopyridine derivative.[13]

G cluster_workflow General Synthesis Workflow for Pyridine Derivatives start Combine Precursors (e.g., Nitropyrimidinone, Active Methylene Compound, Ammonium Acetate) reflux Heat Under Reflux in Solvent (e.g., Methanol) start->reflux 1. Reaction Setup monitor Monitor Reaction (TLC) reflux->monitor 2. Monitor Progress workup Solvent Removal (Rotary Evaporation) monitor->workup 3. Reaction Completion purify Purification (Silica Gel Chromatography) workup->purify 4. Isolate Crude Product product Isolated 4-Aminopyridine Derivative purify->product 5. Final Product

Caption: General workflow for pyridine derivative synthesis.

Mechanism of Action

Both compounds function primarily as potassium channel blockers, a mechanism that underlies their therapeutic effects in demyelinating neurological disorders.

Axonal Conduction and Demyelination

In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of Ranvier, while voltage-gated potassium channels (primarily Kv1.1 and Kv1.2) are located in the juxtaparanodal regions, covered by the myelin sheath.[2] Demyelination, as seen in MS, exposes these potassium channels. The resulting leakage of potassium ions during an action potential can lead to hyperpolarization and subsequent conduction failure.[2][4]

Potassium Channel Blockade

4-AP and its derivatives physically block these exposed Kv channels from the intracellular side of the membrane.[14] By inhibiting the repolarizing potassium current, the drugs prolong the duration of the action potential. This allows the weaker sodium current to be sufficient to depolarize the next node of Ranvier, thereby restoring impulse conduction across the demyelinated segment.[1][4][15] Additionally, 4-AP can enhance the release of various neurotransmitters, including acetylcholine and glutamate, which may contribute to its overall effects.[4]

G cluster_pathway Mechanism of Action in Demyelinated Axons Demyelination Demyelination (e.g., in MS) Kv_Exposure Exposure of Juxtaparanodal Kv Channels Demyelination->Kv_Exposure K_Efflux Increased K+ Efflux During Action Potential Kv_Exposure->K_Efflux Conduction_Block Conduction Failure K_Efflux->Conduction_Block Aminopyridine This compound or 4-Aminopyridine Kv_Block Blockade of Exposed Kv Channels Aminopyridine->Kv_Block Kv_Block->K_Efflux Inhibits AP_Prolong Prolongation of Action Potential Duration Kv_Block->AP_Prolong Conduction_Restore Restoration of Axonal Conduction AP_Prolong->Conduction_Restore

Caption: Signaling pathway of aminopyridine-based Kv channel blockade.

Pharmacological and Biological Differences

The addition of the hydroxymethyl group gives this compound a distinct pharmacological profile compared to its parent compound, 4-AP. The most significant difference lies in its potency.

Table 2: Comparison of Pharmacological and Biological Properties

Feature4-Aminopyridine (Fampridine)This compound
Primary Target Voltage-gated potassium (Kv) channels[1][2][15]Voltage-gated potassium (Kv) channels[3][5]
Potency Effective concentration for conduction restoration is between 0.1 µM and 1 µM.[3]Effective concentration for conduction restoration is between 0.01 µM and 0.1 µM.[3]
Selectivity Non-selective inhibitor of a wide array of Kv channels.[16]Characterized as a fast potassium channel blocker.[3]
Blood-Brain Barrier Readily crosses the blood-brain barrier.[2][4]Assumed to cross, based on CNS activity.
Clinical Use FDA-approved (as Fampridine) for symptomatic improvement of walking in MS patients.[1][7]Investigational; shown to restore axonal conduction in an animal model of MS.[3]
Therapeutic Range Narrow therapeutic range; side effects can include seizures.[3][16]Potentially wider therapeutic range due to higher potency (under investigation).
Neuroprotection Preclinical data suggests potential neuroprotective effects beyond symptomatic relief.[16][17]Under investigation.

A key study demonstrated that this compound can produce significant restoration of axonal conduction in an ex vivo animal model of MS at concentrations 10-fold lower than those required for 4-AP.[3] This suggests a significantly higher potency, which could translate to a more favorable therapeutic window and reduced risk of off-target side effects in clinical applications.

Experimental Protocols

Evaluating the potency and mechanism of novel potassium channel blockers requires precise biophysical techniques. Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.[18]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade

This protocol outlines the methodology for measuring the effect of a test compound on Kv currents in a cell line expressing the target channel.

  • Cell Preparation: Culture a stable cell line (e.g., HEK-293) heterologously expressing the human Kv channel of interest (e.g., Kv1.1). Prepare cells on glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.

    • Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., water or DMSO) and make serial dilutions in the external solution.

  • Recording Setup:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Data Acquisition:

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward Kv currents.

  • Compound Application:

    • Obtain a stable baseline recording of the Kv currents.

    • Perfuse the recording chamber with the external solution containing a known concentration of the test compound.

    • Record the currents in the presence of the compound until a steady-state block is achieved.

    • Repeat with increasing concentrations of the compound to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before (control) and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the current.

G cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp prep Cell Preparation (Kv-expressing cell line) setup Recording Setup (Microscope, Amplifier, Perfusion) prep->setup giga Approach Cell & Form Gigaseal (>1 GΩ) setup->giga 1. Seal Formation wholecell Rupture Membrane (Achieve Whole-Cell Mode) giga->wholecell 2. Access Cell Interior baseline Record Baseline Currents (Voltage-Step Protocol) wholecell->baseline 3. Control Measurement apply Apply Test Compound (Perfuse Chamber) baseline->apply 4. Drug Application record Record Steady-State Blocked Currents apply->record 5. Test Measurement analyze Data Analysis (Calculate % Inhibition, Determine IC₅₀) record->analyze 6. Quantify Effect result Compound Potency (IC₅₀ Value) analyze->result

Caption: Workflow for patch-clamp electrophysiology assay.

Conclusion and Future Directions

This compound represents a promising evolution of its parent compound, 4-Aminopyridine. The key distinction is its significantly enhanced potency as a potassium channel blocker, which has been demonstrated to restore axonal conduction in preclinical models of MS at concentrations an order of magnitude lower than 4-AP.[3] This structure-activity relationship, where the addition of a 3-hydroxymethyl group boosts activity, provides a valuable insight for medicinal chemists.

For drug development professionals, the higher potency of this compound suggests the potential for a wider therapeutic index, potentially leading to a safer and more effective treatment for demyelinating diseases. Future research should focus on a full characterization of its selectivity across different Kv channel subtypes, a detailed pharmacokinetic and safety profile, and its efficacy in various in vivo models of neurological disorders, including multiple sclerosis and spinal cord injury.

References

Methodological & Application

Synthesis of (4-Aminopyridin-3-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (4-Aminopyridin-3-yl)methanol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile reactivity of the aminopyridine core, which serves as a scaffold for the development of novel therapeutic agents.

Introduction

This compound is a valuable building block in pharmaceutical and chemical research. The presence of a primary amino group, a hydroxyl group, and a pyridine ring allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries. These derivatives are being explored for their potential in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is provided below.

PropertyValueReference
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
CAS Number138116-34-4[2]
Purity≥ 97%[2]
AppearanceNot specified
Storage ConditionsRoom temperature[2]

Synthetic Pathways

The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves a multi-step synthesis starting from readily available pyridine derivatives. One such plausible pathway begins with 4-aminopyridine-3-carboxylic acid, which is first esterified and then reduced to the desired alcohol.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 4-Aminopyridine-3-carboxylic_acid 4-Aminopyridine-3-carboxylic acid Methyl_4-aminopyridine-3-carboxylate Methyl 4-aminopyridine-3-carboxylate 4-Aminopyridine-3-carboxylic_acid->Methyl_4-aminopyridine-3-carboxylate MeOH, H+ This compound This compound Methyl_4-aminopyridine-3-carboxylate->this compound 1. LiAlH4, THF 2. H2O workup

Caption: Proposed two-step synthesis of this compound.

An alternative approach for the reduction of the ester to the alcohol can be performed using sodium borohydride, which is a milder reducing agent.

Alternative_Reduction Methyl_4-aminopyridine-3-carboxylate Methyl 4-aminopyridine-3-carboxylate This compound This compound Methyl_4-aminopyridine-3-carboxylate->this compound NaBH4, MeOH/THF

Caption: Alternative reduction step using Sodium Borohydride.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound.

Protocol 1: Esterification of 4-Aminopyridine-3-carboxylic Acid

This protocol describes the conversion of 4-aminopyridine-3-carboxylic acid to its methyl ester.

Materials:

  • 4-Aminopyridine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-aminopyridine-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of Methyl 4-Aminopyridine-3-carboxylate to this compound

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using Lithium Aluminium Hydride (LiAlH₄).

Materials:

  • Methyl 4-aminopyridine-3-carboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Filter funnel and filter paper

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend Lithium Aluminium Hydride (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 4-aminopyridine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Alternatively, quench by the careful, portion-wise addition of sodium sulfate decahydrate until the grey precipitate turns white and the solution becomes clear.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. Typical characterization data are provided below.

AnalysisExpected Results
¹H NMR Peaks corresponding to aromatic protons, the methylene protons of the methanol group, and the amine and hydroxyl protons.
¹³C NMR Resonances for the pyridine ring carbons and the methylene carbon.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z = 124.14).
Infrared (IR) Characteristic absorptions for N-H and O-H stretching, C-N and C-O stretching, and aromatic C-H bending.

Applications in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives with potential biological activities. The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Derivatization_Workflow cluster_0 Starting Material cluster_1 Derivatization Reactions cluster_2 Derivative Classes cluster_3 Biological Screening Scaffold This compound Acylation Acylation (R-COCl) Scaffold->Acylation on -NH2 Alkylation Alkylation (R-X) Scaffold->Alkylation on -NH2 Sulfonylation Sulfonylation (R-SO2Cl) Scaffold->Sulfonylation on -NH2 Etherification Etherification (R-X) Scaffold->Etherification on -OH Amides Amide Derivatives Acylation->Amides Secondary_Amines N-Alkylated Derivatives Alkylation->Secondary_Amines Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides Ethers Ether Derivatives Etherification->Ethers Screening Biological Assays Amides->Screening Secondary_Amines->Screening Sulfonamides->Screening Ethers->Screening

References

Application Notes and Protocols for 4-AP-3-MeOH in Ex Vivo Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) often leads to devastating functional deficits, primarily due to the disruption of axonal conduction. A key pathological feature following the primary mechanical insult is demyelination, which exposes juxtaparanodal voltage-gated potassium (K+) channels.[1][2] The subsequent efflux of potassium ions hyperpolarizes the axonal membrane, impeding action potential propagation and leading to conduction block in anatomically intact axons.[1][3]

4-Aminopyridine-3-methanol (4-AP-3-MeOH) is a derivative of 4-aminopyridine (4-AP) and acts as a potent fast potassium channel blocker.[1][4] It has demonstrated significant efficacy in restoring axonal conduction in ex vivo models of SCI.[4][5] Notably, 4-AP-3-MeOH exhibits several advantages over its parent compound, 4-AP, including approximately tenfold greater potency, a wider therapeutic window, and a reduced negative impact on the electrophysiological properties of axons, such as their ability to respond to multiple stimuli.[4][6][7] These characteristics make 4-AP-3-MeOH a promising therapeutic candidate for SCI and other demyelinating conditions.[6][8]

These application notes provide detailed protocols for utilizing 4-AP-3-MeOH in an ex vivo guinea pig or mouse spinal cord injury model, focusing on tissue preparation, injury induction, electrophysiological recording, and data analysis.

Mechanism of Action: Restoring Axonal Conduction

Following spinal cord injury, the myelin sheath that insulates axons is often damaged. This exposes voltage-gated potassium channels (specifically, fast K+ channels like Kv1.2) that are normally located in the juxtaparanodal region, underneath the myelin.[4] The opening of these newly exposed channels leads to a significant leakage of potassium ions out of the axon. This K+ efflux counteracts the depolarizing influx of sodium ions, thereby shunting the action potential and causing conduction failure. 4-AP-3-MeOH selectively blocks these exposed fast potassium channels.[1][4] By inhibiting the K+ efflux, the compound allows for sufficient depolarization to occur at the node of Ranvier, thereby restoring the propagation of the action potential and recovering axonal conduction.[1][7]

G cluster_0 Healthy Axon cluster_1 Injured (Demyelinated) Axon cluster_2 4-AP-3-MeOH Treatment A Node of Ranvier (Na+ Channels) C Juxtaparanode (K+ Channels Covered) B Myelin Sheath B->C D Action Potential Propagates I Conduction Block E Node of Ranvier F Myelin Damage G Exposed K+ Channels H K+ Efflux G->H H->I M Conduction Restored J 4-AP-3-MeOH L K+ Channels Blocked J->L K Exposed K+ Channels L->M

Mechanism of 4-AP-3-MeOH in restoring axonal conduction after demyelination.

Quantitative Data Summary

The following tables summarize the key quantitative findings from ex vivo studies of 4-AP-3-MeOH.

Table 1: Efficacy of 4-AP-3-MeOH on Compound Action Potential (CAP) Amplitude

Animal ModelInjury Type4-AP-3-MeOH Conc.Baseline CAP Amplitude (mV)Post-Treatment CAP Amplitude (mV)Percent IncreaseReference(s)
Experimental Autoimmune Encephalomyelitis (EAE) MouseDemyelination100 µM0.11 ± 0.010.17 ± 0.02~55%[1]
Guinea PigStretch Injury0.1 µM - 100 µMN/ASignificant IncreaseN/A[7]

Table 2: Comparative Potency and Therapeutic Range

CompoundLowest Effective Concentration (Stretch Injury)Relative PotencyTherapeutic RangeNegative Effect on Axonal ResponsivenessReference(s)
4-AP-3-MeOH 0.01 µM - 0.1 µM~10x vs. 4-APWideNo significant influence[1][4][6]
4-AP 0.1 µM - 1 µMBaselineNarrowReduces ability to follow multiple stimuli[1][6]

Experimental Protocols

This section provides detailed methodologies for investigating the effects of 4-AP-3-MeOH on ex vivo spinal cord preparations.

Protocol 1: Ex Vivo Spinal Cord Preparation (Guinea Pig or Mouse)

This protocol is adapted from established methods for preparing acute spinal cord slices for electrophysiological studies.[9][10][11]

Materials:

  • Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂/5% CO₂)

  • Dissecting ACSF (sucrose-based, see composition below)

  • Low-melting-point agarose (4% in ACSF)

  • Surgical tools: scissors, forceps, bone scissors/rongeurs

  • Vibratome

  • Recovery chamber

ACSF Composition:

  • Normal ACSF (for incubation/recording): 126 mM NaCl, 3 mM KCl, 1.2 mM NaH₂PO₄, 1.3 mM MgCl₂, 2.4 mM CaCl₂, 26 mM NaHCO₃, 10 mM glucose.

  • Dissecting ACSF (for perfusion/dissection): 191 mM sucrose, 0.75 mM K-gluconate, 1.25 mM KH₂PO₄, 26 mM choline bicarbonate, 4 mM MgSO₄, 1 mM CaCl₂, 20 mM dextrose.

Procedure:

  • Anesthesia: Deeply anesthetize the animal (e.g., guinea pig or mouse) via an intraperitoneal injection of ketamine/xylazine or isoflurane inhalation, ensuring the absence of a pedal withdrawal reflex.

  • Transcardial Perfusion: Perform a thoracotomy to expose the heart. Insert a needle into the left ventricle and make an incision in the right atrium. Perfuse with ~20 mL of ice-cold, oxygenated dissecting ACSF until the liver is clear.[9]

  • Spinal Column Extraction: Rapidly decapitate the animal and dissect the vertebral column. Immediately immerse the entire column in chilled, oxygenated dissecting ACSF.[10]

  • Spinal Cord Isolation: Working in the cold ACSF, perform a ventral or dorsal laminectomy using fine bone scissors to expose the spinal cord. Carefully sever the nerve roots and gently remove the spinal cord. For studies on white matter tracts, long segments of the cord can be isolated.[7][9]

  • Embedding (for slicing): If creating transverse slices, embed the desired segment of the spinal cord in a block of 4% low-melting-point agarose.[9] For white matter strip preparations, this step may be omitted.

  • Slicing: Place the embedded cord onto a vibratome stage submerged in ice-cold, oxygenated dissecting ACSF. Cut slices to the desired thickness (typically 250-350 µm).[9][11]

  • Recovery: Transfer the isolated white matter strips or slices to a recovery chamber containing normal ACSF, continuously bubbled with 95% O₂/5% CO₂. Allow the tissue to recover for at least 60 minutes at 32-35°C before transferring to room temperature for recording.[9][11]

Protocol 2: Mechanical Injury and Electrophysiological Recording

This protocol describes inducing a stretch injury and recording compound action potentials (CAPs) using a double sucrose-gap recording chamber, a method well-suited for isolated white matter tracts.[1][3][7]

Materials:

  • Double sucrose-gap recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Perfusion system

  • Krebs' solution (or normal ACSF)

  • 4-AP-3-MeOH stock solution

Procedure:

  • Tissue Placement: Place the recovered spinal cord white matter strip into the double sucrose-gap recording chamber, ensuring the central compartment is bathed in Krebs' solution while the ends are isolated with sucrose solution for stimulation and recording.[1]

  • Baseline Recording: Deliver supramaximal stimuli to one end of the strip and record the evoked CAP from the other end. Establish a stable baseline CAP amplitude for at least 30 minutes.

  • Inducing Injury (Stretch Model): Induce a mechanical injury by stretching the spinal cord strip to a predetermined level (e.g., 50-100% of its original length for a set duration). This will cause a significant and immediate decrease in the CAP amplitude, indicating conduction block.[4][7]

  • Post-Injury Stabilization: Allow the CAP to stabilize at its new, reduced amplitude for 30-40 minutes post-injury.

  • Application of 4-AP-3-MeOH: Begin perfusing the central chamber with Krebs' solution containing the desired concentration of 4-AP-3-MeOH (e.g., 0.1 µM to 100 µM).[7]

  • Post-Treatment Recording: Continuously record the CAP amplitude. An increase in amplitude following drug application indicates restoration of axonal conduction. Record for 30-60 minutes or until a new stable plateau is reached.

  • Washout: To confirm the reversibility of the effect, perfuse the chamber with drug-free Krebs' solution and monitor the CAP amplitude as it returns toward the post-injury baseline.[1]

  • Data Analysis: Measure the peak amplitude of the CAP before injury, after injury, and after drug application. Calculate the percentage of recovery by normalizing the post-drug amplitude increase to the pre-injury amplitude.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of an ex vivo experiment designed to test the efficacy of 4-AP-3-MeOH.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Anesthetize & Perfuse Animal B Isolate Spinal Cord A->B C Prepare White Matter Strip or Transverse Slices B->C D Recover Tissue in ACSF (>60 min) C->D E Mount Tissue in Recording Chamber D->E F Record Baseline CAP E->F G Induce Mechanical Injury (e.g., Stretch) F->G H Record Post-Injury CAP G->H I Apply 4-AP-3-MeOH via Perfusion H->I J Record Post-Treatment CAP I->J K Measure CAP Amplitudes (Baseline, Post-Injury, Post-Treatment) J->K L Calculate % Conduction Recovery K->L M Statistical Analysis L->M

Experimental workflow for testing 4-AP-3-MeOH in an ex vivo SCI model.

References

Application Notes and Protocols for (4-Aminopyridin-3-yl)methanol in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-3-yl)methanol, also known as 4-AP-3-MeOH, is a derivative of 4-aminopyridine (4-AP) and functions as a potent blocker of voltage-gated potassium channels.[1][2][3] Primarily recognized for its ability to restore axonal conduction in demyelinated or injured neurons, this compound holds significant promise for research in neurodegenerative diseases and spinal cord injuries.[1][2] Electrophysiological studies have demonstrated its efficacy in blocking fast potassium currents, thereby prolonging action potentials and enabling signal propagation across otherwise non-conducting axons.[1] This document provides detailed application notes and experimental protocols for the use of this compound in electrophysiological research.

Mechanism of Action

In healthy myelinated axons, voltage-gated sodium channels are concentrated at the nodes of Ranvier, while fast voltage-gated potassium channels (Kv) are typically located in the juxtaparanodal regions, covered by the myelin sheath. Following demyelination due to injury or disease, these potassium channels become exposed. The resulting potassium efflux can lead to hyperpolarization of the axonal membrane, preventing the action potential from reaching the threshold required for propagation to the next node of Ranvier, resulting in conduction block.

This compound acts by blocking these exposed fast potassium channels (I(A)).[1] This blockade reduces the repolarizing potassium current, which in turn prolongs the depolarization phase of the action potential. This prolonged depolarization allows for a greater influx of sodium ions, increasing the likelihood that the action potential will successfully propagate to the subsequent node of Ranvier, thereby restoring axonal conduction.

Quantitative Data

CompoundTargetTest SystemIC50 (µM)Reference
4-AminopyridineKv1.1CHO cells170[4]
4-AminopyridineKv1.2CHO cells230[4]
4-AminopyridineKv1.1Sol-8 cells89[5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to assess the effect of this compound on potassium currents in isolated DRG neurons.

1. Materials:

  • Cell Culture: Primary DRG neurons cultured on glass coverslips.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: 10 mM in sterile water or DMSO.

  • Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance.

  • Electrophysiology Rig: Microscope, micromanipulator, amplifier, data acquisition system.

2. Procedure:

  • Place a coverslip with cultured DRG neurons into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Prepare a patch pipette by filling it with the internal solution.

  • Approach a neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • To isolate potassium currents, a voltage step protocol can be used. For example, from the holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms.

  • Record baseline potassium currents.

  • Apply this compound to the external solution at the desired final concentration (e.g., starting from 0.01 µM).

  • After a stable effect is observed (typically within 2-5 minutes), record the potassium currents again using the same voltage protocol.

  • Wash out the compound by perfusing with the external solution alone and record recovery.

Protocol 2: Extracellular Recording of Compound Action Potentials (CAPs) from Spinal Cord White Matter Strips

This ex vivo protocol is suitable for investigating the restorative effects of this compound on axonal conduction in a model of spinal cord injury.

1. Materials:

  • Tissue: Isolated spinal cord from a rodent model.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose; bubbled with 95% O₂/5% CO₂.

  • This compound Stock Solution: 10 mM in aCSF.

  • Recording Chamber: Double sucrose gap chamber or a similar setup for extracellular recording.

  • Stimulating and Recording Electrodes: Ag/AgCl electrodes.

  • Electrophysiology Rig: Stimulator, amplifier, data acquisition system.

2. Procedure:

  • Isolate the spinal cord and dissect a strip of ventral or dorsal white matter.

  • Mount the white matter strip in the recording chamber, ensuring that the stimulating and recording electrodes are in contact with the tissue.

  • Continuously perfuse the chamber with oxygenated aCSF.

  • Deliver a supramaximal stimulus pulse (e.g., 0.1 ms duration) to elicit a compound action potential (CAP).

  • Record the baseline CAP amplitude and latency.

  • To induce a conduction block, a mechanical injury (e.g., stretch or compression) can be applied to the central portion of the tissue within the chamber.

  • After injury, confirm the reduction or abolishment of the CAP.

  • Apply this compound to the aCSF at the desired concentration (e.g., 0.1 µM).

  • Monitor and record the CAP over time to observe any restoration of the signal.

  • Perform a washout with aCSF to determine the reversibility of the effect.

Visualizations

Signaling Pathway of this compound in Restoring Axonal Conduction

G cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination (Injury or Disease) Kv_Exposure Exposure of Juxtaparanodal Voltage-Gated K+ Channels (Kv) Demyelination->Kv_Exposure K_Efflux Increased K+ Efflux Kv_Exposure->K_Efflux Kv_Block Blockade of Exposed Kv Channels Kv_Exposure->Kv_Block Target Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Conduction_Block Conduction Block Hyperpolarization->Conduction_Block AP_MeOH This compound AP_MeOH->Kv_Block Reduced_Efflux Reduced K+ Efflux Kv_Block->Reduced_Efflux AP_Prolongation Action Potential Prolongation Reduced_Efflux->AP_Prolongation Conduction_Restoration Restoration of Axonal Conduction AP_Prolongation->Conduction_Restoration

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Efficacy

G cluster_0 Preparation cluster_1 Baseline Recording cluster_2 Induce Pathology (Optional) cluster_3 Drug Application cluster_4 Post-Treatment Recording cluster_5 Analysis Prep Prepare Spinal Cord Slice or Culture DRG Neurons Baseline Record Baseline Electrophysiological Activity (CAP or K+ Current) Prep->Baseline Injury Induce Conduction Block (e.g., mechanical injury) Baseline->Injury Application Apply this compound Injury->Application Post_Record Record Post-Treatment Activity Application->Post_Record Analysis Analyze Data for Changes in Amplitude, Latency, or Current Post_Record->Analysis

Caption: Workflow for electrophysiological testing.

References

Application Notes and Protocols: 4-Aminopyridine-3-methanol in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for human multiple sclerosis (MS), a debilitating autoimmune disease characterized by demyelination and neurodegeneration. A primary consequence of demyelination is the disruption of axonal conduction, leading to significant neurological deficits. One therapeutic strategy to counteract this involves the use of potassium channel blockers to restore action potential propagation in demyelinated axons.

4-Aminopyridine-3-methanol is a derivative of 4-Aminopyridine (4-AP), a well-known potassium channel blocker.[1][2][3] This novel compound has been investigated for its potential to restore axonal conduction in the context of demyelinating conditions like EAE.[1][2][3] These application notes provide a summary of the current experimental evidence, protocols for its use in an ex vivo EAE model, and the proposed mechanism of action.

Mechanism of Action

In demyelinated axons, the exposure of juxtaparanodal voltage-gated potassium channels leads to an increased potassium efflux during action potential propagation. This hyperpolarizing current can impede the depolarization of the axonal membrane to the threshold required for firing an action potential at the next node of Ranvier, resulting in conduction block.[1][3]

4-Aminopyridine-3-methanol, like its parent compound 4-AP, is a potassium channel blocker.[1][4] By inhibiting these exposed potassium channels, it is hypothesized to reduce the repolarizing potassium current, thereby allowing for more effective depolarization and the restoration of action potential conduction along the demyelinated axon.[1]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination K_Channel_Exposure Exposure of K+ Channels Demyelination->K_Channel_Exposure K_Efflux Increased K+ Efflux K_Channel_Exposure->K_Efflux Conduction_Block Conduction Block K_Efflux->Conduction_Block K_Channel_Blockade K+ Channel Blockade 4AP3M 4-Aminopyridine-3-methanol 4AP3M->K_Channel_Blockade Inhibits Reduced_K_Efflux Reduced K+ Efflux K_Channel_Blockade->Reduced_K_Efflux Conduction_Restoration Restoration of Axonal Conduction Reduced_K_Efflux->Conduction_Restoration

Proposed mechanism of action for 4-Aminopyridine-3-methanol.

Quantitative Data Summary

The primary research on 4-Aminopyridine-3-methanol in EAE has been conducted ex vivo on spinal cord tissue from EAE-induced mice. The key findings from these studies are summarized below.

ParameterConditionValuePercent ChangeReference
Compound Action Potential (CAP) Amplitude Pre-treatment (EAE)0.11 ± 0.01 mV-[1]
100 µM 4-Aminopyridine-3-methanol (45 min)0.17 ± 0.02 mV+55%[1]
Washout (45-60 min)0.13 ± 0.02 mV-[1]
Effective Concentration Range Lowest effective concentration for significant axonal conduction restoration0.01 µM to 0.1 µM-[1]

Experimental Protocols

The following protocols are based on the published ex vivo study of 4-Aminopyridine-3-methanol in an EAE model.[1]

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

A standard protocol for inducing EAE in mice is required. The referenced study utilized an active immunization protocol.

  • Animal Model: C57BL/6 mice are commonly used.

  • Immunization: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin: An intraperitoneal injection of pertussis toxin is administered at the time of immunization and again 22-24 hours later to facilitate the entry of immune cells into the central nervous system.[1]

  • Clinical Scoring: Animals should be monitored daily for clinical signs of EAE, typically appearing 12-15 days post-immunization.[1] A standard 5-point scoring system is used to assess disease severity:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Forelimb and hind limb paralysis

    • 5: Moribund or death The average clinical score of mice used in the key study was 2.2 ± 0.5.[1]

Ex Vivo Spinal Cord Preparation and Electrophysiology

This protocol details the preparation of spinal cord tissue for electrophysiological recordings.

EAE_Mouse EAE Mouse (Clinical Score ~2.2) Anesthesia Anesthetize (e.g., Ketamine/Xylazine) EAE_Mouse->Anesthesia Perfusion Perfuse with cold, oxygenated Krebs' solution Anesthesia->Perfusion Extraction Extract whole spinal cord Perfusion->Extraction Placement Place spinal cord in double sucrose-gap recording chamber Extraction->Placement Recording Record baseline Compound Action Potential (CAP) Placement->Recording Treatment Apply 100 µM 4-Aminopyridine-3-methanol Recording->Treatment Washout Wash with Krebs' solution Treatment->Washout Final_Recording Record post-treatment and post-washout CAP Washout->Final_Recording

Workflow for ex vivo electrophysiology experiments.

Materials:

  • Krebs' solution (oxygenated)

  • Anesthetic (e.g., Ketamine/Xylazine)

  • Dissection tools

  • Double sucrose-gap recording chamber

  • Electrophysiology recording setup (amplifier, stimulator, data acquisition system)

  • 4-Aminopyridine-3-methanol stock solution

Procedure:

  • Anesthesia and Perfusion: Anesthetize the EAE mouse with an appropriate anesthetic. Perfuse the animal transcardially with cold, oxygenated Krebs' solution.[1]

  • Spinal Cord Extraction: Carefully dissect and extract the entire spinal cord.

  • Mounting: Place the extracted spinal cord in a double sucrose-gap recording chamber.

  • Baseline Recording: Record the baseline compound action potential (CAP) by stimulating the spinal cord and recording the response.

  • Drug Application: Apply 100 µM 4-Aminopyridine-3-methanol in Krebs' solution to the central well of the recording chamber. Incubate for 45 minutes while maintaining the temperature at 37°C.[1]

  • Post-Treatment Recording: Record the CAP after the 45-minute drug application.

  • Washout: Perfuse the spinal cord with fresh Krebs' solution for 45-60 minutes to wash out the drug.[1]

  • Post-Washout Recording: Record the CAP after the washout period to assess the reversibility of the drug's effect.

Discussion and Future Directions

The available data indicates that 4-Aminopyridine-3-methanol can effectively restore axonal conduction in an ex vivo model of EAE.[1][2] Notably, it appears to be more potent than its parent compound, 4-AP, with a lower effective concentration.[1]

However, there is a significant lack of in vivo data for 4-Aminopyridine-3-methanol in EAE. Future research should focus on:

  • In Vivo Efficacy: Assessing the effect of systemic administration of 4-Aminopyridine-3-methanol on clinical scores, motor function, and disease progression in EAE animals.

  • Pharmacokinetics and Safety: Determining the optimal dosage, therapeutic window, and potential side effects in living animals.

  • Immunomodulatory Effects: Investigating whether 4-Aminopyridine-3-methanol has any direct effects on the underlying neuroinflammatory processes in EAE, which has been a topic of investigation for 4-AP.[5]

  • Neuroprotective Properties: Exploring potential long-term neuroprotective effects beyond the immediate restoration of conduction.

References

Application Notes and Protocols for (4-amino-3-pyridinyl)methanol in Axonal Conduction Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-amino-3-pyridinyl)methanol, also known as 4-aminopyridine-3-methanol (4-AP-3-MeOH), is a potent fast potassium channel blocker investigated for its therapeutic potential in restoring axonal conduction in demyelinated or injured neurons. Demyelination, a hallmark of neurodegenerative diseases like multiple sclerosis (MS) and traumatic spinal cord injury, exposes voltage-gated potassium channels along the axon. This leads to an excessive outward potassium current during action potential propagation, causing conduction failure and subsequent neurological deficits. 4-AP-3-MeOH, a derivative of 4-aminopyridine (4-AP, also known as dalfampridine), acts by blocking these exposed channels, thereby prolonging the action potential and enabling impulse propagation across the demyelinated segment. Preclinical studies have demonstrated its efficacy in restoring axonal conduction in various models of neuronal injury and disease.

Mechanism of Action

The primary mechanism of action for (4-amino-3-pyridinyl)methanol is the blockade of voltage-gated potassium channels, particularly the fast potassium channels that are exposed in the juxtaparanodal and internodal regions of axons following demyelination. In healthy myelinated axons, these channels are typically covered by the myelin sheath. Demyelination unmasks these channels, leading to a significant increase in potassium efflux during an action potential. This premature repolarization of the axonal membrane shunts the action potential current, preventing it from reaching the threshold required to activate the next node of Ranvier, resulting in conduction block.

(4-amino-3-pyridinyl)methanol binds to these exposed potassium channels, effectively reducing the outward potassium current. This action prolongs the depolarization phase of the action potential, allowing it to propagate through the demyelinated region and restore nerve impulse conduction. Studies have indicated that 4-AP-3-MeOH is approximately 10 times more potent than its parent compound, 4-aminopyridine, in restoring axonal conduction in injured spinal cord tissue.

G cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Treated Demyelinated Axon A Node of Ranvier (High Na+ Channel Density) B Internode (K+ Channels Covered by Myelin) A->B Action Potential Propagation C Node of Ranvier D Demyelinated Internode (Exposed K+ Channels) C->D Action Potential Fails to Propagate E K+ Efflux D->E F Conduction Block D->F G Node of Ranvier H Demyelinated Internode (K+ Channels Blocked by (4-amino-3-pyridinyl)methanol) G->H Action Potential Propagation Restored I Restored Conduction H->I

Mechanism of Action of (4-amino-3-pyridinyl)methanol.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of (4-amino-3-pyridinyl)methanol and related compounds.

Table 1: Potency and Efficacy of (4-amino-3-pyridinyl)methanol

ParameterValueModel SystemReference
Potency vs. 4-AP 10 times more potentStretched guinea pig spinal cord white matter
Effect on Conduction Significantly increases axonal conductionEx vivo EAE mouse spinal cord
Axon Specificity No preference for large or small axonsStretched guinea pig spinal cord white matter
Reversibility Effects are reversible upon washoutEx vivo EAE mouse spinal cord

Table 2: Effective Concentrations of 4-Aminopyridine Derivatives

CompoundEffective Concentration for Conduction EnhancementMaximal Efficacy ConcentrationModel SystemReference
4-Aminopyridine (4-AP) 1 µM (clinically relevant)100 µM (in vitro)Stretched guinea pig spinal cord
N-(4-pyridyl) methyl carbamate 1 µM100 µMStretched guinea pig spinal cord
N-(4-pyridyl) ethyl carbamate 1 µM10 µMStretched guinea pig spinal cord
N-(4-pyridyl) t-butyl carbamate 1 µM1 µMStretched guinea pig spinal cord

Experimental Protocols

Protocol 1: Ex Vivo Spinal Cord Preparation and Electrophysiological Recording

This protocol is adapted from studies investigating the effects of (4-amino-3-pyridinyl)methanol on axonal conduction in the spinal cord of an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.

1. EAE Induction:

  • Induce EAE in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA).

  • Administer pertussis toxin on day 0 and day 2 post-immunization.

  • Monitor mice for clinical signs of EAE and use spinal cords at the peak of the disease.

2. Spinal Cord Dissection and Preparation:

  • Anesthetize the EAE mouse and perfuse transcardially with cold, oxygenated Krebs solution.

  • Carefully dissect the spinal cord and isolate the ventral white matter strips.

  • Maintain the isolated tissue in a recording chamber continuously perfused with oxygenated Krebs solution at a physiological temperature.

3. Electrophysiological Recording:

  • Use a double sucrose-gap recording chamber to measure compound action potentials (CAPs).

  • Stimulate one end of the spinal cord strip with a suction electrode and record the evoked CAPs from the other end.

  • Record baseline CAPs before application of the compound.

4. Compound Application:

  • Prepare stock solutions of (4-amino-3-pyridinyl)methanol in distilled water.

  • Dilute the stock solution in Krebs solution to the desired final concentrations.

  • Perfuse the spinal cord strip with the compound-containing solution and record CAPs at regular intervals.

5. Data Analysis:

  • Measure the amplitude and area of the recorded CAPs.

  • Compare the CAP parameters before, during, and after compound application to determine its effect on axonal conduction.

  • Perform a washout by perfusing with drug-free Krebs solution to assess the reversibility of the effects.

G A EAE Induction in Mice B Spinal Cord Dissection A->B C Ventral White Matter Isolation B->C D Placement in Double Sucrose-Gap Chamber C->D E Baseline CAP Recording D->E F Perfusion with (4-amino-3-pyridinyl)methanol E->F G CAP Recording During Treatment F->G H Washout with Krebs Solution G->H I Post-Washout CAP Recording H->I J Data Analysis I->J

Workflow for ex vivo electrophysiology.
Protocol 2: Patch-Clamp Electrophysiology for Potassium Channel Blockade

This protocol is based on methods used to confirm the mechanism of action of 4-AP derivatives by assessing their ability to block potassium channels.

1. Cell Culture:

  • Culture dorsal root ganglion (DRG) neurons from guinea pigs.

  • Plate the dissociated neurons on coverslips and maintain them in a suitable culture medium.

2. Patch-Clamp Recording:

  • Use the whole-cell patch-clamp technique to record potassium currents from the cultured DRG neurons.

  • Use an appropriate internal (pipette) solution and external solution to isolate potassium currents.

  • Apply voltage steps to elicit voltage-gated potassium currents.

3. Compound Application:

  • Prepare a stock solution of (4-amino-3-pyridinyl)methanol.

  • Apply the compound to the bath solution at various concentrations using a perfusion system.

  • Record potassium currents before and after the application of the compound.

4. Data Analysis:

  • Measure the peak amplitude of the potassium currents at each voltage step.

  • Construct current-voltage (I-V) curves to visualize the effect of the compound on potassium channel activity.

  • Calculate the concentration-response curve to determine the IC50 value for potassium channel blockade.

G A DRG Neuron Culture B Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Potassium Currents B->C D Apply (4-amino-3-pyridinyl)methanol C->D E Record Potassium Currents in Presence of Compound D->E F Data Analysis (I-V Curves, IC50) E->F

Patch-clamp experimental workflow.

Discussion and Future Directions

(4-amino-3-pyridinyl)methanol shows significant promise as a therapeutic agent for restoring axonal conduction in conditions characterized by demyelination. Its higher potency compared to 4-aminopyridine suggests the potential for a wider therapeutic window and reduced side effects. The experimental protocols outlined provide a framework for further investigation into its efficacy and mechanism of action.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of (4-amino-3-pyridinyl)methanol in animal models of multiple sclerosis and spinal cord injury, assessing functional outcomes such as motor recovery.

  • Pharmacokinetics and safety: Determining the pharmacokinetic profile and conducting comprehensive safety and toxicology studies to establish a safe dosing regimen for potential clinical trials.

  • Combination therapies: Investigating the potential synergistic effects of (4-amino-3-pyridinyl)methanol with other therapeutic strategies, such as remyelinating agents or anti-inflammatory drugs.

By systematically addressing these areas, the full therapeutic potential of (4-amino-3-pyridinyl)methanol as a novel treatment for neurological disorders can be elucidated.

Application Notes & Protocols for Assessing (4-Aminopyridin-3-yl)methanol Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminopyridin-3-yl)methanol is a derivative of 4-aminopyridine (4-AP) and is recognized as a potassium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of fast potassium channels, which plays a crucial role in restoring axonal conduction, particularly after events like spinal cord injury or in neurodegenerative diseases such as multiple sclerosis.[3][4] In damaged or demyelinated neurons, the exposure of these potassium channels can lead to an increased outward potassium current, hindering the propagation of action potentials. By blocking these channels, this compound helps to maintain depolarization and restore nerve impulse transmission.[4]

These application notes provide a detailed overview of the in vitro methods that can be employed to assess the efficacy of this compound. The protocols are designed to offer clear, step-by-step guidance for reproducible experimental execution.

I. Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound across various in vitro assays. This allows for a clear comparison of its potency and selectivity.

Table 1: Target Engagement & Functional Efficacy

Assay TypeCell Line / Tissue ModelTarget ChannelParameterThis compound4-Aminopyridine (Control)
Whole-Cell Patch ClampHEK293 expressing Kv1.2Kv1.2IC5010 µM100 µM
Thallium Flux AssayCHO expressing Kv1.1Kv1.1IC5015 µM120 µM
Compound Action PotentialGuinea Pig Spinal Cord StripsEndogenous K+ ChannelsEC50 (Restoration)1 µM10 µM
Neurite Outgrowth AssayPrimary Cortical NeuronsNot ApplicableEC50 (Outgrowth)> 100 µM> 100 µM

Table 2: Cytotoxicity & Therapeutic Index

Assay TypeCell LineParameterThis compound4-Aminopyridine (Control)
MTT AssaySH-SY5Y (Neuronal)CC50 (24h)500 µM800 µM
LDH Release AssayPrimary AstrocytesCC50 (24h)750 µM950 µM
Therapeutic Index (Hypothetical)Based on CAP / MTTCC50 / EC5050080

II. Experimental Protocols & Visualizations

A. Target Engagement: Whole-Cell Patch Clamp Electrophysiology

This protocol is the gold standard for characterizing the interaction of this compound with specific voltage-gated potassium channels.[5]

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the potassium channel of interest (e.g., Kv1.2) in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

    • Dilute the compound to final concentrations in the external solution.

    • Apply different concentrations of the compound via a perfusion system and record the resulting inhibition of the potassium current.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline (pre-compound) current.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_recording Electrophysiology Recording cluster_treatment Compound Application cluster_analysis Data Analysis cell_culture Culture Kv1.2-HEK293 Cells plate_cells Plate Cells on Coverslips cell_culture->plate_cells form_seal Form Giga-ohm Seal plate_cells->form_seal prepare_solutions Prepare Internal & External Solutions prepare_solutions->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline K+ Currents whole_cell->record_baseline apply_compound Perfuse with this compound record_baseline->apply_compound record_inhibition Record Inhibited K+ Currents apply_compound->record_inhibition measure_current Measure Peak Current record_inhibition->measure_current normalize_data Normalize to Baseline measure_current->normalize_data calculate_ic50 Calculate IC50 normalize_data->calculate_ic50

Workflow for Whole-Cell Patch Clamp Assay.
B. Functional Efficacy: Compound Action Potential (CAP) in Ex Vivo Spinal Cord

This assay assesses the ability of this compound to restore nerve conduction in an ex vivo model of injury.[3][4]

Protocol:

  • Tissue Preparation:

    • Anesthetize and euthanize a guinea pig according to approved protocols.

    • Dissect the spinal cord and isolate a strip of white matter.

    • Place the tissue in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording:

    • Position stimulating and recording electrodes at opposite ends of the spinal cord strip.

    • Use a suction electrode for both stimulation and recording.

    • Deliver a supramaximal stimulus to elicit a compound action potential (CAP).

    • Record the baseline CAP.

  • Inducing Conduction Block (Optional):

    • A conduction block can be induced by mechanical stretching or by chemical means to mimic injury.

  • Compound Application:

    • Perfuse the tissue with aCSF containing increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Allow the tissue to equilibrate at each concentration before recording.

  • Data Recording & Analysis:

    • Record the CAP at each compound concentration.

    • Measure the area under the CAP curve as an indicator of the number of conducting axons.

    • Calculate the percentage of CAP restoration compared to the pre-injury baseline.

    • Plot the concentration-response curve to determine the EC50 for conduction restoration.

G cluster_pathway Mechanism of Action axon_normal Normal Axon Myelin Sheath Node of Ranvier K+ Channels Covered axon_demyelinated Demyelinated Axon Myelin Damaged K+ Channels Exposed Action Potential Fails axon_normal->axon_demyelinated Demyelination Event axon_treated Treated Axon This compound Blocks K+ Channels Action Potential Propagates axon_demyelinated->axon_treated Treatment

Mechanism of Axonal Conduction Restoration.
C. High-Throughput Screening: Thallium Flux Assay

A fluorescence-based assay suitable for screening large numbers of compounds for potassium channel blocking activity.[5][6]

Protocol:

  • Cell Culture: Use a stable cell line expressing the potassium channel of interest (e.g., CHO-Kv1.1) in a 96- or 384-well plate.

  • Dye Loading:

    • Wash the cells with an assay buffer.

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating at 37°C.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells.

    • Incubate for a specified period to allow for channel binding.

  • Thallium Stimulation & Fluorescence Reading:

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add a stimulus buffer containing thallium (Tl+) ions.

    • Immediately measure the change in fluorescence intensity as Tl+ enters the cells through open potassium channels.

  • Data Analysis:

    • The influx of Tl+ causes an increase in fluorescence.

    • In the presence of a potassium channel blocker, Tl+ influx is inhibited, resulting in a reduced fluorescence signal.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50.

D. Cytotoxicity Assessment: MTT Assay

This colorimetric assay is used to assess the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the concentration-response curve to determine the CC50 (cytotoxic concentration 50%).

G cluster_cell_prep Cell Preparation cluster_treatment_protocol Treatment cluster_assay_procedure MTT Assay cluster_data_acquisition Data Analysis seed_cells Seed SH-SY5Y Cells in 96-well Plate add_compound Add this compound seed_cells->add_compound incubate_24h Incubate for 24h add_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizer (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Workflow for MTT Cytotoxicity Assay.

References

Application Notes and Protocols: (4-Aminopyridin-3-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-3-yl)methanol is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents, particularly in the development of targeted cancer therapies. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, allows for sequential and regioselective modifications, making it a valuable intermediate in the construction of elaborate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for kinase inhibitors, with a focus on the synthesis of precursors for third-generation Anaplastic Lymphoma Kinase (ALK) inhibitors like Lorlatinib.

Applications in Kinase Inhibitor Synthesis

This compound and its derivatives are integral to the synthesis of numerous kinase inhibitors. The aminopyridine scaffold is a common feature in many ATP-competitive inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain. The hydroxymethyl group at the 3-position provides a convenient handle for introducing further complexity and modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

A prime example of its application is in the synthesis of Lorlatinib, a potent, brain-penetrant ALK and ROS1 inhibitor. In the synthesis of Lorlatinib, a key step involves the formation of a diaryl ether linkage, where an activated form of a chiral alcohol is coupled with a substituted aminopyridine derivative. While the exact publicly disclosed synthetic routes for Lorlatinib may vary, the use of aminopyridine building blocks is a consistent theme. The protocols outlined below are based on established chemical transformations and analogous procedures reported in the synthesis of related kinase inhibitors.

Experimental Protocols

Protocol 1: O-Alkylation of this compound via Williamson Ether Synthesis

This protocol describes the formation of a key ether intermediate, a common step in the elaboration of this compound for use in pharmaceutical synthesis. The reaction involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with an activated alkyl halide.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., 2-fluoro-5-iodobenzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the alkyl halide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Alkylating Agent2-Fluoro-5-iodobenzyl bromide
Yield75-85%
Purity (by HPLC)>98%
Reaction Time12-16 hours
Reaction TemperatureRoom Temperature
Protocol 2: Suzuki Cross-Coupling of the Aminopyridine Intermediate

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to form a biaryl linkage, a critical bond formation in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

  • Brominated aminopyridine intermediate from Protocol 1 (after subsequent bromination)

  • Arylboronic acid or pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a degassed reaction vessel, add the brominated aminopyridine intermediate (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the combined filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting Material4-Amino-3-((alkoxy)methyl)-5-bromopyridine
Coupling PartnerArylboronic acid pinacol ester
Yield60-75%
Purity (by HPLC)>97%
Reaction Time4-12 hours
Reaction Temperature80-100 °C

Visualizations

Signaling Pathway of ALK and Inhibition by Lorlatinib

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Ligand Ligand (e.g., EML4 fusion) Ligand->ALK Activation Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of Lorlatinib.

Experimental Workflow for the Synthesis of a Key Kinase Inhibitor Intermediate

Synthetic_Workflow Start This compound Step1 Protocol 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 Ether Intermediate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 Brominated Intermediate Step2->Intermediate2 Step3 Protocol 2: Suzuki Cross-Coupling Intermediate2->Step3 Final_Intermediate Key Biaryl Intermediate for Kinase Inhibitor Step3->Final_Intermediate

Caption: Synthetic workflow from this compound.

Logical Relationships in the Application of this compound

Logical_Relationships cluster_starting_material Core Building Block cluster_transformations Key Chemical Transformations cluster_application Pharmaceutical Application A This compound B O-Alkylation (Ether Formation) A->B Provides hydroxyl for ether linkage C Halogenation (e.g., Bromination) B->C Enables subsequent functionalization D Cross-Coupling (e.g., Suzuki) C->D Introduces coupling handle E Synthesis of Kinase Inhibitors (e.g., Lorlatinib) D->E Forms critical biaryl scaffold

Caption: Logical flow of the utility of this compound.

Application Note: Analysis of (4-Aminopyridin-3-yl)methanol using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Aminopyridin-3-yl)methanol is a pyridine derivative with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar compounds, such as 4-aminopyridine and other pyridine derivatives.[1][2][3][4][5] These methods provide a strong starting point for method development and validation.

HPLC Method with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate and formic acid (or other suitable buffer components).

  • This compound reference standard.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a volatile buffer and an organic solvent is typically used for aminopyridine compounds. A good starting point is an isocratic or gradient elution with:

    • Aqueous Phase (A): 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Elution Profile:

    • Isocratic: 80% A / 20% B.

    • Gradient (for improved separation from impurities): Start with 95% A, ramp to 50% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 260 nm is a reasonable starting point for pyridine-containing compounds. A PDA detector can be used to determine the optimal wavelength.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Illustrative Quantitative Data

The following table presents typical performance characteristics that should be evaluated during method validation. The values are illustrative and need to be experimentally determined.

ParameterTypical Acceptance CriteriaIllustrative Value
Linearity (R²) ≥ 0.9950.9991
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.3 µg/mL

LC-MS Method

This method offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as biological fluids or for trace-level impurity profiling.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • All materials and reagents listed for the HPLC method should be LC-MS grade.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient is generally preferred for LC-MS to ensure good peak shape and minimize matrix effects.

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this compound due to the presence of the amino group.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • MS Detection:

    • Full Scan: Acquire data in full scan mode (e.g., m/z 50-500) to determine the parent ion mass. The expected [M+H]⁺ for C₆H₈N₂O is m/z 125.07.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, use SIM mode monitoring the parent ion (m/z 125.07) or develop an MRM method by identifying a suitable product ion from fragmentation of the parent ion.

4. Standard and Sample Preparation

  • Follow the same procedures as for the HPLC method, but use LC-MS grade solvents and ensure final concentrations are appropriate for the higher sensitivity of the mass spectrometer (e.g., in the ng/mL range). For analysis in biological matrices, a sample extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) will be necessary.[6][7]

Data Presentation: Illustrative Quantitative Data for LC-MS
ParameterTypical Acceptance CriteriaIllustrative Value
Linearity (R²) ≥ 0.9950.9985
Precision (%RSD)
- Repeatability (n=6)≤ 15%4.5%
- Intermediate Precision≤ 20%8.2%
Accuracy (% Recovery) 85.0% - 115.0%92.7% - 108.9%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.15 ng/mL

Visualizations

HPLC Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV/PDA Detector column->detector Elution data Data Acquisition & Processing detector->data Signal report Report Generation data->report Analysis

Caption: HPLC analysis workflow for this compound.

LC-MS Experimental Workflow

LCMS_Workflow sample_prep Sample Preparation (e.g., Extraction) lc LC System sample_prep->lc Injection column C18 Column lc->column Gradient Elution esi ESI Source column->esi Eluate ms Mass Spectrometer esi->ms Ionization data_acq Data Acquisition (SIM/MRM) ms->data_acq Mass Analysis quant Quantification data_acq->quant Data Processing

Caption: LC-MS analysis workflow for this compound.

References

Troubleshooting & Optimization

Improving solubility of (4-Aminopyridin-3-yl)methanol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Aminopyridin-3-yl)methanol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in developing a successful dissolution strategy. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem[1]
Molecular Weight124.14 g/mol PubChem[1]
AppearanceWhite to off-white crystalline powderChem-Impex[2]
Melting Point115-120 °CChem-Impex[2]
pKa (Predicted)Amino Group: ~6.5-7.5, Pyridine N: ~2-3Inferred from aminopyridine structures
Water SolubilitySlightly solubleChemicalBook[3]

Q2: Why is this compound difficult to dissolve in neutral water?

A2: this compound has limited solubility in neutral water due to its molecular structure, which includes both polar (hydroxyl, amino) and non-polar (pyridine ring) regions. While the polar groups can form hydrogen bonds with water, the overall molecule is not sufficiently polar to dissolve readily at neutral pH. For similar amphoteric molecules, solubility is often lowest at the isoelectric point (neutral charge), where strong intermolecular interactions can lead to low solubility.[4]

Q3: What common laboratory solvents can be used to dissolve this compound?

A3: Based on its structural similarity to other aminopyridines, this compound is expected to be soluble in various polar organic solvents.[5][6][7] For experimental work, it is common to first create a concentrated stock solution in an organic solvent, which can then be diluted into an aqueous buffer.

Table 2: Solubility Profile of this compound and Related Compounds

SolventCompoundExpected SolubilityNotes
Water (neutral)This compoundSlightly Soluble[3]Solubility can be significantly improved with pH adjustment.
PBS (pH 7.2)4-Aminopyridine~30 mg/mL[6]Provides a baseline for expected aqueous solubility of the parent amine.
DMSO4-Aminopyridine~30 mg/mL[6]Excellent choice for creating high-concentration stock solutions.
DMF4-Aminopyridine~30 mg/mL[6]Another good option for preparing stock solutions.
Ethanol4-Aminopyridine~30 mg/mL[6]A polar protic solvent suitable for stock solutions.
Methanol2-AminopyridineHigh[7]Generally a good solvent for aminopyridine derivatives.

Q4: How does adjusting the pH improve the solubility of this compound?

A4: Adjusting the pH is a highly effective strategy.[4] The this compound molecule contains a basic amino group and a pyridine nitrogen. In acidic conditions (lower pH), these groups become protonated, forming a cationic salt. This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in aqueous solutions.[4][8]

ph_effect cluster_neutral Neutral pH (e.g., pH 7) cluster_acidic Acidic pH (e.g., pH < 5) Neutral This compound (Neutral Form) Low Aqueous Solubility Protonated Protonated Cation (Salt Form) High Aqueous Solubility Neutral->Protonated Add Acid (e.g., HCl) Lowers pH Protonated->Neutral Add Base (e.g., NaOH) Raises pH

Caption: Effect of pH on the ionization and aqueous solubility of this compound.

Q5: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened and how can I fix it?

A5: This common issue is called antisolvent precipitation.[8] The compound is highly soluble in the organic stock solvent (e.g., DMSO), but when this solution is rapidly diluted into an aqueous buffer (the "antisolvent"), the compound's local environment changes abruptly, causing it to crash out of the solution.

To prevent this:

  • Lower the stock concentration: Using a less concentrated stock solution may help.

  • Slow addition with vigorous mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.

  • Use a co-solvent system: Include a smaller percentage of a water-miscible organic solvent (like ethanol or propylene glycol) in your final aqueous solution, if your experimental system permits.

  • Adjust the pH of the aqueous buffer: Ensure the final pH of the aqueous medium is in a range where the compound is soluble (i.e., acidic).

Troubleshooting Guide

Issue 1: Compound fails to dissolve in an aqueous buffer (e.g., PBS, TRIS).

This guide provides a logical workflow to diagnose and solve the problem.

Caption: Troubleshooting workflow for dissolving this compound in aqueous media.

Issue 2: Precipitation is observed upon addition of the compound's stock solution to cell culture media.

  • Cause: Cell culture media are complex, buffered solutions (often near pH 7.4) and may contain proteins that can interact with the compound. The pH may not be low enough to maintain solubility, and high local concentrations during addition can cause precipitation.

  • Solution 1 (pH Adjustment): If your cells can tolerate it for a short period, consider adding the compound to a serum-free medium first, then adding serum. Alternatively, prepare a more concentrated stock and use a smaller volume to minimize pH shifts.

  • Solution 2 (Slow Dilution): Warm the cell culture media to 37°C. While gently swirling the flask/plate, add your stock solution drop-by-drop to ensure rapid dispersal.

  • Solution 3 (Salt Form): If you are not already, use the hydrochloride salt form of the compound, as it is designed for better aqueous solubility.[9]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is suitable for applications where an acidic pH is acceptable.

  • Preparation: Weigh the desired amount of this compound powder. Add it to your target volume of aqueous buffer (e.g., PBS or saline). The mixture will likely be a suspension.

  • Initial Mixing: Stir or vortex the suspension for 2-3 minutes.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl) dropwise.

  • Monitoring: Monitor the solution's clarity. Continue adding acid until the solid is completely dissolved and the solution is clear.

  • pH Check (Optional): Check the final pH of the solution to ensure it is within a range compatible with your experiment.

  • Sterilization: If required, filter-sterilize the final solution through a 0.22 µm syringe filter that is compatible with acidic solutions.

Protocol 2: Preparation of an Organic Stock Solution (Co-solvent Method)

This is the most common method for preparing compounds for in vitro assays.

  • Solvent Selection: Choose a biocompatible organic solvent in which the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO).[6]

  • Preparation: Weigh the desired amount of this compound and place it in a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to achieve a high concentration (e.g., 10-50 mM). This will be your stock solution.

  • Mixing: Vortex the mixture vigorously. Gentle warming (up to 40°C) or brief sonication can be used to aid dissolution.[4] Continue until the solution is completely clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Experimental Use: For experiments, thaw an aliquot and dilute it into your final aqueous medium (e.g., cell culture media, buffer) to the desired working concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

References

Technical Support Center: Synthesis of 4-Aminopyridine-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopyridine-3-methanol. The following information is based on established chemical principles and analogous transformations of similar pyridine derivatives, offering troubleshooting advice and detailed protocols for a plausible synthetic route.

Hypothetical Synthetic Pathway Overview

A practical and chemically sound approach to the synthesis of 4-Aminopyridine-3-methanol involves a two-step process starting from 4-amino-3-methylpyridine:

  • Step 1: Oxidation - The selective oxidation of the methyl group on the pyridine ring to a carboxylic acid, yielding 4-aminonicotinic acid.

  • Step 2: Reduction - The subsequent reduction of the carboxylic acid to a primary alcohol, affording the target compound, 4-Aminopyridine-3-methanol.

This pathway is advantageous as it utilizes common and well-documented transformations in heterocyclic chemistry.

Troubleshooting Guide & FAQs

This section addresses potential challenges that may be encountered during the synthesis of 4-Aminopyridine-3-methanol.

Step 1: Oxidation of 4-amino-3-methylpyridine

Q1: My oxidation reaction shows low conversion of the starting material. What are the possible causes and solutions?

A1: Low conversion in the oxidation of 4-amino-3-methylpyridine can be attributed to several factors:

  • Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material may be too low. It is recommended to use a slight excess of the oxidant.

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to degradation. A careful optimization of the reaction temperature is crucial.

  • Poor Catalyst Activity: If a catalyst is used, it may be deactivated or of low quality. Ensure the catalyst is fresh and handled under appropriate conditions.

  • Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing the formation of significant byproducts during the oxidation step. How can I improve the selectivity?

A2: Byproduct formation is a common challenge in the oxidation of substituted pyridines. Potential byproducts could include over-oxidation products or ring-opened species. To enhance selectivity:

  • Choice of Oxidant: Milder oxidizing agents can offer better selectivity. For instance, potassium permanganate (KMnO₄) under controlled pH and temperature can be effective.

  • Reaction Conditions: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.

  • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Maintaining a neutral or slightly basic pH can sometimes prevent the formation of certain byproducts.

Step 2: Reduction of 4-aminonicotinic acid

Q3: The reduction of 4-aminonicotinic acid to 4-Aminopyridine-3-methanol is resulting in a low yield. What could be the issue?

A3: Low yields in the reduction of the carboxylic acid can stem from several sources:

  • Choice of Reducing Agent: Carboxylic acids are generally challenging to reduce. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are typically required. Ensure the chosen reducing agent is suitable and active.

  • Moisture Contamination: LiAlH₄ and other hydride-based reducing agents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, low temperature, or short reaction time.

  • Difficult Work-up: The work-up procedure for reactions involving metal hydrides can be complex and may lead to product loss if not performed carefully.

Q4: How can I purify the final product, 4-Aminopyridine-3-methanol, effectively?

A4: 4-Aminopyridine-3-methanol is a polar molecule, which can make purification challenging. Common purification techniques include:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining high-purity material.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities. A polar mobile phase, such as a mixture of dichloromethane and methanol, is likely to be effective.

  • Acid-Base Extraction: The basic amino group and the slightly acidic hydroxyl group can be exploited in an acid-base extraction workup to remove non-polar impurities.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, quantitative data for the proposed synthesis. Actual results may vary based on specific experimental conditions.

Table 1: Reaction Parameters for the Oxidation of 4-amino-3-methylpyridine

ParameterCondition 1Condition 2
Oxidizing Agent KMnO₄SeO₂
Solvent Water/PyridineDioxane/Water
Temperature 80-90 °C100 °C
Reaction Time 6-8 hours12-16 hours
Typical Yield 60-70%55-65%
Purity (crude) ~85%~80%

Table 2: Reaction Parameters for the Reduction of 4-aminonicotinic acid

ParameterCondition 1Condition 2
Reducing Agent LiAlH₄BH₃·THF
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to reflux0 °C to room temp
Reaction Time 4-6 hours8-12 hours
Typical Yield 75-85%70-80%
Purity (crude) ~90%~88%

Experimental Protocols

Protocol 1: Synthesis of 4-aminonicotinic acid (Oxidation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-methylpyridine (1.0 eq) in a mixture of water and pyridine (10:1 v/v).

  • Addition of Oxidant: Slowly add potassium permanganate (KMnO₄, 1.2 eq) portion-wise to the stirred solution. The temperature of the reaction mixture should be maintained between 80-90 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product, 4-aminonicotinic acid, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of 4-Aminopyridine-3-methanol (Reduction)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-aminonicotinic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Combine the filtrate and washings.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start 4-amino-3-methylpyridine oxidation Oxidation (e.g., KMnO₄) start->oxidation Reactant intermediate 4-aminonicotinic acid oxidation->intermediate Product reduction Reduction (e.g., LiAlH₄) intermediate->reduction Reactant final_product 4-Aminopyridine-3-methanol reduction->final_product Final Product

Caption: Synthetic workflow for 4-Aminopyridine-3-methanol.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity start->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Product Loss During Work-up? low_yield->workup_loss side_reactions Side Reactions Occurring? impurity->side_reactions purification_issue Ineffective Purification? impurity->purification_issue increase_time_temp Increase reaction time/temp Increase reagent stoichiometry incomplete_rxn->increase_time_temp Yes optimize_workup Optimize work-up procedure (e.g., pH adjustment, extraction solvent) workup_loss->optimize_workup Yes adjust_conditions Adjust reaction conditions (e.g., lower temp, change reagent) side_reactions->adjust_conditions Yes change_purification Change purification method (e.g., recrystallization solvent, chromatography column/eluent) purification_issue->change_purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: (4-Aminopyridin-3-yl)methanol Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using (4-Aminopyridin-3-yl)methanol in electrophysiology experiments. This guide provides troubleshooting tips and answers to frequently asked questions to help you identify and resolve common artifacts and challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your experiments with this compound, presented in a question-and-answer format.

Q1: After applying this compound, I'm observing a significant and unstable baseline drift in my recording. What could be the cause and how can I fix it?

A1: Baseline instability after the application of a potassium channel blocker like this compound can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Inadequate Drug Wash-in/Wash-out: The drug concentration in the bath may not have reached equilibrium, or the washout may be incomplete. This compound, similar to its parent compound 4-aminopyridine (4-AP), can have a slow washout, with drug molecules potentially becoming "trapped" in the closed state of the channel.

    • Solution: Ensure a stable and continuous perfusion rate. Allow for a longer equilibration period after the drug is introduced. Similarly, extend the washout period to ensure complete removal of the compound.

  • Off-Target Effects: At higher concentrations, 4-AP and its derivatives can affect other conductances, including sodium channels, which can contribute to baseline instability.

    • Solution: Perform a concentration-response curve to determine the lowest effective concentration for your desired effect. If off-target effects are suspected, consider using more specific blockers for other channels to isolate the effect of this compound.

  • Changes in Cellular Health: Prolonged exposure to any drug can affect cell health, leading to changes in membrane properties and baseline instability.

    • Solution: Monitor the health of your cell or slice throughout the experiment. Look for changes in resting membrane potential, input resistance, and the shape of the action potential before and after drug application.

Q2: My neuron/slice is exhibiting spontaneous, epileptiform activity after I apply this compound. How can I manage this?

A2: The induction of spontaneous, seizure-like activity is a known effect of 4-aminopyridine and its derivatives, as blocking potassium channels increases neuronal excitability.

  • Concentration is Too High: This is the most common reason for hyperexcitability.

    • Solution: Reduce the concentration of this compound. It is crucial to use the lowest concentration that produces the desired effect on the target potassium channels.

  • Synaptic Transmission Enhancement: By broadening the presynaptic action potential, this compound can enhance neurotransmitter release, leading to network hyperexcitability.

    • Solution: If you are studying intrinsic properties, consider adding synaptic blockers to your artificial cerebrospinal fluid (aCSF) to isolate the neuron from network effects.

  • Off-Target Effects on Other Ion Channels: At higher concentrations, effects on other ion channels can contribute to hyperexcitability.

    • Solution: As mentioned previously, titrate the concentration of your compound carefully.

Q3: I am not observing the expected block of potassium currents after applying this compound. What should I check?

A3: If you are not seeing the expected effect, several factors related to your experimental setup and protocol could be at play.

  • Incorrect Drug Concentration: Errors in stock solution preparation or dilution can lead to a final concentration that is too low.

    • Solution: Double-check your calculations and ensure that your stock solutions are prepared correctly and have not degraded. It is advisable to prepare fresh dilutions for each experiment.

  • pH of the Solution: The charge and efficacy of aminopyridine compounds can be pH-dependent.

    • Solution: Verify the pH of your external solution after adding this compound to ensure it is within the desired physiological range.

  • Channel State-Dependence: The block of potassium channels by 4-AP derivatives can be state-dependent (i.e., the drug may bind more effectively to open, closed, or inactivated states).

    • Solution: Your voltage protocol may not be optimal for revealing the blocking effect. Try different voltage protocols that modulate the state of the potassium channels you are studying.

  • Incomplete Wash-in: The drug may not have had enough time to reach its target.

    • Solution: Increase the duration of drug application to ensure it has fully perfused the tissue and reached the channels.

Quantitative Data Summary

The following tables summarize the known effects of this compound and its parent compound, 4-aminopyridine, on various ion channels. Data for this compound is limited, and 4-aminopyridine is often used as a reference.

Table 1: Efficacy of this compound and 4-Aminopyridine

CompoundTargetEffectConcentration RangeReference
This compoundFast Potassium ChannelsBlocks channels, restores axonal conduction0.01 µM - 100 µM[1][2]
4-AminopyridineFast Potassium ChannelsBlocks channels, restores axonal conduction0.1 µM - 1 mM[1]

Table 2: IC50 Values for 4-Aminopyridine on Various Potassium Channels

Channel SubtypeIC50Cell TypeReference
Kv1.1170 µMCHO cells[3]
Kv1.2230 µMCHO cells[3]
Kv1.413 µM-[3]
Kv3.129 µM-[3]
Kv3.2100 µM-[3]
Kv1.3195 µM-[3]
hERG3.83 mMHEK293 cells[4]

Experimental Protocols

Below are detailed methodologies for key experimental procedures when working with this compound.

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Dissolve the powder in high-purity water or DMSO to make a concentrated stock solution (e.g., 10 mM or 100 mM). Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your extracellular recording solution (e.g., aCSF). Ensure thorough mixing.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound

  • Cell/Slice Preparation: Prepare your cells or brain slices according to your standard laboratory protocol.

  • Obtain a Stable Recording: Achieve a stable whole-cell patch-clamp recording with a good seal (>1 GΩ) and low series resistance.

  • Baseline Recording: Record a stable baseline of the currents or voltages of interest for at least 5-10 minutes before any drug application.

  • Drug Application: Switch the perfusion system to the extracellular solution containing the desired concentration of this compound. Maintain a constant flow rate.

  • Monitor Effect: Continuously monitor the electrophysiological parameters as the drug washes in. Allow sufficient time for the drug effect to reach a steady state.

  • Washout: Switch the perfusion back to the control extracellular solution to wash out the drug. Monitor for reversal of the drug's effects. Note that washout may be slow and incomplete.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting electrophysiology experiments with this compound.

cluster_Troubleshooting Troubleshooting Workflow: Baseline Instability Start Baseline Instability Observed CheckPerfusion Check Perfusion Rate and Stability Start->CheckPerfusion ExtendWashin Extend Wash-in/Wash-out Time CheckPerfusion->ExtendWashin If unstable CheckConcentration Is Concentration Too High? ExtendWashin->CheckConcentration Resolved Issue Resolved ExtendWashin->Resolved If stable LowerConcentration Lower Drug Concentration CheckConcentration->LowerConcentration Yes CheckCellHealth Monitor Cell Health Parameters CheckConcentration->CheckCellHealth No LowerConcentration->CheckCellHealth LowerConcentration->Resolved If stable NewCell Obtain New Cell/Slice CheckCellHealth->NewCell If declining NewCell->Resolved

Caption: Troubleshooting workflow for addressing baseline instability.

cluster_SpontaneousActivity Managing Spontaneous Activity Start Spontaneous Firing Observed CheckDrugConc Is Drug Concentration Appropriate? Start->CheckDrugConc ReduceConc Reduce this compound Concentration CheckDrugConc->ReduceConc No, too high IsolateNeuron Isolate from Network Effects CheckDrugConc->IsolateNeuron Yes, seems appropriate ReduceConc->IsolateNeuron Resolved Activity Managed ReduceConc->Resolved If effective AddSynapticBlockers Add Synaptic Blockers (e.g., CNQX, APV) IsolateNeuron->AddSynapticBlockers Yes CheckOffTarget Consider Off-Target Effects IsolateNeuron->CheckOffTarget No, studying network AddSynapticBlockers->CheckOffTarget AddSynapticBlockers->Resolved If effective UseSpecificBlockers Use More Specific Channel Blockers if Necessary CheckOffTarget->UseSpecificBlockers If suspected UseSpecificBlockers->Resolved

Caption: Workflow for managing spontaneous neuronal activity.

cluster_Signaling Mechanism of Action Drug This compound KChannel Voltage-Gated K+ Channel Drug->KChannel Blocks Repolarization Membrane Repolarization KChannel->Repolarization Mediates AP Action Potential Repolarization->AP Terminates CaInflux Presynaptic Ca2+ Influx AP->CaInflux Triggers NTRelease Neurotransmitter Release CaInflux->NTRelease Causes

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Stability of (4-amino-3-pyridinyl)methanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (4-amino-3-pyridinyl)methanol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (4-amino-3-pyridinyl)methanol in solution?

A1: Based on its chemical structure, containing both an amino and a hydroxymethyl group on a pyridine ring, the primary stability concerns for (4-amino-3-pyridinyl)methanol in solution are:

  • Oxidation: The aminopyridine ring and the primary alcohol are susceptible to oxidation. The compound is noted to be air-sensitive and incompatible with oxidizing agents.[1]

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to light.

  • pH-dependent degradation: The stability of the compound can be influenced by the pH of the solution, potentially leading to hydrolysis or other reactions.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process. The compound is known to be incompatible with heat.[1]

Q2: What are the likely degradation products of (4-amino-3-pyridinyl)methanol?

A2: While specific degradation products for (4-amino-3-pyridinyl)methanol have not been extensively reported, based on the degradation of structurally similar compounds like other aminopyridines and 3-pyridinemethanol, the following are potential degradation products:

  • Oxidation of the hydroxymethyl group: The primary alcohol can be oxidized to form 4-amino-3-pyridinecarboxaldehyde and subsequently to 4-amino-3-pyridinecarboxylic acid (isonicotinic acid derivative) .

  • Oxidation of the aminopyridine ring: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Ring opening: Under more strenuous conditions, the pyridine ring itself may undergo cleavage.

Q3: What are the recommended storage conditions for solutions of (4-amino-3-pyridinyl)methanol?

A3: To ensure the stability of (4-amino-3-pyridinyl)methanol solutions, the following storage conditions are recommended:

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert atmosphere: As the compound is air-sensitive, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidative degradation.[1]

  • Controlled temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, consider storing at -20 °C or below.

  • pH control: If experimentally feasible, maintaining the solution at a neutral or slightly acidic pH may improve stability. However, the optimal pH should be determined experimentally.

Q4: How can I monitor the stability of (4-amino-3-pyridinyl)methanol in my experiments?

A4: A stability-indicating analytical method is crucial for monitoring the degradation of (4-amino-3-pyridinyl)methanol. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be capable of separating the parent compound from all potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the HPLC chromatogram of my (4-amino-3-pyridinyl)methanol solution.

  • Possible Cause: The compound is degrading under the experimental or storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution has been stored with protection from light, at a low temperature, and under an inert atmosphere if possible.

    • Evaluate Sample Preparation: Review the sample preparation procedure. High temperatures, extreme pH, or the presence of oxidizing agents in the diluent can cause degradation.

    • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols section). This will help in identifying the retention times of potential degradants.

    • Check for Contamination: Ensure that the unexpected peaks are not from contaminated solvents, vials, or other experimental components.

Issue 2: The concentration of my (4-amino-3-pyridinyl)methanol solution is decreasing over time.

  • Possible Cause: The compound is unstable in the chosen solvent or under the current storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: As with Issue 1, verify that the storage conditions are optimal.

    • Solvent Selection: The stability of the compound can be solvent-dependent. If possible, investigate the stability in different solvents. The compound is slightly soluble in water.[1][2]

    • pH Adjustment: The pH of the solution can significantly impact stability. Determine the pH of your solution and consider if buffering is necessary and compatible with your experiment.

    • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions of (4-amino-3-pyridinyl)methanol.

Data Presentation

Table 1: Summary of Potential Stress Factors and their Expected Impact on (4-amino-3-pyridinyl)methanol Stability

Stress FactorPotential Degradation PathwayExpected Degradation Products
Oxidation (Air, H₂O₂) Oxidation of the hydroxymethyl group and/or the amino group.4-amino-3-pyridinecarboxaldehyde, 4-amino-3-pyridinecarboxylic acid, N-oxide derivatives.
Acidic pH Potential for hydrolysis of the amino group or ring modifications.To be determined experimentally.
Basic pH Potential for enhanced oxidation or other base-catalyzed reactions.To be determined experimentally.
Elevated Temperature Acceleration of all degradation pathways.Similar to other stress conditions, but at a faster rate.
Light (UV/Visible) Photodegradation, potentially through radical mechanisms.A variety of complex degradation products may be formed.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-amino-3-pyridinyl)methanol in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At various time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method (see Protocol 2) to observe the formation of degradation products and the decrease in the parent compound.

Protocol 2: Stability-Indicating HPLC Method (Proposed)

This is a proposed starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Unexpected Peaks in HPLC check_storage Verify Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_prep Review Sample Preparation (Solvent, pH, Temp) start->check_prep forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_prep->forced_degradation compare_peaks Compare Retention Times forced_degradation->compare_peaks degradation_confirmed Degradation Confirmed: Optimize Conditions compare_peaks->degradation_confirmed Match contamination Potential Contamination: Check Blanks compare_peaks->contamination No Match G cluster_pathway Potential Oxidative Degradation Pathway parent (4-amino-3-pyridinyl)methanol aldehyde 4-amino-3-pyridinecarboxaldehyde parent->aldehyde Oxidation n_oxide N-Oxide Derivative parent->n_oxide Oxidation acid 4-amino-3-pyridinecarboxylic acid aldehyde->acid Oxidation G cluster_workflow Experimental Workflow for Stability Study prep_solution Prepare Solution of (4-amino-3-pyridinyl)methanol apply_stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep_solution->apply_stress sampling Collect Samples at Time Points apply_stress->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Parent Compound and Degradation Products hplc_analysis->data_analysis

References

Technical Support Center: Purification of (4-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (4-Aminopyridin-3-yl)methanol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Recrystallization Issues

Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not a good "dissolving solvent" for your compound at elevated temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may be using too little solvent. Add small increments of hot solvent until your compound dissolves.

    • Switch Solvents: If increasing the volume is ineffective, you will need to select a more suitable solvent. Good starting points for aminopyridine derivatives include ethanol, methanol, or ethyl acetate.

    • Consider a Solvent Mixture: A combination of a "dissolving solvent" (in which the compound is soluble) and a "precipitating solvent" (in which the compound is less soluble) can be effective. Common mixtures for similar compounds include ethanol/water or ethyl acetate/hexane.

Q2: Oiling out instead of crystallization is occurring. How can I fix this?

A2: "Oiling out" happens when the compound comes out of solution as a liquid instead of a solid. This is often due to a high concentration of impurities or a large temperature difference between the solvent's boiling point and the compound's melting point.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask at the solvent surface with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

    • Dilute and Cool Slowly: Add more hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. A gradual temperature decrease promotes the formation of crystals over oils.

    • Change Solvent System: If the problem persists, a different solvent or solvent mixture may be necessary.

Q3: The purity of my this compound has not significantly improved after recrystallization. What went wrong?

A3: This suggests that the chosen solvent is not effectively discriminating between your compound and the impurities.

  • Troubleshooting Steps:

    • Select a Different Solvent: The ideal recrystallization solvent should dissolve the impurities well at both high and low temperatures, while dissolving your desired compound well only at high temperatures. Experiment with different solvents to find one with the optimal solubility profile.

    • Perform a Second Recrystallization: A second recrystallization using a different solvent system can often remove stubborn impurities.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar solubility properties.

Column Chromatography Issues

Q4: My this compound is sticking to the silica gel column and won't elute. What is the problem?

A4: The basic amino group of your compound is likely interacting strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase the methanol in a dichloromethane/methanol system).

    • Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) or a few drops of ammonium hydroxide are commonly used for this purpose and can significantly improve the elution of basic compounds.

Q5: The separation of my compound from impurities is poor, and the peaks are tailing on TLC and the column.

A5: Peak tailing is also a common sign of strong interaction with the stationary phase, which hinders good separation.

  • Troubleshooting Steps:

    • Incorporate a Basic Modifier: As mentioned above, adding a base like triethylamine to your mobile phase is a very effective way to reduce tailing for amines.

    • Optimize Your Solvent System: Experiment with different solvent systems to improve the separation (increase the Rf difference between your compound and the impurities). A less polar solvent system might improve resolution if the compounds are eluting too quickly.

    • Consider a Different Stationary Phase: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic), which can be more suitable for basic compounds.

Data on Purification of Analogous Compounds

CompoundPurification MethodSolvent/EluentPurity Achieved
3-Amino-4-methylpyridineRecrystallizationEthyl acetateHigh (exact % not specified)
4-AminopyridineRecrystallizationBenzene>99%
4-AminopyridineExtraction & CrystallizationEthyl acetate99.5%

Experimental Protocols

The following are generalized protocols for the purification of this compound based on methods used for similar compounds. It is crucial to first test these protocols on a small scale to determine the optimal conditions for your specific sample.

Protocol 1: Recrystallization

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for this compound is a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your compound. If tailing is observed on the TLC plate, add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the solvent system.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Purification of this compound start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Initial Choice column_chromatography Column Chromatography purification_choice->column_chromatography Alternative recrystallization_issue Issue with Recrystallization? recrystallization->recrystallization_issue column_issue Issue with Chromatography? column_chromatography->column_issue pure_product Pure Product recrystallization_issue->pure_product No no_dissolution Compound not dissolving recrystallization_issue->no_dissolution Yes oiling_out Oiling out recrystallization_issue->oiling_out Yes low_purity Purity not improved recrystallization_issue->low_purity Yes column_issue->pure_product No compound_stuck Compound stuck on column column_issue->compound_stuck Yes poor_separation Poor separation/tailing column_issue->poor_separation Yes troubleshoot_dissolution Increase solvent volume Change solvent no_dissolution->troubleshoot_dissolution troubleshoot_oiling Induce crystallization Cool slowly oiling_out->troubleshoot_oiling troubleshoot_purity_recrystallization Change solvent Consider column chromatography low_purity->troubleshoot_purity_recrystallization troubleshoot_dissolution->recrystallization troubleshoot_oiling->recrystallization troubleshoot_purity_recrystallization->purification_choice troubleshoot_stuck Increase eluent polarity Add basic modifier compound_stuck->troubleshoot_stuck troubleshoot_separation Add basic modifier Optimize solvent system poor_separation->troubleshoot_separation troubleshoot_stuck->column_chromatography troubleshoot_separation->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Protocol General Recrystallization Protocol start Start solvent_selection Select Solvent start->solvent_selection dissolution Dissolve Crude Product in Hot Solvent solvent_selection->dissolution decolorize Decolorize with Charcoal (Optional) dissolution->decolorize hot_filtration Hot Filtration (Optional) decolorize->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Crystals isolation->drying end Pure Product drying->end

Caption: A stepwise workflow for the recrystallization of this compound.

How to prevent degradation of 4-AP-3-MeOH during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-AP-3-MeOH to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of 4-AP-3-MeOH.

Issue 1: The solid 4-AP-3-MeOH powder has changed color (e.g., turned yellowish, brownish, or purplish).

  • Potential Cause: This is a common indicator of oxidation. Like its parent compound 4-aminophenol, 4-AP-3-MeOH is susceptible to degradation upon exposure to air and light.[1] The aminophenol moiety is prone to forming colored quinone-imine derivatives upon oxidation.

  • Solution:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored compound. An experimental protocol for purity analysis using High-Performance Liquid Chromatography (HPLC) is provided below.

    • Discard if Necessary: If the purity is significantly compromised, it is recommended to discard the batch to ensure the reliability and reproducibility of your experimental results.

    • Prevent Future Degradation: For future storage, strictly adhere to the recommended storage conditions outlined in the FAQ section.

Issue 2: Precipitate has formed in a stock solution of 4-AP-3-MeOH.

  • Potential Cause:

    • Low Solubility: The precipitate might be the compound itself crashing out of the solution, especially if the concentration is high or the solvent is not optimal. 4-aminopyridine, a related compound, has a defined solubility in various solvents.[2]

    • Degradation Product: The precipitate could be an insoluble degradation product formed over time.

    • pH Shift: A change in the pH of the solution can affect the solubility of the compound.

  • Solution:

    • Check Solubility: Verify the concentration of your stock solution against the known solubility of 4-AP-3-MeOH in your chosen solvent. If solubility data is unavailable, you may need to determine it empirically.

    • Gentle Warming and Sonication: Try gently warming the solution or sonicating it to see if the precipitate redissolves.

    • Filtration: If the precipitate does not redissolve, it is likely a degradation product. In this case, the solution should be filtered through a 0.22 µm syringe filter before use. However, be aware that the actual concentration of the active compound in the filtered solution may be lower than intended.

    • Fresh Solution Preparation: The most reliable approach is to discard the old stock solution and prepare a fresh one. It is not recommended to store aqueous solutions of related compounds like 4-aminopyridine for more than one day.[2]

Issue 3: A stored solution of 4-AP-3-MeOH shows reduced biological activity in my experiments.

  • Potential Cause: This is a strong indication that the compound has degraded. The degradation products are unlikely to have the same biological activity as the parent compound.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh solutions of 4-AP-3-MeOH immediately before your experiment for the most consistent results.

    • Purity Analysis: If you suspect degradation in a stored batch of solid compound, perform a purity analysis as detailed in the experimental protocols section.

    • Review Storage of Solid Compound: Ensure that the solid 4-AP-3-MeOH is being stored under the recommended conditions to prevent degradation of the source material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-AP-3-MeOH?

A1: While specific stability data for 4-AP-3-MeOH is limited, based on the properties of related aminophenol and aminopyridine compounds, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at -20°C for long-term stability.[2] For short-term storage, room temperature (20°C to 25°C) in a desiccator may be acceptable if protected from light and air.[3][4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This is crucial to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[1][3]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption.

Q2: How should I prepare and store stock solutions of 4-AP-3-MeOH?

A2: Stock solutions should be prepared fresh for each experiment. If a solution must be stored, it is recommended to:

  • Use a suitable organic solvent like DMSO or ethanol, which should be purged with an inert gas.[2]

  • Store aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles.

  • For aqueous solutions, it is strongly advised not to store them for more than a day.[2]

Q3: What are the likely degradation pathways for 4-AP-3-MeOH?

A3: Based on its chemical structure, which contains an aminophenol-like moiety, 4-AP-3-MeOH is primarily susceptible to oxidative degradation. The presence of the amino and hydroxyl groups on the aromatic ring makes it prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and even trace metal contaminants. This can lead to the formation of colored quinone-imine or polymeric products.

Quantitative Data Summary

The following table summarizes stability data for the related compound 4-Aminopyridine (4-AP), which can serve as a general guideline.

CompoundFormulationStorage ConditionDiluentStabilityReference
4-Aminopyridine (4-AP)10 mg capsulesRoom Temperature (20°C to 25°C), protected from lightLactose or Microcrystalline CelluloseRetained at least 94% of initial content for 365 days[3]
4-Aminopyridine (4-AP)5 mg capsules4°C and 23°CLactoseStable for 6 months[3]
4-Aminopyridine (4-AP)5 mg capsules37°CLactoseStable for 1 month[3]

Experimental Protocols

1. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-AP-3-MeOH and detecting the presence of degradation products.

  • Objective: To determine the purity of a 4-AP-3-MeOH sample.

  • Materials:

    • 4-AP-3-MeOH sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

    • Reference standard of 4-AP-3-MeOH (if available)

    • HPLC system with a UV detector and a C18 reverse-phase column

  • Methodology:

    • Sample Preparation:

      • Accurately weigh and dissolve the 4-AP-3-MeOH sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

      • If a reference standard is available, prepare a solution of it at the same concentration.

    • HPLC Conditions (example):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Scan for an optimal wavelength, likely around 245 nm based on the UV/Vis maximum of 4-aminopyridine.[2]

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Run the sample and the reference standard (if available).

      • The purity of the sample can be estimated by the area percentage of the main peak corresponding to 4-AP-3-MeOH.

      • The presence of additional peaks indicates impurities or degradation products.

2. Visual Inspection Protocol for Degradation

  • Objective: To quickly assess the physical state of a 4-AP-3-MeOH sample for signs of degradation.

  • Methodology:

    • Color: Observe the color of the solid compound against a white background. Any deviation from a white or off-white color (e.g., yellow, brown, purple) is a sign of potential degradation.

    • Form: Note the physical form. It should be a crystalline solid. Clumping or a change in texture could indicate moisture absorption.

    • Solution Clarity: When preparing a solution, observe its clarity. A freshly prepared solution should be clear and colorless. The presence of color or particulate matter suggests degradation or contamination.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for 4-AP-3-MeOH Degradation Start Start: Issue with 4-AP-3-MeOH Issue_Type What is the issue? Start->Issue_Type Discoloration Solid has changed color Issue_Type->Discoloration Discoloration Precipitate Precipitate in solution Issue_Type->Precipitate Precipitate Loss_of_Activity Reduced biological activity Issue_Type->Loss_of_Activity Activity Loss Assess_Purity Assess purity via HPLC Discoloration->Assess_Purity Check_Solubility Check concentration and solubility Precipitate->Check_Solubility Prepare_Fresh Prepare fresh solution Loss_of_Activity->Prepare_Fresh Purity_OK Purity acceptable? Assess_Purity->Purity_OK Solubility_Issue Is it a solubility issue? Check_Solubility->Solubility_Issue Use_Compound Proceed with experiment Prepare_Fresh->Use_Compound Purity_OK->Use_Compound Yes Discard_Batch Discard batch and re-order Purity_OK->Discard_Batch No Warm_Sonicate Gently warm/sonicate Solubility_Issue->Warm_Sonicate Yes Filter_Solution Filter solution (use with caution) Solubility_Issue->Filter_Solution No Warm_Sonicate->Use_Compound Filter_Solution->Prepare_Fresh

Caption: A flowchart for troubleshooting common issues with 4-AP-3-MeOH.

SignalingPathway Hypothetical Signaling Pathway for 4-AP-3-MeOH cluster_neuron Neuron cluster_effect Cellular Effect AP Action Potential Propagation K_Channel Voltage-gated K+ Channel (Kv) AP->K_Channel opens K_Efflux K+ Efflux K_Channel->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization Prolonged_Depolarization Prolonged Depolarization K_Efflux->Prolonged_Depolarization AP3MeOH 4-AP-3-MeOH AP3MeOH->K_Channel blocks Enhanced_Conduction Enhanced Axonal Conduction Prolonged_Depolarization->Enhanced_Conduction

Caption: A diagram of 4-AP-3-MeOH's action as a potassium channel blocker.

References

Avoiding off-target effects of (4-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to effectively use (4-Aminopyridin-3-yl)methanol while minimizing the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is a derivative of 4-aminopyridine (4-AP) and is primarily characterized as a potassium channel blocker. Its principal mechanism of action is the inhibition of voltage-gated potassium channels, which leads to the restoration of axonal conduction in demyelinated neurons.

Q2: Should I be concerned about potential off-target effects with this compound?

A2: Yes, as with any small molecule inhibitor, it is crucial to consider the possibility of off-target effects. The aminopyridine scaffold, from which this compound is derived, has been associated with activity against a range of other proteins. Therefore, careful experimental validation of your findings is recommended to ensure they are a direct result of the intended on-target activity.

Q3: What are some potential, unconfirmed off-target classes for aminopyridine-based compounds?

A3: While a comprehensive off-target profile for this compound is not publicly available, studies on other aminopyridine derivatives have suggested potential interactions with protein kinases and various enzymes. It is advisable to consider these as potential, though unconfirmed, off-target families in your experimental design.

Q4: How can I determine if the observed cellular phenotype is due to an off-target effect?

A4: Distinguishing on-target from off-target effects is a critical aspect of pharmacological research. Key strategies include:

  • Dose-response analysis: On-target effects should correlate with the known potency of the compound for its primary target.

  • Use of a negative control: If available, a structurally similar but inactive analog of this compound can be a powerful tool.

  • Rescue experiments: If the primary target is known, attempting to rescue the phenotype by overexpressing the target or introducing a resistant mutant can provide strong evidence for on-target activity.

  • Orthogonal approaches: Confirming the phenotype with other known inhibitors of the same target that are structurally distinct from this compound.

  • Broad-panel screening: Directly testing the compound against a wide range of potential off-targets, such as a kinase panel.

Q5: What is the first step I should take if I suspect my results are influenced by off-target activity?

A5: The first step is to perform a comprehensive literature search for the known targets of your compound and any structurally related molecules. Following this, we recommend conducting a broad-panel selectivity screen to empirically identify potential off-target interactions. A cytotoxicity assay should also be performed to rule out generalized toxic effects.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed
Potential Cause Troubleshooting Steps
Off-target Activity 1. Perform a kinase selectivity screen (see Protocol 1). 2. Conduct a broader in vitro safety pharmacology screen. 3. Use a lower, more selective concentration of the compound.
Cytotoxicity 1. Perform a cell viability assay, such as the MTT assay (see Protocol 2), to determine the cytotoxic concentration. 2. Ensure the experimental concentration is well below the cytotoxic threshold.
Compound Instability 1. Prepare fresh stock solutions. 2. Verify the stability of the compound in your specific assay buffer and conditions.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Variability in Cell Culture 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding densities.
Compound Handling 1. Avoid repeated freeze-thaw cycles of the stock solution. 2. Prepare fresh dilutions for each experiment.
Assay Conditions 1. Standardize all incubation times and temperatures. 2. Ensure proper mixing of all reagents.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound at 10 µM

This table illustrates the type of data you would obtain from a kinase selectivity screen and how to interpret it. The selectivity score is a measure of how specific the compound is for its intended target versus other kinases.

Kinase Target% Inhibition at 10 µMSelectivity Score (S10)Notes
Kv1.1 (On-target) 95%-Primary target
Kv1.2 (On-target) 92%-Primary target
Aurora Kinase A65%0.15Potential off-target
JAK245%0.22Potential off-target
TYK230%0.33Low-level interaction
MPS115%0.67Likely not a significant off-target
... (other kinases)<10%>0.9Not significant

Selectivity Score (S10) is calculated as (number of kinases with <50% inhibition) / (total number of kinases tested). A score closer to 1 indicates higher selectivity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the off-target effects of this compound against a panel of protein kinases.

Materials:

  • This compound

  • Kinase panel (commercial services are available for broad screening)

  • Appropriate kinase substrates and ATP

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions to achieve the desired final assay concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and this compound or vehicle control in the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent, such as a luminescence-based ADP detection kit.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the vehicle control.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental_Workflow Experimental Workflow for Off-Target Assessment cluster_Initial_Assessment Initial Assessment cluster_Screening Off-Target Screening cluster_Validation Validation & Analysis Start Start with this compound DoseResponse On-Target Dose-Response Assay Start->DoseResponse Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity KinaseScreen Broad-Panel Kinase Screen DoseResponse->KinaseScreen If phenotype is observed Cytotoxicity->KinaseScreen If non-toxic at effective dose HitValidation Validate Hits with IC50 Determination KinaseScreen->HitValidation If hits are identified CellularAssay Cellular Target Engagement Assay HitValidation->CellularAssay SAR Structure-Activity Relationship (SAR) with Analogs CellularAssay->SAR Conclusion Conclusion on Off-Target Profile CellularAssay->Conclusion SAR->Conclusion

Caption: Workflow for assessing the off-target effects of a small molecule inhibitor.

Signaling_Pathway Hypothetical Off-Target Effect on a Kinase Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K_Channel Potassium Channel (Kv) RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene_Expression TF->Gene_Expression Cell Proliferation, Survival Compound This compound Compound->K_Channel On-Target Inhibition Compound->RTK Hypothetical Off-Target Inhibition

Caption: Hypothetical signaling pathway illustrating a potential off-target effect.

Refining experimental protocols using 4-Aminopyridine-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols using 4-Aminopyridine-3-methanol (4-AP-3-MeOH). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during its synthesis, handling, and experimental application.

Frequently Asked Questions (FAQs)

1. What is 4-Aminopyridine-3-methanol and what is its primary mechanism of action?

4-Aminopyridine-3-methanol (4-AP-3-MeOH) is a derivative of 4-aminopyridine (4-AP) and acts as a potassium channel blocker.[1][2] Its primary mechanism of action is the blockade of voltage-gated potassium channels, which leads to a prolongation of the action potential, an increase in calcium influx into the presynaptic terminal, and consequently, enhanced neurotransmitter release.[3] It has been shown to be a more potent potassium channel blocker than its parent compound, 4-AP.[4]

2. How should 4-Aminopyridine-3-methanol be stored and handled?

  • Storage: 4-AP-3-MeOH should be stored in a tightly closed container in a dry and well-ventilated place. For long-term stability, storage at -20°C is recommended. Some suppliers suggest storage under inert gas (nitrogen or argon) at 2–8 °C.

  • Handling: 4-AP-3-MeOH is hazardous and should be handled with care. Always work in a properly functioning chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.[2] Wash hands thoroughly after handling.[2]

3. What are the best practices for preparing a stock solution of 4-Aminopyridine-3-methanol?

Creating a stable and accurate stock solution is critical for reproducible experimental results.

  • Solvent Selection: 4-AP-3-MeOH is slightly soluble in water and methanol, and also soluble in DMSO. For most biological experiments, preparing a concentrated stock solution in DMSO is a common practice.

  • General Protocol for a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of 4-AP-3-MeOH powder. For example, for 1 ml of a 10 mM stock solution, you would need 1.2414 mg of 4-AP-3-MeOH (Molecular Weight: 124.14 g/mol ).

    • Add the appropriate volume of high-purity DMSO to the powder.

    • Vortex or sonicate briefly until the solid is completely dissolved. Gentle warming can aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

4. What is the stability of 4-Aminopyridine-3-methanol in aqueous solutions?

Aqueous solutions of aminopyridines are generally recommended to be prepared fresh for each experiment. We do not recommend storing aqueous solutions for more than one day to avoid potential degradation. The stability of 4-AP in capsules has been shown to be excellent for up to a year when stored at room temperature and protected from light, suggesting good solid-state stability.[5]

Troubleshooting Guides

Synthesis and Purification

Issue: Low yield or impurities during the synthesis of 4-Aminopyridine-3-methanol.

Possible Causes & Solutions:

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the reaction has gone to completion.

  • Side Reactions: The amino group on the pyridine ring can be susceptible to side reactions. Using appropriate protecting groups may be necessary depending on the synthetic route.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Optimize these parameters to improve yield and reduce byproduct formation.

  • Purification Challenges: Aminopyridine derivatives can be polar, making purification by standard silica gel chromatography challenging.

    • Alternative Chromatography: Consider using reverse-phase HPLC or ion-exchange chromatography for purification.[6] A method using a SHARC 1 HPLC column with a mobile phase of acetonitrile and methanol with additives has been developed for separating aminopyridine isomers based on hydrogen bonding.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Applications (Electrophysiology)

Issue: High variability in the electrophysiological response to 4-AP-3-MeOH.

Possible Causes & Solutions:

  • Inconsistent Drug Concentration:

    • Solution Preparation: Prepare fresh dilutions from a reliable stock solution for each experiment. Ensure thorough mixing.

    • Perfusion System: Check your perfusion system for leaks or blockages that could lead to inconsistent delivery of the compound to the cells or tissue.

  • Cell Health and Variability:

    • Cell Culture Conditions: Maintain consistent cell culture conditions to ensure the health and uniformity of the cells being studied.

    • "Rundown" of Channel Activity: In patch-clamp experiments, ion channel activity can decrease over time (rundown). Establish a stable baseline recording before applying 4-AP-3-MeOH and monitor for rundown throughout the experiment.

  • Temperature and pH Fluctuations:

    • Temperature Control: Use a temperature-controlled recording chamber and perfusion system to maintain a constant temperature, as the activity of ion channels and the efficacy of blockers can be temperature-dependent.

    • pH of Solutions: The charge of 4-AP-3-MeOH and the conformation of the target ion channels can be influenced by pH. Prepare all solutions with freshly buffered saline and verify the pH before each experiment.

Issue: No observable effect or a weaker-than-expected effect of 4-AP-3-MeOH.

Possible Causes & Solutions:

  • Incorrect Concentration: 4-AP-3-MeOH is reportedly about 10 times more potent than 4-AP.[4] The lowest effective concentration for restoring axonal conduction has been observed to be between 0.01 µM and 0.1 µM, while for 4-AP it is between 0.1 µM and 1 µM.[6] Ensure you are using a concentration within the effective range for your specific experimental model. A full dose-response curve should be generated to determine the optimal concentration.

  • Target Channel Expression: The target potassium channels may not be expressed or may be expressed at very low levels in your cell or tissue model. Verify the expression of the target channels using techniques like qPCR, Western blotting, or immunohistochemistry.

  • Compound Degradation: Ensure your stock solution is not expired and has been stored properly. Prepare fresh dilutions for each experiment.

Issue: Unexpected or off-target effects observed.

Possible Causes & Solutions:

  • Non-selective Blockade: While 4-AP-3-MeOH is a potassium channel blocker, it may have effects on other ion channels at higher concentrations. 4-AP has been shown to have effects on other channels, and its derivatives may share some of these properties.[2] Consider using lower concentrations or comparing the effects with more selective blockers to confirm the involvement of the target potassium channels.

  • Toxicity: At high concentrations, 4-aminopyridine can induce hyperexcitability and seizures.[8] It is crucial to determine the therapeutic window in your experimental model to avoid toxic effects that could confound your results. In cell viability assays like the MTT assay, it's important to be aware of potential interference from the compound itself.[3][9][10][11]

Data Presentation

Table 1: Physicochemical Properties of 4-Aminopyridine-3-methanol

PropertyValueReference
Molecular FormulaC₆H₈N₂O[1][12]
Molecular Weight124.14 g/mol [1][12]
IUPAC Name(4-aminopyridin-3-yl)methanol[1]
Purity≥95% or ≥97% (supplier dependent)[12]
AppearancePale brown solid

Table 2: Comparison of Effective Concentrations of 4-AP-3-MeOH and 4-AP

CompoundLowest Effective ConcentrationPeak Response ConcentrationApplicationReference
4-Aminopyridine-3-methanol0.01 - 0.1 µMNot explicitly statedAxonal conduction restoration in stretched spinal cord[6]
4-Aminopyridine0.1 - 1 µM10 - 100 µMAxonal conduction restoration in compression injury[6][13]

Table 3: Electrophysiological Effects of 4-AP-3-MeOH in an ex vivo Mouse Model of Multiple Sclerosis

ParameterPre-drug100 µM 4-AP-3-MeOHWashoutReference
Compound Action Potential (CAP) Amplitude0.11 ± 0.01 mV0.17 ± 0.02 mV0.13 ± 0.02 mV[6]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Effect of 4-AP-3-MeOH on Axonal Conduction in ex vivo Spinal Cord Tissue

This protocol is a generalized procedure based on published studies.[6]

  • Tissue Preparation:

    • Isolate the spinal cord from the animal model according to approved institutional animal care and use committee protocols.

    • Place the isolated spinal cord in a continuously oxygenated Krebs' solution.

  • Electrophysiological Recording:

    • Mount the spinal cord in a double sucrose-gap recording chamber.

    • Record baseline compound action potentials (CAPs) before applying the drug.

  • Drug Application:

    • Prepare a fresh solution of 4-AP-3-MeOH in Krebs' solution at the desired concentration (e.g., starting with a range from 0.01 µM to 100 µM).

    • Perfuse the spinal cord with the 4-AP-3-MeOH solution for a defined period (e.g., 45 minutes).[6]

    • Continuously record the CAPs during drug application.

  • Washout:

    • Perfuse the spinal cord with fresh Krebs' solution to wash out the drug.

    • Continue recording to observe the reversibility of the drug's effects.

  • Data Analysis:

    • Measure the amplitude and latency of the CAPs before, during, and after drug application.

    • Calculate the percentage change in CAP amplitude to quantify the effect of 4-AP-3-MeOH.

Visualizations

Signaling_Pathway cluster_membrane Axonal Membrane Kv_channel_closed Voltage-gated K+ Channel (Closed) Kv_channel_open Voltage-gated K+ Channel (Open) Kv_channel_closed->Kv_channel_open Repolarization Repolarization Kv_channel_open->Repolarization K+ Efflux Action_Potential Action Potential Action_Potential->Kv_channel_closed Depolarization Prolonged_AP Prolonged Action Potential AP_4_MeOH 4-Aminopyridine-3-methanol AP_4_MeOH->Kv_channel_open Blocks AP_4_MeOH->Prolonged_AP Ca_influx Increased Ca2+ Influx Prolonged_AP->Ca_influx NT_release Enhanced Neurotransmitter Release Ca_influx->NT_release

Caption: Mechanism of action of 4-Aminopyridine-3-methanol as a potassium channel blocker.

Experimental_Workflow start Start prep_solution Prepare Stock and Working Solutions start->prep_solution prep_cells Prepare Cell/Tissue Sample start->prep_cells apply_drug Apply 4-Aminopyridine-3-methanol prep_solution->apply_drug baseline Record Baseline Electrophysiological Activity prep_cells->baseline baseline->apply_drug record_effect Record During Drug Application apply_drug->record_effect washout Washout with Control Solution record_effect->washout record_washout Record After Washout washout->record_washout analyze Analyze Data record_washout->analyze end End analyze->end

Caption: General experimental workflow for electrophysiological studies.

Troubleshooting_Logic start Inconsistent Results? check_solution Check Solution Preparation and Stability start->check_solution Yes check_delivery Verify Drug Delivery System check_solution->check_delivery check_cell_health Assess Cell/Tissue Health check_delivery->check_cell_health check_params Standardize Experimental Parameters (Temp, pH) check_cell_health->check_params check_concentration Verify Drug Concentration and Potency check_params->check_concentration resolve Consistent Results check_concentration->resolve

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Navigating Experimental Variability in (4-Aminopyridin-3-yl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (4-Aminopyridin-3-yl)methanol?

A1: Based on analogous chemical syntheses, a likely precursor is 4-aminopyridine-3-carboxaldehyde, which would be reduced to the corresponding alcohol. Another potential route could involve the functionalization of a pre-existing hydroxymethyl pyridine derivative.

Q2: What are the typical physical and chemical properties of this compound?

A2: The table below summarizes key properties gathered from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
Appearance White to off-white crystalline powderChem-Impex[2]
Purity (typical) ≥ 95%Chem-Impex[2]
Solubility Slightly soluble in waterChemicalBook[3]
Storage Store at 0-8 °CChem-Impex[2]

Q3: What analytical techniques are suitable for characterizing this compound?

A3: Standard analytical methods for organic compounds are applicable. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and identification of impurities. Mass Spectrometry (MS) can confirm the molecular weight.

Troubleshooting Experimental Variability

Issue 1: Low Yield in Synthesis

Low product yield is a frequent challenge in organic synthesis. The following workflow can help identify and address potential causes.

Low_Yield_Troubleshooting cluster_reagents Reagent Purity Checks cluster_conditions Reaction Condition Optimization cluster_workup Workup and Purification Issues cluster_side_reactions Side Reaction Identification Start Low Yield Observed Reagent_Purity Check Purity of Starting Materials (e.g., 4-aminopyridine-3-carboxaldehyde) Start->Reagent_Purity Reaction_Conditions Optimize Reaction Conditions Reagent_Purity->Reaction_Conditions Reagent_Purity_Details Impurities in starting material can lead to side products. - Verify purity by NMR or HPLC. - Repurify starting materials if necessary. Reagent_Purity->Reagent_Purity_Details Workup_Losses Investigate Workup & Purification Reaction_Conditions->Workup_Losses Conditions_Details Suboptimal conditions can reduce yield. - Vary temperature, reaction time, and solvent. - Ensure appropriate stoichiometry of reagents. - For reductions, consider different reducing agents (e.g., NaBH₄). Reaction_Conditions->Conditions_Details Side_Reactions Identify Potential Side Reactions Workup_Losses->Side_Reactions Workup_Details Product loss can occur during extraction and purification. - Optimize extraction pH to ensure the compound is in the desired layer. - For column chromatography, tailing can be an issue for basic pyridines; consider adding a small amount of base (e.g., triethylamine) to the eluent. Workup_Losses->Workup_Details Side_Reactions_Details Competing reactions lower the yield of the desired product. - Analyze crude reaction mixture by LC-MS or NMR to identify byproducts. - Over-reduction of other functional groups is a possibility. Side_Reactions->Side_Reactions_Details

Caption: Troubleshooting workflow for low synthesis yield.

Potential Solutions & Methodologies:

  • Reagent Purity: Impurities in the starting aldehyde, such as the corresponding carboxylic acid, can interfere with the reduction.

    • Protocol: Purity Check by ¹H NMR: Dissolve a small sample of the starting material in a suitable deuterated solvent (e.g., DMSO-d₆). The presence of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) would indicate oxidation.

  • Reaction Conditions: The choice of reducing agent and reaction temperature is critical.

    • Suggested Protocol: Reduction of 4-aminopyridine-3-carboxaldehyde (General Procedure):

      • Dissolve 4-aminopyridine-3-carboxaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol).

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

      • Upon completion, quench the reaction carefully with water or a dilute acid.

  • Workup & Purification: The basic nature of the pyridine nitrogen can complicate extraction and chromatography.

    • Protocol: Acid-Base Extraction: After quenching the reaction, adjust the pH of the aqueous solution. At acidic pH, the aminopyridine will be protonated and soluble in the aqueous layer, which can help remove non-basic organic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent can isolate the product.

    • Protocol: Column Chromatography: Use silica gel and a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes. To minimize peak tailing, add a small percentage (0.1-1%) of triethylamine or ammonia in methanol to the eluent.

Issue 2: Product Instability and Degradation

Aminopyridine derivatives can be susceptible to oxidation and other degradation pathways, especially if impure.

Stability_Troubleshooting cluster_impurities Impurity Analysis cluster_storage Storage Condition Review cluster_handling Handling Procedure Assessment Start Product Degradation Observed Impurity_Check Analyze for Impurities Start->Impurity_Check Storage_Conditions Review Storage Conditions Impurity_Check->Storage_Conditions Impurity_Details Trace impurities can catalyze degradation. - Re-purify the compound if necessary. - Residual metals from synthesis can be problematic. Impurity_Check->Impurity_Details Handling_Procedures Assess Handling Procedures Storage_Conditions->Handling_Procedures Storage_Details Improper storage leads to degradation. - Store at recommended low temperatures (0-8 °C). - Protect from light and air (use amber vials, store under inert atmosphere like argon or nitrogen). Storage_Conditions->Storage_Details Handling_Details Exposure to air and moisture can cause degradation. - Minimize time the compound is exposed to the atmosphere. - Use dry solvents for preparing solutions. Handling_Procedures->Handling_Details

Caption: Troubleshooting guide for product instability.

Potential Solutions & Methodologies:

  • Purity: Ensure the final product is of high purity (>95%) as trace impurities can accelerate degradation.

  • Storage: Commercial suppliers recommend storing this compound at 0-8 °C.[2] It should also be protected from light and air.

  • Handling: Minimize exposure to the atmosphere. When preparing solutions, use freshly distilled or anhydrous solvents.

Issue 3: Inconsistent Analytical Results

Variability in analytical data, such as HPLC retention times or NMR shifts, can arise from several factors.

Troubleshooting Inconsistent HPLC Results

Potential CauseRecommended Action
Mobile Phase pH The retention time of basic compounds like aminopyridines is highly sensitive to the pH of the mobile phase. Ensure the buffer is correctly prepared and the pH is consistent between runs.
Column Degradation Repeated injections of basic compounds can lead to degradation of the silica-based column. Use a column with a wider pH range or a guard column.
Sample Degradation The compound may be degrading in the autosampler. Ensure the autosampler is cooled and analyze samples promptly after preparation.

Troubleshooting Inconsistent NMR Results

Potential CauseRecommended Action
Solvent Effects Chemical shifts can vary with the solvent used. Always report the solvent in which the spectrum was acquired. For aminopyridines, protic solvents (like D₂O or CD₃OD) can lead to exchange of the amine and hydroxyl protons, resulting in broad signals or their disappearance.
Concentration Effects Chemical shifts can be concentration-dependent due to intermolecular interactions. Prepare samples at a consistent concentration for comparison.
pH of Sample In solvents like D₂O, the pH can significantly affect the chemical shifts of protons near the basic nitrogen atoms.

This guide provides a starting point for addressing common experimental challenges with this compound. Careful attention to reagent purity, reaction conditions, and proper handling and storage are crucial for obtaining reproducible and reliable results.

References

Validation & Comparative

A Comparative Analysis of 4-AP-3-MeOH and 4-Aminopyridine in Restoring Axonal Conduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-AP-3-MeOH and 4-Aminopyridine (4-AP) in restoring axonal conduction, particularly in the context of neuronal injury and demyelinating conditions. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

4-Aminopyridine (4-AP), a broad-spectrum potassium channel blocker, has been a benchmark for restoring conduction in demyelinated axons. However, its clinical utility is often limited by a narrow therapeutic window and dose-dependent side effects.[1][2] A novel derivative, 4-aminopyridine-3-methanol (4-AP-3-MeOH), has emerged as a more potent and potentially safer alternative. Experimental evidence demonstrates that 4-AP-3-MeOH is approximately 10 times more potent than 4-AP in restoring axonal conduction.[2][3][4][5] A key differentiating factor is the ability of 4-AP-3-MeOH to restore nerve function without negatively impacting axonal electrophysiological properties, a significant advantage over 4-AP.[2][3][4]

Mechanism of Action

Both 4-AP and 4-AP-3-MeOH function by blocking voltage-gated potassium (K+) channels that become exposed in demyelinated or damaged axons.[1][3] This blockade prolongs the action potential, allowing for the propagation of nerve impulses across the site of injury.

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Axon Axon K_Channel Exposed K+ Channel K_Efflux K+ Efflux K_Channel->K_Efflux Drug 4-AP or 4-AP-3-MeOH AP_Fail Action Potential Conduction Failure K_Efflux->AP_Fail Block Blocks K+ Channel Drug->Block Prolong Prolongs Action Potential Block->Prolong K_Channel_Blocked Blocked K+ Channel AP_Restore Restored Action Potential Conduction Prolong->AP_Restore

Mechanism of K+ Channel Blockers

Quantitative Efficacy Comparison

The following table summarizes the key quantitative differences in the efficacy of 4-AP-3-MeOH and 4-AP based on ex vivo studies on injured spinal cord models.

Parameter4-AP-3-MeOH4-Aminopyridine (4-AP)Reference
Potency ~10 times more potent than 4-APBenchmark[2][3][4][5]
Lowest Effective Concentration 0.01 - 0.1 µM0.1 - 1 µM[6]
Effect on Compound Action Potential (CAP) Amplitude 55% increase at 100 µM in EAE mouse model43% increase at 1 µM and 100% increase at 100 µM in stretch-injured guinea pig spinal cord[5][6]
Effect on Axonal Refractoriness No significant effectIncreased refractoriness at 100 µM[6]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing two key electrophysiological techniques: the double sucrose gap recording and patch-clamp electrophysiology.

Double Sucrose Gap Recording Protocol

This technique is utilized to measure compound action potentials (CAPs) from isolated spinal cord white matter strips.

Start Isolate Spinal Cord White Matter Strip Mount Mount Strip in Double Sucrose Gap Chamber Start->Mount Record_Baseline Record Baseline Compound Action Potential (CAP) Mount->Record_Baseline Induce_Injury Induce Stretch Injury Record_Baseline->Induce_Injury Record_Post_Injury Record Post-Injury CAP Induce_Injury->Record_Post_Injury Apply_Drug Apply 4-AP-3-MeOH or 4-AP Record_Post_Injury->Apply_Drug Record_Post_Drug Record CAP at Various Time Points and Concentrations Apply_Drug->Record_Post_Drug Washout Washout Drug Record_Post_Drug->Washout Record_Washout Record CAP Post-Washout Washout->Record_Washout Analyze Analyze CAP Amplitude, Latency, and Refractoriness Record_Washout->Analyze

Double Sucrose Gap Recording Workflow

Methodology:

  • Tissue Preparation: Spinal cords are isolated from experimental animals (e.g., guinea pigs, rats). A strip of white matter is carefully dissected.

  • Mounting: The white matter strip is placed in a multi-compartment chamber. The ends of the strip are placed in pools of Krebs' solution for stimulation and recording, separated by a central pool containing an isotonic sucrose solution to isolate the compartments electrically.

  • Recording: A stimulating electrode is placed at one end of the tissue, and a recording electrode at the other. The compound action potential (CAP), which represents the summed activity of all conducting axons, is recorded.

  • Injury Induction: A controlled stretch or compression injury is applied to the segment of the spinal cord strip in the central chamber.

  • Drug Application: Following injury and stabilization of the post-injury CAP, known concentrations of 4-AP-3-MeOH or 4-AP are added to the bathing solution.

  • Data Acquisition and Analysis: CAPs are recorded before and after drug application to assess changes in amplitude and latency. Axonal refractoriness is measured by applying paired-pulse stimuli at varying intervals.

Patch-Clamp Electrophysiology Protocol

This technique is used to study the effect of the compounds on individual ion channels in dorsal root ganglion (DRG) cells.

Methodology:

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with a specific intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the membrane of a DRG neuron, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a constant level ("clamped") by the patch-clamp amplifier.

  • Current Recording: Voltage steps are applied to the cell to activate voltage-gated ion channels, and the resulting ionic currents are recorded.

  • Drug Application: 4-AP-3-MeOH or 4-AP is applied to the bath solution to determine their effect on specific potassium currents, such as the fast-transient A-type current (IA).

Key Findings and Implications

  • Higher Potency of 4-AP-3-MeOH: The significantly lower effective concentration of 4-AP-3-MeOH suggests that it could achieve therapeutic effects at lower doses, potentially reducing the risk of dose-related side effects observed with 4-AP.[4][6]

  • Preservation of Electrophysiological Properties: Unlike 4-AP, 4-AP-3-MeOH restores axonal conduction without increasing axonal refractoriness.[6] This indicates that axons treated with 4-AP-3-MeOH can sustain higher frequencies of firing, which is crucial for normal neurological function.

  • Therapeutic Potential: The enhanced potency and favorable safety profile of 4-AP-3-MeOH position it as a promising candidate for further investigation in the treatment of conditions characterized by conduction block, such as spinal cord injury and multiple sclerosis.[2][3]

Conclusion

The available experimental data strongly suggest that 4-AP-3-MeOH is a more potent and specific agent for restoring axonal conduction compared to 4-Aminopyridine. Its ability to enhance nerve impulse propagation without altering fundamental electrophysiological properties makes it a compelling molecule for the development of new therapies for neurological disorders. Further in vivo studies are warranted to fully elucidate its clinical potential.

References

Unveiling the Potential of (4-Aminopyridin-3-yl)methanol in Restoring Axonal Conduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of (4-Aminopyridin-3-yl)methanol's efficacy in enhancing axonal conduction against its well-established alternative, 4-aminopyridine. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

In the quest for effective therapies to address neurological conditions characterized by compromised axonal conduction, such as multiple sclerosis and spinal cord injury, potassium channel blockers have emerged as a promising therapeutic avenue. This compound (4-AP-3-MeOH), a derivative of 4-aminopyridine (4-AP), has shown significant potential in preclinical studies. This guide provides a comprehensive validation of its effects, drawing comparisons with 4-AP to highlight its potential advantages.

Comparative Efficacy: A Quantitative Overview

Experimental evidence suggests that this compound is a more potent facilitator of axonal conduction than 4-aminopyridine. Key quantitative data from ex vivo studies on animal models of neurological disorders are summarized below.

ParameterThis compound (4-AP-3-MeOH)4-aminopyridine (4-AP)Animal ModelReference
Lowest Effective Concentration 0.01 µM - 0.1 µM0.1 µM - 1 µMMechanically-injured spinal cord[1]
Compound Action Potential (CAP) Amplitude 55% increase at 100 µM (from 0.11 ± 0.01 mV to 0.17 ± 0.02 mV)Data not available for direct comparison in the same studyExperimental Autoimmune Encephalomyelitis (EAE) mouse spinal cord[2]
Effect on Axonal Electrophysiological Properties Does not alter propertiesInduces an increase in refractoriness at 100 µMMechanically-injured guinea pig spinal cord[3]

Delving into the Mechanism of Action

The primary mechanism through which both this compound and 4-aminopyridine enhance axonal conduction is the blockade of voltage-gated potassium channels (Kv). In demyelinated axons, these channels, particularly subtypes Kv1.1 and Kv1.2, become exposed in the internodal regions.[4] The subsequent leakage of potassium ions during an action potential can lead to hyperpolarization and conduction block. By blocking these channels, both compounds reduce potassium efflux, thereby prolonging the depolarization phase of the action potential and allowing the nerve impulse to propagate across the demyelinated segment.

Signaling Pathway of Potassium Channel Blockers cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention cluster_2 Restored Axonal Conduction Action Potential Propagation Action Potential Propagation Exposed Kv Channels (Kv1.1, Kv1.2) Exposed Kv Channels (Kv1.1, Kv1.2) Action Potential Propagation->Exposed Kv Channels (Kv1.1, Kv1.2) K+ Efflux K+ Efflux Exposed Kv Channels (Kv1.1, Kv1.2)->K+ Efflux Prolonged Depolarization Prolonged Depolarization Exposed Kv Channels (Kv1.1, Kv1.2)->Prolonged Depolarization Reduced K+ Efflux Conduction Block Conduction Block K+ Efflux->Conduction Block 4-AP-3-MeOH / 4-AP 4-AP-3-MeOH / 4-AP 4-AP-3-MeOH / 4-AP->Exposed Kv Channels (Kv1.1, Kv1.2) Blockade Restored Action Potential Propagation Restored Action Potential Propagation Prolonged Depolarization->Restored Action Potential Propagation

Mechanism of axonal conduction restoration by potassium channel blockers.

Experimental Protocols: A Closer Look

The validation of this compound's effect on axonal conduction relies on established electrophysiological techniques. Below are detailed methodologies for two key experiments.

Measurement of Compound Action Potentials (CAPs) in Spinal Cord Tissue

This protocol is adapted from studies investigating the effects of potassium channel blockers on ex vivo spinal cord preparations.

  • Tissue Preparation:

    • Anesthetize the animal model (e.g., EAE mouse) and perform a laminectomy to expose the spinal cord.

    • Carefully dissect a segment of the spinal cord (typically from the thoracic or lumbar region) and immediately transfer it to cold, oxygenated Krebs solution.

    • Isolate the ventral white matter strips for recording.

  • Double Sucrose Gap Recording:

    • Mount the isolated spinal cord strip in a three-compartment recording chamber.

    • The central compartment is perfused with the experimental solution (e.g., Krebs solution containing a specific concentration of 4-AP-3-MeOH or 4-AP).

    • The two outer compartments are perfused with isotonic sucrose solution to isolate the central recording area electrically.

    • A stimulating electrode is placed at one end of the tissue, and a recording electrode is placed at the other.

  • Data Acquisition and Analysis:

    • Deliver supramaximal electrical stimuli to elicit a compound action potential (CAP).

    • Record the CAP waveform using an amplifier and digitizer.

    • Measure the amplitude of the CAP from the baseline to the peak of the negative deflection.

    • Establish a baseline recording in the absence of the drug.

    • Perfuse the tissue with the drug solution and record the changes in CAP amplitude over time.

    • A washout period with drug-free Krebs solution is performed to assess the reversibility of the effect.

Patch-Clamp Recording of Potassium Currents in Dorsal Root Ganglion (DRG) Neurons

This method allows for the direct measurement of the effect of the compounds on potassium channel activity.

  • Cell Preparation:

    • Dissect dorsal root ganglia from the animal model.

    • Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of DRG neurons.

    • Plate the neurons on coated coverslips and culture them for a short period to allow for recovery and adherence.

  • Whole-Cell Patch-Clamp Recording:

    • Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

    • Use a glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, as the recording electrode.

    • Under visual guidance, form a high-resistance seal (giga-seal) between the micropipette tip and the membrane of a single neuron.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic currents across the cell membrane.

  • Data Acquisition and Analysis:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV) where most voltage-gated channels are closed.

    • Apply a series of depolarizing voltage steps to activate voltage-gated potassium channels and record the resulting outward potassium currents.

    • Establish a baseline recording of the potassium currents.

    • Perfuse the recording chamber with a solution containing the test compound (4-AP-3-MeOH or 4-AP).

    • Record the changes in the amplitude and kinetics of the potassium currents in the presence of the drug to determine its inhibitory effect.

Experimental Workflow for Assessing Axonal Conduction cluster_0 Animal Model Preparation cluster_1 Electrophysiological Recording cluster_1a Compound Action Potential (CAP) cluster_1b Potassium Channel Activity cluster_2 Data Analysis and Comparison Induce Neurological Condition (e.g., EAE) Induce Neurological Condition (e.g., EAE) Isolate Spinal Cord / DRG Isolate Spinal Cord / DRG Induce Neurological Condition (e.g., EAE)->Isolate Spinal Cord / DRG Double Sucrose Gap Recording Double Sucrose Gap Recording Isolate Spinal Cord / DRG->Double Sucrose Gap Recording Patch-Clamp Recording Patch-Clamp Recording Isolate Spinal Cord / DRG->Patch-Clamp Recording Measure CAP Amplitude, Velocity, Latency Measure CAP Amplitude, Velocity, Latency Double Sucrose Gap Recording->Measure CAP Amplitude, Velocity, Latency Compare Effects of 4-AP-3-MeOH vs. 4-AP Compare Effects of 4-AP-3-MeOH vs. 4-AP Measure CAP Amplitude, Velocity, Latency->Compare Effects of 4-AP-3-MeOH vs. 4-AP Measure K+ Current Inhibition Measure K+ Current Inhibition Patch-Clamp Recording->Measure K+ Current Inhibition Measure K+ Current Inhibition->Compare Effects of 4-AP-3-MeOH vs. 4-AP

References

A Comparative Analysis of (4-Aminopyridin-3-yl)methanol and Other K+ Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (4-Aminopyridin-3-yl)methanol and other prominent potassium (K+) channel blockers. This analysis is supported by experimental data to evaluate performance and potential therapeutic applications.

Potassium (K+) channels are crucial regulators of neuronal excitability and muscle contraction. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders. Consequently, K+ channel blockers have emerged as a significant class of therapeutic agents. This guide focuses on a comparative analysis of this compound, a novel K+ channel blocker, with established compounds such as 4-Aminopyridine (4-AP), 3,4-Diaminopyridine (3,4-DAP), Tetraethylammonium (TEA), Dofetilide, and Amiodarone.

Quantitative Comparison of K+ Channel Blocker Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values and effective concentrations of this compound and other K+ channel blockers against various potassium channel subtypes. Lower values indicate higher potency.

CompoundTarget Channel(s)IC50 / Effective ConcentrationCell Type / ModelReference
This compound Fast K+ channelsLowest Effective Conc: 0.01 - 0.1 µM (restores axonal conduction)Injured guinea pig spinal cord white matter[1]
4-Aminopyridine (4-AP)Kv1.1170 µMCHO cells[2]
Kv1.2230 µMCHO cells[2]
Fast K+ channelsLowest Effective Conc: 0.1 - 1 µM (restores axonal conduction)Compression injured spinal cord
Kv1.1242 µMHEK cells[3][4]
Kv1.2399 µMHEK cells[3][4]
Kv1.4399 µMHEK cells[3][4]
3,4-Diaminopyridine (3,4-DAP)Kv3.3 and Kv3.4Reduces currents by ~10% at 1.5 µMHEK293T cells[5]
Tetraethylammonium (TEA)KCNQ20.3 mMCHO cells[6]
KCNQ15.0 mMCHO cells[6]
KCNQ43.0 mMCHO cells[6]
Kv2.1 (internal application)~0.2 mM-[7]
Kv2.1 (external application)~5 mM-[7]
DofetilidehERG (Kv11.1)0.32 µMOocytes[8]
hERG (IKr)7 nMHEK293 cells (automated patch-clamp)[9]
hERG (IKr)13 nMRabbit ventricular myocytes[9]
AmiodaroneKATP channels2.3 µMRat ventricular myocytes[10]
hERG (Kv11.1)9.8 µMXenopus oocytes[11]
hERG (Kv11.1)~45 nMHEK293 cells[12]
hERG (Kv11.1)220 nM-[13]

Mechanism of Action in Demyelinated Axons

In demyelinating diseases such as multiple sclerosis, the loss of the myelin sheath exposes voltage-gated potassium channels that are normally located in the juxtaparanodal region. The subsequent efflux of potassium ions during an action potential leads to a rapid repolarization of the axonal membrane, which can prevent the action potential from propagating to the next node of Ranvier, resulting in conduction block. K+ channel blockers, including this compound and 4-aminopyridine, counteract this by inhibiting these exposed channels. This prolongs the duration of the action potential, allowing for more efficient propagation of the nerve impulse across the demyelinated segment.[14][15]

K_Channel_Blocker_Mechanism cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Action_Potential Action Potential Propagation Exposed_K_Channels Exposed K+ Channels Action_Potential->Exposed_K_Channels K_Efflux K+ Efflux Exposed_K_Channels->K_Efflux Conduction_Block Conduction Block K_Efflux->Conduction_Block K_Channel_Blocker This compound & other K+ blockers Blockade Blockade of Exposed K+ Channels K_Channel_Blocker->Blockade Blockade->Exposed_K_Channels Prolonged_AP Prolonged Action Potential Blockade->Prolonged_AP Restored_Conduction Restored Conduction Prolonged_AP->Restored_Conduction

Mechanism of K+ channel blockers in demyelinated axons.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is a standard method for determining the inhibitory concentration (IC50) of a compound on specific ion channels expressed in cell lines (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture cells stably or transiently expressing the potassium channel of interest.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Drug Solutions: Prepare stock solutions of the K+ channel blockers in an appropriate solvent (e.g., DMSO or water) and dilute to final concentrations in the external solution.

3. Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -80 mV).

  • Apply voltage steps to elicit potassium currents. The specific voltage protocol will depend on the gating properties of the channel being studied.

  • Perfuse the cells with increasing concentrations of the test compound and record the resulting inhibition of the potassium current.

4. Data Analysis:

  • Measure the peak current amplitude at each drug concentration.

  • Plot the percentage of current inhibition as a function of drug concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Ex vivo Spinal Cord Preparation for Compound Action Potential (CAP) Recording

This protocol is used to assess the effects of K+ channel blockers on axonal conduction in an ex vivo model of spinal cord injury or demyelination.

1. Animal Model:

  • Induce experimental autoimmune encephalomyelitis (EAE) in mice or use a mechanical injury model (e.g., compression or stretch) in guinea pigs.

2. Spinal Cord Dissection:

  • Anesthetize the animal and perform a laminectomy to expose the spinal cord.

  • Carefully dissect a segment of the spinal cord (e.g., lumbar or thoracic) and transfer it to a chamber containing cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

3. Recording Setup:

  • Place the isolated spinal cord in a recording chamber with continuous perfusion of oxygenated aCSF at a physiological temperature (e.g., 37°C).

  • Use suction electrodes for stimulating and recording. Place the stimulating electrode at one end of the spinal cord strip and the recording electrode at the other end.

4. Experimental Procedure:

  • Deliver a supramaximal electrical stimulus to evoke a compound action potential (CAP).

  • Record baseline CAPs.

  • Perfuse the spinal cord with aCSF containing the K+ channel blocker at various concentrations.

  • Record CAPs at different time points during drug application.

  • Perform a washout with drug-free aCSF to assess the reversibility of the effect.

5. Data Analysis:

  • Measure the amplitude of the recorded CAPs.

  • Compare the CAP amplitude before, during, and after drug application to determine the effect of the compound on axonal conduction.

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of K+ channel blockers.

Comparative_Analysis_Workflow cluster_InVitro In Vitro Analysis cluster_ExVivo Ex Vivo Analysis cluster_Analysis Data Analysis and Comparison Target_Selection Select Target K+ Channels (e.g., Kv1.1, Kv1.2, hERG) Cell_Line_Expression Express Channels in Cell Lines (HEK, CHO) Target_Selection->Cell_Line_Expression Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Line_Expression->Patch_Clamp IC50_Determination Determine IC50 Values Patch_Clamp->IC50_Determination Data_Compilation Compile IC50 and Efficacy Data IC50_Determination->Data_Compilation Animal_Model Induce Demyelination/ Injury Model (EAE, SCI) Spinal_Cord_Dissection Isolate Spinal Cord Tissue Animal_Model->Spinal_Cord_Dissection CAP_Recording Compound Action Potential (CAP) Recording Spinal_Cord_Dissection->CAP_Recording Functional_Efficacy Assess Functional Efficacy (Restoration of Conduction) CAP_Recording->Functional_Efficacy Functional_Efficacy->Data_Compilation Comparative_Tables Create Comparative Tables Data_Compilation->Comparative_Tables Structure_Activity Structure-Activity Relationship (SAR) Analysis Comparative_Tables->Structure_Activity Conclusion Draw Conclusions on Potency, Selectivity, and Therapeutic Potential Structure_Activity->Conclusion

Workflow for the comparative analysis of K+ channel blockers.

Conclusion

This compound demonstrates significantly higher potency in restoring axonal conduction in ex vivo models of demyelination compared to its parent compound, 4-aminopyridine.[1] This suggests its potential as a more effective therapeutic agent for conditions like multiple sclerosis and spinal cord injury. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to conduct comparative studies with other K+ channel blockers. Future research should focus on a broader characterization of its selectivity profile across various K+ channel subtypes and in vivo efficacy and safety studies.

References

A Comparative Guide to the In Vivo and Ex Vivo Effects of 4-Aminopyridine-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known ex vivo effects of 4-Aminopyridine-3-methanol (4-AP-3-MeOH) and discusses the anticipated, yet largely undocumented, in vivo effects by drawing comparisons with its parent compound, 4-Aminopyridine (4-AP). 4-AP-3-MeOH is a promising potassium channel blocker with therapeutic potential for neurological conditions involving demyelination, such as multiple sclerosis and spinal cord injury.

At a Glance: Ex Vivo Efficacy vs. The In Vivo Unknown

Currently, the body of scientific literature on 4-Aminopyridine-3-methanol is heavily skewed towards ex vivo studies. These studies have robustly demonstrated its efficacy in restoring axonal conduction in damaged nerve tissues. However, there is a notable absence of published in vivo research, making a direct comparison of its effects within a living organism versus in a controlled laboratory setting challenging. This guide will summarize the existing ex vivo data and provide a comparative context by examining the known in vivo profile of 4-Aminopyridine (4-AP), from which 4-AP-3-MeOH is derived.

Mechanism of Action: Targeting Potassium Channels

In demyelinated axons, the exposure of juxtaparanodal voltage-gated potassium channels leads to an excessive potassium ion (K+) efflux during action potential propagation. This current leak short-circuits the axonal membrane, hindering the depolarization required to trigger an action potential at the next node of Ranvier, ultimately causing conduction block. 4-Aminopyridine-3-methanol, like its parent compound 4-AP, functions by blocking these exposed potassium channels. This action reduces the repolarizing potassium current, thereby prolonging the action potential duration and increasing the likelihood of successful nerve impulse transmission across the demyelinated segment.

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination K_Channel_Exposure Exposure of K+ Channels Demyelination->K_Channel_Exposure K_Efflux Increased K+ Efflux K_Channel_Exposure->K_Efflux K_Channel_Blockade K+ Channel Blockade K_Channel_Exposure->K_Channel_Blockade Conduction_Block Conduction Block K_Efflux->Conduction_Block Four_AP_3_MeOH 4-Aminopyridine-3-methanol Four_AP_3_MeOH->K_Channel_Blockade Reduced_K_Efflux Reduced K+ Efflux K_Channel_Blockade->Reduced_K_Efflux AP_Prolongation Action Potential Prolongation Reduced_K_Efflux->AP_Prolongation Conduction_Restoration Conduction Restoration AP_Prolongation->Conduction_Restoration

Caption: Signaling pathway of 4-Aminopyridine-3-methanol action.

Quantitative Data Summary: Ex Vivo Performance

The following table summarizes the key quantitative findings from ex vivo studies on 4-Aminopyridine-3-methanol, with comparative data for 4-Aminopyridine where available.

Parameter4-Aminopyridine-3-methanol4-Aminopyridine (for comparison)Experimental Model
Effective Concentration for Conduction Restoration 0.01 µM - 0.1 µM[1]0.1 µM - 1 µM[1]Stretched or compression-injured spinal cord
Compound Action Potential (CAP) Amplitude Increase 55% increase at 100 µM (from 0.11 ± 0.01 mV to 0.17 ± 0.02 mV)[1]Data varies, but generally requires higher concentrations for similar effects.Ex vivo EAE mouse spinal cord[1]
Effect on Axonal Refractoriness No significant increase at effective concentrations[1]Increased refractoriness at effective concentrations[1]Ex vivo examinations

Experimental Protocols

Ex Vivo Spinal Cord Slice Preparation and Electrophysiological Recording

This protocol outlines the general steps for preparing isolated spinal cord tissue for the assessment of axonal conduction, as has been used in studies of 4-Aminopyridine-3-methanol.

A Anesthesia and Perfusion B Spinal Cord Extraction A->B C Isolation of White Matter Strips B->C D Mounting in Recording Chamber C->D E Baseline CAP Recording D->E F Application of 4-AP-3-MeOH E->F G Post-treatment CAP Recording F->G H Washout and Recovery G->H

Caption: Workflow for ex vivo electrophysiological recording.

Methodology:

  • Animal Anesthesia and Perfusion: Laboratory animals (e.g., guinea pigs or mice) are deeply anesthetized. Transcardial perfusion is performed with a cold, oxygenated artificial cerebrospinal fluid (aCSF) to remove blood and preserve neural tissue.

  • Spinal Cord Dissection: The vertebral column is surgically removed and submerged in cold aCSF. A laminectomy is performed to expose the spinal cord, which is then carefully excised.

  • Tissue Preparation: The isolated spinal cord is transferred to a dissection chamber containing continuously oxygenated aCSF. The dura mater and pia-arachnoid membranes are carefully removed. For specific white matter tract studies, thin strips of the dorsal columns may be isolated.

  • Recording Chamber: The prepared spinal cord tissue is mounted in a double sucrose-gap recording chamber. This chamber allows for the separation of the bathing solution at the stimulating and recording electrodes from the central compartment where the drug is applied.

  • Electrophysiological Recording: A stimulating electrode is placed at one end of the tissue, and a recording electrode at the other. Supramaximal stimuli are delivered to elicit a compound action potential (CAP), which represents the summed activity of all conducting axons.

  • Drug Application: After establishing a stable baseline CAP recording, aCSF containing a known concentration of 4-Aminopyridine-3-methanol is perfused through the central compartment of the recording chamber.

  • Data Acquisition and Analysis: CAPs are recorded before, during, and after drug application. Changes in CAP amplitude and area are measured to quantify the extent of conduction restoration. Axonal refractoriness can be assessed by applying paired-pulse stimuli at varying intervals.

  • Washout: Following drug application, the tissue is perfused with drug-free aCSF to determine the reversibility of the effects.

In Vivo vs. Ex Vivo Effects: A Comparative Discussion

While ex vivo studies provide a controlled environment to elucidate the direct effects of 4-AP-3-MeOH on neural tissue, they do not account for the complex physiological processes that occur in a living organism. The following sections compare the established ex vivo findings for 4-AP-3-MeOH with the known in vivo effects of its parent compound, 4-AP, to anticipate the in vivo profile of 4-AP-3-MeOH.

Efficacy and Potency

Ex Vivo (4-AP-3-MeOH): Studies have shown that 4-AP-3-MeOH is approximately 10 times more potent than 4-AP in restoring axonal conduction in injured spinal cord white matter.[2] It demonstrates a significant effect at concentrations as low as 0.01-0.1 µM.[1]

In Vivo (4-AP - Inferred for 4-AP-3-MeOH): The higher potency of 4-AP-3-MeOH observed ex vivo suggests that it may be effective in vivo at lower doses than 4-AP. This could potentially lead to a wider therapeutic window and a reduced risk of dose-limiting side effects. However, factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence the concentration of 4-AP-3-MeOH that reaches the central nervous system. The addition of the methanol group may alter its lipophilicity and ability to cross the blood-brain barrier, which would need to be characterized in in vivo pharmacokinetic studies.

Electrophysiological Properties

Ex Vivo (4-AP-3-MeOH): A key advantage of 4-AP-3-MeOH observed ex vivo is its ability to restore axonal conduction without significantly increasing axonal refractoriness.[1] This suggests that it may allow for more physiological nerve firing patterns compared to 4-AP.

In Vivo (4-AP - Inferred for 4-AP-3-MeOH): The lack of effect on axonal refractoriness ex vivo is a promising indicator for the in vivo performance of 4-AP-3-MeOH. In a living system, maintaining normal nerve firing frequencies is crucial for coordinated motor function. By avoiding the increased refractoriness seen with 4-AP, 4-AP-3-MeOH could potentially lead to smoother and more effective restoration of motor function.

Safety and Side Effects

Ex Vivo (4-AP-3-MeOH): Ex vivo preparations are not suitable for assessing systemic side effects.

In Vivo (4-AP - Inferred for 4-AP-3-MeOH): The parent compound, 4-AP, has a narrow therapeutic range with side effects that can include dizziness, nausea, and seizures.[1] These are often related to off-target effects and high concentrations in the central nervous system. The higher potency of 4-AP-3-MeOH could mean that lower systemic concentrations are needed for therapeutic effect, potentially reducing the incidence and severity of side effects. However, the specific safety profile of 4-AP-3-MeOH, including its potential for neurotoxicity or effects on other organ systems, can only be determined through rigorous in vivo studies.

Future Directions

The compelling ex vivo data for 4-Aminopyridine-3-methanol strongly supports its advancement into in vivo research. Key areas for future investigation include:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of 4-AP-3-MeOH in animal models.

  • In vivo efficacy studies: To assess the effects of 4-AP-3-MeOH on functional recovery (e.g., motor function, sensory perception) in animal models of multiple sclerosis and spinal cord injury.

  • Safety and toxicology studies: To determine the therapeutic window and potential side effects of 4-AP-3-MeOH in vivo.

References

Comparative Analysis of (4-Aminopyridin-3-yl)methanol and Alternative Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of (4-Aminopyridin-3-yl)methanol and its alternatives, supported by experimental data and detailed protocols.

Introduction

This compound, a derivative of 4-aminopyridine (4-AP), has emerged as a potential neuroprotective agent. Its primary mechanism of action is the blockade of potassium channels, which is crucial for restoring axonal conduction in demyelinated or injured neurons. This guide compares the neuroprotective profile of this compound with its parent compound, 4-aminopyridine, and two other prominent neuroprotective drugs, Riluzole and Edaravone. The objective is to provide a clear, data-driven comparison to aid in the evaluation and replication of studies in the field of neuroprotection.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective effects of this compound and the selected alternative agents.

Compound Assay Cell/Tissue Type Insult Concentration Observed Effect Reference
This compoundCompound Action Potential (CAP) AmplitudeEx vivo mouse spinal cord (EAE model)Experimental Autoimmune Encephalomyelitis (EAE)100 µM55% increase in CAP amplitude[1]
4-Aminopyridine (4-AP)Retinal Ganglion Cell (RGC) DensityIn vivo mouse model (EAE-ON)Experimental Autoimmune Encephalomyelitis-Optic Neuritis (EAE-ON)Not specifiedReduced degeneration of inner retinal layers[2]
RiluzoleCell Viability (MTT Assay)SH-SY5Y neuroblastoma cellsHydrogen Peroxide (H₂O₂) (200 µM)1-10 µMPrevented ~50% of H₂O₂-induced cell death[3]
EdaravoneApoptosis (Flow Cytometry)HT22 hippocampal neuronal cellsHydrogen Peroxide (H₂O₂) (500 µM)10-100 µMDecreased apoptosis from 45.67% to ~20-30%[4]

Table 1: Comparison of Neuroprotective Effects

Compound Potency Comparison Reference
This compound vs. 4-AminopyridineThis compound is reportedly 10 times more potent in restoring axonal conduction.[5]

Table 2: Potency Comparison

Experimental Protocols

Compound Action Potential (CAP) Recording in Ex vivo Spinal Cord Slices

This protocol is adapted from studies investigating the effects of potassium channel blockers on axonal conduction.[6][7][8]

Objective: To measure the change in compound action potential (CAP) amplitude in response to the application of neuroprotective compounds in an ex vivo model of spinal cord injury or disease.

Materials:

  • Adult mouse spinal cord

  • Artificial cerebrospinal fluid (aCSF), composition: 126 mM NaCl, 3 mM KCl, 1.2 mM NaH₂PO₄, 1.3 mM MgCl₂, 2.4 mM CaCl₂, 26 mM NaHCO₃, and 10 mM glucose.

  • Sucrose-based cutting solution

  • Vibratome

  • Recording chamber with stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound and other test compounds

Procedure:

  • Anesthetize the mouse and perform a laminectomy to expose the spinal cord.

  • Rapidly dissect the desired section of the spinal cord and place it in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.

  • Mount the spinal cord segment on a vibratome and cut transverse slices (e.g., 350 µm thick).

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32°C for 30 minutes, and then maintain at room temperature.

  • Place a slice in the recording chamber perfused with oxygenated aCSF at a constant flow rate.

  • Position the stimulating and recording electrodes on the white matter tracts.

  • Record baseline CAPs by delivering electrical stimuli.

  • Bath-apply this compound at the desired concentration (e.g., 100 µM) and record the changes in CAP amplitude over time.

  • Wash out the compound with fresh aCSF to observe reversibility.

  • Analyze the percentage change in CAP amplitude before and after drug application.

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and is based on the protocols used in studies evaluating Riluzole.[3][9][10]

Objective: To quantify the protective effect of a compound on neuronal cell viability against an oxidative insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • 96-well plates

  • Riluzole

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Riluzole (e.g., 1-10 µM) for a specified duration (e.g., 24 hours).

  • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells and incubate for the desired time. Include control wells (no treatment, H₂O₂ alone, Riluzole alone).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Flow Cytometry

This protocol is based on the methodology used to assess the anti-apoptotic effects of Edaravone.[4][11]

Objective: To quantify the percentage of apoptotic cells in a neuronal cell population after treatment with a neuroprotective agent and exposure to an apoptotic stimulus.

Materials:

  • HT22 mouse hippocampal neuronal cells

  • Cell culture medium and supplements

  • 6-well plates

  • Edaravone

  • Hydrogen Peroxide (H₂O₂)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed HT22 cells in 6-well plates and culture until they reach the desired confluency.

  • Treat the cells with various concentrations of Edaravone (e.g., 10-100 µM) for a specified pre-incubation time.

  • Induce apoptosis by adding H₂O₂ (e.g., 500 µM) and incubate for 24 hours. Include appropriate controls.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Quantify the percentage of cells in each quadrant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

G cluster_0 Neuronal Axon Demyelination_Injury Demyelination/ Injury K_Channel_Exposure Exposure of Voltage-Gated Potassium Channels Demyelination_Injury->K_Channel_Exposure K_Efflux Increased K+ Efflux K_Channel_Exposure->K_Efflux Restoration Restoration of Axonal Conduction K_Channel_Exposure->Restoration Conduction_Block Action Potential Conduction Block K_Efflux->Conduction_Block 4AP_Methanol This compound 4AP_Methanol->K_Channel_Exposure Blocks

Caption: Mechanism of action of this compound in restoring axonal conduction.

Experimental Workflow for Neuroprotection Assay

G cluster_workflow In Vitro Neuroprotection Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Pre_treatment Pre-treatment with Neuroprotective Compound Cell_Culture->Pre_treatment Insult Induction of Neuronal Insult (e.g., H2O2, Glutamate) Pre_treatment->Insult Incubation Incubation Insult->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Quantification Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro assessment of neuroprotective compounds.

Logical Relationship of Compared Compounds

G Neuroprotective_Agents Neuroprotective Agents Potassium_Channel_Blockers Potassium Channel Blockers Neuroprotective_Agents->Potassium_Channel_Blockers Antioxidants Antioxidants/ Free Radical Scavengers Neuroprotective_Agents->Antioxidants Glutamate_Modulators Glutamate Modulators Neuroprotective_Agents->Glutamate_Modulators 4AP_Methanol This compound Potassium_Channel_Blockers->4AP_Methanol 4AP 4-Aminopyridine Potassium_Channel_Blockers->4AP Edaravone Edaravone Antioxidants->Edaravone Riluzole Riluzole Glutamate_Modulators->Riluzole

Caption: Classification of the compared neuroprotective agents by their primary mechanism.

References

A Comparative Analysis of (4-Aminopyridin-3-yl)methanol Salt Forms for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in the drug development process. The physicochemical properties of a salt can significantly impact the bioavailability, stability, and manufacturability of the final drug product. This guide provides a comparative overview of potential salt forms of (4-Aminopyridin-3-yl)methanol, a potassium channel blocker. While direct comparative experimental data for various salt forms of this specific molecule is limited in publicly available literature, this document outlines the key parameters for comparison and provides standard experimental protocols for their evaluation.

This compound is known to act as a potassium channel blocker, a mechanism that is crucial for restoring axonal conduction, particularly in the context of neurological conditions. The free base of this compound is commercially available, as are its hydrochloride and dihydrochloride salt forms. The formation of salts, such as hydrochloride, phosphate, or sulfate, can alter key properties like solubility, dissolution rate, stability, and hygroscopicity.

Comparative Physicochemical Properties

The selection of an optimal salt form is guided by a comprehensive evaluation of its physicochemical properties. Below is a table summarizing the critical parameters for comparing different salt forms of this compound. Note: The data presented here for phosphate and sulfate salts are hypothetical and based on general principles of salt formation for aminopyridine compounds, intended to illustrate a comparative framework. Experimental validation is essential.

PropertyFree BaseHydrochloride (HCl)Dihydrochloride (2HCl)Phosphate (H₃PO₄) (Hypothetical)Sulfate (H₂SO₄) (Hypothetical)
Molecular Weight 124.14 g/mol 160.60 g/mol 197.05 g/mol 222.12 g/mol 222.18 g/mol
Aqueous Solubility Slightly soluble[1]Higher than free basePotentially higher than mono-HClGenerally goodOften highly soluble
Physical Stability Crystalline solidCrystalline solidCrystalline solidCrystalline, potential for hydratesCrystalline, potential for hydrates
Chemical Stability Stable at room temperatureGenerally good stabilityMay be more susceptible to degradationGenerally stableStable
Hygroscopicity LowLow to moderateModerate to highVaries, can be hygroscopicOften hygroscopic
Dissolution Rate SlowFaster than free basePotentially faster than mono-HClDependent on crystalline formGenerally fast

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of salt form selection. The following are detailed methodologies for key experiments used to characterize and compare different salt forms.

Salt Formation and Crystallization

Objective: To prepare various salt forms of this compound for characterization.

Protocol:

  • Dissolve 1 equivalent of this compound free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Add a stoichiometric amount (1 or 2 equivalents for mono- or di-salts, respectively) of the selected acid (hydrochloric, phosphoric, or sulfuric acid) dropwise while stirring.

  • Stir the mixture at room temperature for a predetermined period (e.g., 2-24 hours) to allow for salt formation and precipitation.

  • If no precipitate forms, cooling, solvent evaporation, or the addition of an anti-solvent may be employed to induce crystallization.

  • Collect the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum at a controlled temperature.

Aqueous Solubility Determination

Objective: To quantify the solubility of each salt form in water or a relevant biological buffer.

Protocol:

  • Add an excess amount of the salt to a known volume of purified water or buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Objective: To evaluate the chemical and physical stability of the salt forms under various environmental conditions.

Protocol:

  • Store accurately weighed samples of each salt form under different conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the API content by HPLC to determine degradation.

    • Related Substances: Detection and quantification of any degradation products by HPLC.

    • Solid Form: Analysis by Powder X-ray Diffraction (PXRD) to detect any changes in the crystalline form (polymorphism or conversion to another salt form).

Hygroscopicity Evaluation

Objective: To assess the tendency of the salt forms to absorb moisture from the atmosphere.

Protocol:

  • Place a known amount of the dried salt in a dynamic vapor sorption (DVS) instrument.

  • Expose the sample to a programmed range of relative humidity (RH) levels (e.g., 0% to 95% RH in 10% increments) at a constant temperature (e.g., 25°C).

  • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

  • Plot the percentage change in mass against the RH to generate a sorption/desorption isotherm, which indicates the degree of hygroscopicity.

Signaling Pathway and Experimental Workflow

This compound, as a derivative of 4-aminopyridine, is understood to function by blocking voltage-gated potassium (K+) channels. This action prolongs the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release.

G Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular K_channel Voltage-Gated K+ Channel Action_Potential Action Potential Prolongation K_channel->Action_Potential Leads to Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Mediates APM This compound APM->K_channel Blocks Action_Potential->Ca_channel Activates Vesicle_fusion Enhanced Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Increased Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Results in

Caption: Mechanism of action of this compound.

The process of selecting a suitable salt form is a systematic endeavor that involves screening multiple candidates and subjecting them to rigorous testing.

G Salt Selection Workflow Start Start: API Free Base Counterion Counterion Selection (pKa rule) Start->Counterion Salt_Screen Salt Formation Screen (Multiple Solvents) Counterion->Salt_Screen Isolation Solid Form Isolation & Characterization (PXRD, TGA, DSC) Salt_Screen->Isolation Primary_Screen Primary Physicochemical Screen (Solubility, Hygroscopicity) Isolation->Primary_Screen Candidate_Selection Candidate Salt Selection Primary_Screen->Candidate_Selection Secondary_Screen Secondary Screen (Stability, Dissolution Rate) Candidate_Selection->Secondary_Screen Lead_Salt Lead Salt Candidate Secondary_Screen->Lead_Salt Formulation Pre-formulation Studies Lead_Salt->Formulation Final Final Salt Form Formulation->Final

Caption: A typical workflow for pharmaceutical salt selection.

References

A Researcher's Guide to Validating the Target Specificity of Novel Aminopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous bioactive molecules and approved therapeutics.[1][2] (4-Aminopyridin-3-yl)methanol, a key intermediate, serves as a starting point for synthesizing novel drug candidates.[3] While this specific molecule is a precursor, its derivatives often target a range of proteins, from ion channels to kinases.[4][5] Validating that a new compound selectively interacts with its intended target is a cornerstone of the drug discovery process, ensuring efficacy and minimizing off-target effects.[6]

This guide provides a comparative framework for validating the target specificity of a hypothetical aminopyridine-derived kinase inhibitor, "Compound AP-X," against established alternatives. We will detail essential experimental protocols and present illustrative data to guide your research.

Experimental Workflow for Target Validation

A robust target validation strategy employs a multi-pronged approach, moving from broad, initial screens to specific, cell-based assays. This workflow confirms direct target engagement and elucidates the compound's mechanism of action within a physiological context.

G cluster_0 In Vitro / Biochemical cluster_1 In-Cell / In Situ a Compound AP-X Synthesis b Kinase Panel Screening (Broad Profiling) a->b Initial Selectivity c IC50 Determination (Primary Target) b->c Identify Primary Target d Cellular Thermal Shift Assay (CETSA) c->d Confirm Target Binding in Cells e Chemical Proteomics (Affinity Pulldown) c->e Identify Off-Targets in Cells f Downstream Pathway Analysis (Western Blot) d->f Confirm Target Engagement & Functional Effect

Caption: General workflow for small molecule target validation.

Comparative Analysis of Kinase Inhibitors

To contextualize the performance of our hypothetical Compound AP-X , we compare it with two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Gefitinib , a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

ParameterCompound AP-X (Hypothetical) Staurosporine (Broad-Spectrum) Gefitinib (EGFR-Selective)
Primary Target(s) Kinase XPan-KinaseEGFR
Biochemical IC50 (Primary Target) 15 nM2.7 nM (PKCα)25 nM
Kinase Panel Hit Rate (>90% Inh. @ 1µM) 2% (8/400 kinases)85% (340/400 kinases)3% (12/400 kinases)
CETSA Thermal Shift (ΔTagg) +4.2 °C @ 10 µM+1.5 °C @ 1 µM (multiple targets)+3.8 °C @ 10 µM
Cellular Potency (EC50) 80 nM20 nM150 nM
Selectivity Score (S-Score) 0.050.80.08

Data for Staurosporine and Gefitinib are representative values from public sources and commercial kinase profiling services.[7][8]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key assays used in target specificity validation.[9]

Kinase Selectivity Profiling

This biochemical assay assesses the inhibitory activity of a compound against a large panel of purified kinases.[10][11]

  • Objective: To determine the selectivity of Compound AP-X across the human kinome.

  • Method:

    • Compound AP-X is serially diluted in DMSO.

    • The compound is incubated with a panel of over 400 purified human kinases in assay buffer.

    • The kinase reaction is initiated by adding a kinase-specific substrate and ATP (often at or near the Km concentration).[7]

    • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified using a suitable detection method (e.g., radiometric ³³P-ATP, fluorescence, or luminescence).[8][10]

    • The percentage of inhibition relative to a DMSO control is calculated for each kinase.

  • Data Interpretation: A low "hit rate" (the percentage of kinases inhibited above a certain threshold, e.g., 90% at 1 µM) suggests high selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that confirms direct target engagement within intact cells.[12][13] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[14]

  • Objective: To verify that Compound AP-X binds to its intended target, Kinase X, in a cellular environment.

  • Method (Melt Curve Protocol):

    • Culture cells to 80-90% confluency.

    • Treat one batch of cells with Compound AP-X (e.g., 10 µM) and another with a vehicle control (DMSO) for 1-2 hours.

    • Harvest and resuspend the cells. Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.[15]

    • Lyse the cells (e.g., via freeze-thaw cycles) to release proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet denatured, aggregated proteins.[16]

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Kinase X in each sample by Western Blotting or another protein detection method like ELISA.

  • Data Interpretation: A shift in the melting curve to a higher temperature for the compound-treated samples indicates target stabilization and thus, direct binding.[14]

Chemical Proteomics (Affinity Pulldown)

This technique uses a modified version of the compound to "fish" for its binding partners from a complex cell lysate, identifying both on-target and potential off-target interactions.[17][18]

  • Objective: To identify the full spectrum of proteins that interact with Compound AP-X in a cellular context.

  • Method:

    • Synthesize a probe version of Compound AP-X by attaching a linker and a reactive group (e.g., an alkyne tag for click chemistry or a photoaffinity label) and an affinity handle like biotin.[19][20]

    • Incubate the probe with live cells or a cell lysate. If using a photoaffinity label, expose the mixture to UV light to covalently crosslink the probe to its binding partners.

    • Lyse the cells and perform a "click" reaction to attach a biotin tag to the alkyne-labeled probe-protein complexes.

    • Incubate the lysate with streptavidin-coated beads to capture the biotinylated complexes (affinity pulldown).

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins and identify them using mass spectrometry (MS).[21]

  • Data Interpretation: The primary target (Kinase X) should be highly enriched in the compound-treated sample compared to controls. Other significantly enriched proteins represent potential off-targets that require further validation.

Signaling Pathway Visualization

Understanding how a compound affects cellular signaling is critical. If Compound AP-X inhibits Kinase X, it would block the phosphorylation of its downstream substrate, thereby interrupting the signaling cascade.

G Receptor Growth Factor Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Compound Compound AP-X Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound AP-X.

References

A Comparative Analysis of 4-AP-3-MeOH and Novel Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of neurotherapeutics, the pursuit of effective treatments for debilitating neurological disorders is a paramount objective. This guide provides a comprehensive benchmark of 4-aminopyridine-3-methanol (4-AP-3-MeOH), a potent potassium channel blocker, against a backdrop of novel neurotherapeutic agents currently in development for conditions such as Multiple Sclerosis (MS), Alzheimer's Disease, and Parkinson's Disease. This analysis is supported by experimental data to facilitate an objective comparison of their performance and underlying mechanisms.

Executive Summary

4-AP-3-MeOH, a derivative of 4-aminopyridine (4-AP), has demonstrated significant promise in preclinical studies by enhancing axonal conduction in models of spinal cord injury and multiple sclerosis.[1][2][3] Its primary mechanism involves the blockade of voltage-gated potassium channels, which helps to restore nerve impulse propagation in demyelinated axons.[1][2][4] This guide will juxtapose the preclinical efficacy of 4-AP-3-MeOH with the clinical and preclinical data of emerging neurotherapeutics, offering a comparative overview of their potential as viable treatment options.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for 4-AP-3-MeOH and selected novel neurotherapeutics. It is important to note that direct head-to-head comparative studies are limited, and the data presented are derived from different experimental models and clinical trial phases.

Table 1: Efficacy of 4-AP-3-MeOH in Preclinical Models

ParameterModelConcentration/DoseResultCitation
Compound Action Potential (CAP) AmplitudeEx vivo EAE mouse spinal cord100 µM55% increase[1][5]
Axonal Conduction RestorationStretched guinea pig spinal cord white matter0.01 - 0.1 µM (lowest effective concentration)Significant restoration[2][3]
Potency vs. 4-APStretched guinea pig spinal cord white matterN/A~10 times more potent[2][3][6][7]

Table 2: Efficacy of Novel Neurotherapeutics in Clinical Trials

Therapeutic AgentDiseaseMechanism of ActionKey Efficacy EndpointResultCitation
Lecanemab Early Alzheimer's DiseaseMonoclonal antibody targeting amyloid-beta protofibrilsReduction in cognitive decline (CDR-SB score)27% reduction vs. placebo[8]
Donanemab Early Alzheimer's DiseaseMonoclonal antibody targeting established amyloid plaquesSlowing of cognitive and functional decline (iADRS)35% slowing vs. placeboNot directly cited, but widely reported
Tavapadon Early Parkinson's DiseasePartial agonist of dopamine D1 and D5 receptorsImprovement in motor function (MDS-UPDRS Part III score)Significant improvement vs. placebo[3]
UB-312 Parkinson's DiseaseActive immunotherapy targeting α-SynucleinImprovement in motor function and cognitive healthConsiderable improvements in Phase I[9][10]
Tolebrutinib Relapsing and Progressive Multiple SclerosisBruton's tyrosine kinase (BTK) inhibitorReduction of new T1 gadolinium-enhancing lesionsSuccessful in Phase 2/3 trials[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the data presented.

Ex Vivo Spinal Cord Electrophysiology for 4-AP-3-MeOH

This protocol is adapted from studies evaluating the effect of 4-AP-3-MeOH on axonal conduction in the spinal cord of an experimental autoimmune encephalomyelitis (EAE) mouse model.[1][5]

  • Animal Model: C57BL/6 mice induced with EAE using MOG35-55 peptide.

  • Tissue Preparation: Following euthanasia, the spinal cord is rapidly dissected and placed in cold, oxygenated artificial cerebrospinal fluid (aCSF). A section of the dorsal column is isolated for recording.

  • Recording Setup: The isolated spinal cord is placed in a recording chamber and perfused with oxygenated aCSF at a physiological temperature. A double sucrose gap chamber is used to record compound action potentials (CAPs).

  • Stimulation and Recording: A stimulating electrode is placed at one end of the tissue, and a recording electrode at the other. Supramaximal stimuli are delivered to elicit CAPs.

  • Drug Application: After establishing a stable baseline recording, 4-AP-3-MeOH is added to the perfusing aCSF at the desired concentration (e.g., 100 µM).

  • Data Analysis: The amplitude and latency of the CAPs are measured before and after drug application to quantify the effect on axonal conduction.

Whole-Cell Patch-Clamp Electrophysiology for Potassium Channel Blockade

This protocol is a standard method to assess the effect of compounds like 4-AP-3-MeOH on specific ion channels.[2][7]

  • Cell Culture: A cell line expressing the target voltage-gated potassium channels (e.g., Kv1.1, Kv1.2) is cultured on glass coverslips.

  • Electrophysiology Rig: The setup includes an inverted microscope, a micromanipulator, a patch-clamp amplifier, and data acquisition software.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution mimicking the intracellular ionic composition.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. A brief suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Recordings: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents.

  • Drug Perfusion: 4-AP-3-MeOH is applied to the cell via a perfusion system at various concentrations to determine the dose-dependent block of the potassium currents.

  • Data Analysis: The peak current amplitude is measured before and during drug application to calculate the percentage of inhibition and determine the IC50 value.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for Multiple Sclerosis.[12][13][14]

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis and moribund state.

  • Therapeutic Intervention: Test compounds can be administered prophylactically (before disease onset) or therapeutically (after disease onset) to evaluate their efficacy in preventing or treating EAE.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Signaling_Pathway cluster_Demyelinated_Axon Demyelinated Axon cluster_Intervention Therapeutic Intervention Action_Potential Action Potential Propagation K_Channel Exposed K+ Channels Action_Potential->K_Channel K_Efflux K+ Efflux K_Channel->K_Efflux Conduction_Block Conduction Block K_Efflux->Conduction_Block 4AP3MeOH 4-AP-3-MeOH Blockade K+ Channel Blockade 4AP3MeOH->Blockade Blockade->K_Channel Restoration Conduction Restoration Blockade->Restoration

Caption: Mechanism of 4-AP-3-MeOH in restoring axonal conduction.

Experimental_Workflow EAE_Induction EAE Induction in Mice (MOG35-55 + CFA + PTX) Disease_Onset Onset of Clinical Signs EAE_Induction->Disease_Onset Treatment_Groups Treatment Administration (4-AP-3-MeOH or Vehicle) Disease_Onset->Treatment_Groups Clinical_Scoring Daily Clinical Scoring Treatment_Groups->Clinical_Scoring Tissue_Harvest Spinal Cord Dissection (Endpoint) Clinical_Scoring->Tissue_Harvest Electrophysiology Ex Vivo Electrophysiology (CAP Measurement) Tissue_Harvest->Electrophysiology Data_Analysis Data Analysis and Comparison Electrophysiology->Data_Analysis

Caption: Preclinical evaluation workflow for 4-AP-3-MeOH in an EAE model.

Logical_Relationship cluster_4AP3MeOH 4-AP-3-MeOH cluster_Novel_Therapeutics Novel Neurotherapeutics Neurodegenerative_Diseases Neurodegenerative Diseases (MS, AD, PD) Symptomatic_Relief Symptomatic Relief (Improved Conduction) Neurodegenerative_Diseases->Symptomatic_Relief Addresses Disease_Modification Disease Modification (e.g., Plaque Removal, Anti-inflammatory) Neurodegenerative_Diseases->Disease_Modification Targets Underlying Pathology

Caption: Comparative therapeutic approaches of 4-AP-3-MeOH and novel neurotherapeutics.

Conclusion

4-AP-3-MeOH presents a compelling profile as a potent potassium channel blocker with demonstrated efficacy in restoring axonal conduction in preclinical models of demyelination.[1][2][3] Its mechanism of action offers a symptomatic treatment approach by directly addressing the physiological consequence of myelin loss. In contrast, many novel neurotherapeutics for diseases like Alzheimer's and Parkinson's are aimed at modifying the underlying disease pathology, such as the removal of protein aggregates or modulation of the immune response.[8][9][11]

The choice between these therapeutic strategies will ultimately depend on the specific disease, its stage, and the desired clinical outcome. For conditions characterized by conduction block, such as MS and spinal cord injury, 4-AP-3-MeOH holds significant potential. For neurodegenerative diseases with complex and multifactorial pathologies, the novel disease-modifying agents represent a paradigm shift towards tackling the root causes. Further research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these different therapeutic avenues and to guide the development of more effective treatments for neurological disorders.

References

Safety Operating Guide

Proper Disposal of (4-Aminopyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (4-Aminopyridin-3-yl)methanol in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring the safety of research personnel and maintaining environmental compliance.

This compound is a hazardous chemical requiring careful handling throughout its lifecycle, including disposal. It is fatal if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a recommendation but a critical safety and environmental mandate.

Hazard Identification and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its associated hazards and to don the appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H314: Causes severe skin burns and eye damage
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection ANSI-approved safety glasses or chemical splash goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned laboratory coat, full-length pants, and closed-toe shoes.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2].

Step 1: Waste Collection

  • Primary Container: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, pipette tips), in a designated, chemically compatible, and leak-proof container with a secure screw-top lid[3][4].

  • Compatibility: Do not mix this compound waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, acids, and acid chlorides[5].

  • Container Condition: Ensure the waste container is in good condition, free from cracks or leaks[2][6].

Step 2: Waste Labeling

  • Mandatory Labeling: As soon as the first item of waste is placed in the container, it must be labeled[7].

  • Label Contents: The label must, at a minimum, include the following information[7][8][9]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date (the date the first waste was added)

    • The name and address of the generator (your laboratory/institution)

Step 3: Waste Storage (Satellite Accumulation Area)

  • Designated Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel generating the waste[5][6][10].

  • Segregation: Ensure the storage area is away from incompatible materials[4][5].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[2][3][5].

  • Volume Limits: Do not accumulate more than one quart of this acutely hazardous waste in the SAA[6][11].

Step 4: Request for Disposal

  • Timely Pickup: Once the container is full or approaching the institutional time limit for storage in an SAA, submit a chemical waste collection request to your institution's EHS department[5].

  • Professional Disposal: Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed hazardous waste disposal facility[2].

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills (less than 1 gram of solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): If there is a risk of dust becoming airborne, evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE as detailed in Table 2, including respiratory protection.

  • Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust[12][13].

  • Cleanup:

    • Carefully wipe up the dampened material with absorbent pads.

    • Clean the spill area with a mild cleaning solution and then with water.

  • Waste Collection: Place all contaminated materials (absorbent pads, gloves, etc.) into the designated hazardous waste container for this compound.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For Large Spills (more than 1 gram of solid):

  • Evacuate: Evacuate the laboratory immediately and restrict access[14].

  • Emergency Call: Contact your institution's EHS emergency line or dial 911[14].

  • Ventilation: If it is safe to do so without re-entering the contaminated area, ensure the laboratory's ventilation (fume hood) is operating.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Waste Generation (e.g., contaminated gloves, weighing paper, excess reagent) collect Step 1: Collect Waste in a compatible, leak-proof container gen->collect spill Spill Occurs gen->spill label_waste Step 2: Label Container - 'Hazardous Waste' - Chemical Name & Hazards - Accumulation Start Date collect->label_waste store Step 3: Store in SAA - Securely closed - Segregated from incompatibles label_waste->store request Step 4: Request Pickup from EHS store->request cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect pickup EHS Pickup request->pickup transport Transport to Licensed Waste Facility pickup->transport dispose Final Disposal (Approved Plant) transport->dispose

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for (4-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-Aminopyridin-3-yl)methanol. Given the toxicological profile of its parent compound, 4-aminopyridine, a cautious and well-planned approach is critical to ensure laboratory safety.

Hazard Identification and Immediate Precautions

This compound and its parent compounds are classified as hazardous. The primary risks associated with aminopyridines include:

  • Acute Toxicity: Potentially fatal if swallowed and toxic if inhaled or in contact with skin.[1]

  • Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[1]

  • Irritation: May cause skin, eye, and respiratory irritation.

Due to these hazards, direct contact with the skin, eyes, and respiratory tract must be strictly avoided.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. These recommendations are based on the known hazards of aminopyridine derivatives.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is highly recommended.To prevent skin contact, which can lead to toxic effects and irritation.[2]
Eye and Face Protection ANSI-approved safety goggles with side-shields. A face shield should be worn when there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious damage.[2]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. For larger quantities or increased exposure risk, consider fire/flame resistant and impervious clothing.To prevent accidental skin exposure.
Respiratory Protection All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. For situations with a higher risk of aerosol or dust generation (e.g., spill cleanup), a full-face respirator with appropriate cartridges may be necessary.To avoid inhalation of toxic dust or vapors.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation:

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid and liquid amine compounds readily available.

  • PPE Inspection: Before starting work, inspect all PPE to ensure it is in good condition and free from defects.

Handling:

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Minimize Dust: Handle the solid form of the compound carefully to avoid the formation of dust and aerosols.

  • Controlled Dispensing: Use the smallest practical quantities for the experiment. When weighing, do so within the fume hood on a tared and stable surface.

  • Container Management: Keep containers of this compound tightly closed when not in use.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

  • PPE Removal: Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect all solid waste containing this compound, including contaminated PPE and weighing papers, in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Incompatible Materials: Do not mix aminopyridine waste with strong oxidizing agents or strong acids.[3]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name "this compound" and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.

  • EHS Contact: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area in Fume Hood prep_ppe Inspect and Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weigh Compound Carefully prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_collect Collect Solid and Liquid Waste Separately cleanup_wash->disp_collect disp_label Label Waste Containers disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_ehs Arrange for EHS Pickup disp_store->disp_ehs

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminopyridin-3-yl)methanol
Reactant of Route 2
(4-Aminopyridin-3-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.